3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
Description
Properties
IUPAC Name |
3-oxo-1H-2-benzofuran-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-8(11)7-5-3-1-2-4-6(5)9(12)13-7/h1-4,7H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHBUJIXNLOLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298220 | |
| Record name | 3-Phthalidecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-14-5 | |
| Record name | 708-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phthalidecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
An In-depth Technical Guide on the Synthesis of 3-Oxo-1,3-dihydroisobenzofuran-1-carboxylic Acid
Introduction
3-Oxo-1,3-dihydroisobenzofuran-1-carboxylic acid, a molecule of significant interest in synthetic organic chemistry, serves as a versatile building block for more complex molecular architectures. Its structure, featuring a phthalide (isobenzofuranone) core fused with a carboxylic acid at the 1-position, presents a unique combination of reactive sites. This guide provides a comprehensive overview of the synthetic routes to this compound, grounded in established chemical principles and supported by peer-reviewed literature. We will delve into the mechanistic underpinnings of the key synthetic strategies, offer detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who require a deep, practical understanding of this valuable synthetic intermediate.
Synthetic Strategies: A Mechanistic Perspective
The synthesis of 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid can be approached through several strategic disconnections. The most common and reliable methods originate from readily available starting materials such as phthalic anhydride and its derivatives. The core of these syntheses often involves the formation of the lactone ring and the concurrent or subsequent introduction of the carboxylic acid functionality.
Primary Synthetic Route: From Phthalic Anhydride
One of the most direct and widely cited methods for the preparation of 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid involves the reaction of phthalic anhydride with a cyanide source. This approach is efficient and proceeds through a well-characterized mechanism.
A common method for synthesizing 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid is through the reaction of phthalic anhydride with potassium cyanide, followed by acidification. This reaction proceeds via a nucleophilic attack of the cyanide ion on one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring. The resulting intermediate then undergoes cyclization to form the phthalide ring system, with a nitrile group at the 1-position. Subsequent acidic hydrolysis of the nitrile group affords the desired carboxylic acid.
Below is a diagram illustrating the workflow for the synthesis of 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid from phthalic anhydride.
Caption: Workflow for the synthesis of 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid from phthalic anhydride.
Materials and Equipment:
-
Phthalic anhydride
-
Potassium cyanide (KCN)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
pH paper or pH meter
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride in a suitable solvent such as water.
-
Addition of Cyanide: Slowly add a solution of potassium cyanide to the phthalic anhydride solution at room temperature with vigorous stirring. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Mixture: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After the initial reaction is complete, cool the mixture to room temperature. Carefully add concentrated hydrochloric acid to the reaction mixture to hydrolyze the intermediate nitrile. This step should be performed in a fume hood as hydrogen cyanide gas may be evolved.
-
Product Isolation: Continue heating the acidified mixture under reflux until the hydrolysis is complete. The product, 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid, may precipitate upon cooling.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities. The product can be further purified by recrystallization from a suitable solvent, such as water or an ethanol-water mixture.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure and purity.
Characterization and Data
The structural confirmation of 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid is crucial. The following table summarizes the expected analytical data for the compound.
| Analytical Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplet), CH proton at position 1 (singlet), COOH proton (broad singlet). |
| ¹³C NMR | Carbonyl carbons (lactone and carboxylic acid), aromatic carbons, and the aliphatic carbon at position 1. |
| IR Spectroscopy | Characteristic C=O stretching frequencies for the lactone and carboxylic acid, and O-H stretching for the carboxylic acid. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
| Melting Point | A sharp melting point indicates high purity. |
Applications in Synthesis
3-Oxo-1,3-dihydroisobenzofuran-1-carboxylic acid is a valuable precursor for the synthesis of various heterocyclic compounds and natural products. The presence of both a lactone and a carboxylic acid allows for a range of chemical transformations. For example, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the lactone can undergo ring-opening reactions. These properties make it an important starting material in medicinal chemistry and materials science.
References
-
Gassman, P. G.; Heckert, D. P. Phthalide-3-carboxylic Acid. J. Org. Chem.1966 , 31 (8), 2713–2714. [Link]
The Architectural Blueprint of a Molecule: A Technical Guide to the Structure Elucidation of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Formula
In the landscape of medicinal chemistry and materials science, the precise architecture of a molecule is the bedrock upon which its function is built. The compound 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid, also known as 2-carboxyphthalide, presents a compelling case study in structural elucidation. Its deceptively simple formula, C₉H₆O₄, belies a nuanced three-dimensional arrangement that dictates its reactivity and potential as a synthetic intermediate. This guide moves beyond a mere recitation of data, offering a narrative journey through the analytical techniques that collectively unveil the molecule's true form. As a senior application scientist, the intent here is not to provide a rigid protocol but to illuminate the why behind the how—the scientific rationale that transforms spectral noise into structural certainty.
I. Foundational Strategy: A Multi-Pronged Analytical Approach
The elucidation of an unknown molecular structure is akin to assembling a complex puzzle. No single piece provides the complete picture. Instead, a synergistic application of various analytical techniques is employed, each providing a unique and complementary perspective. For this compound, our primary tools will be Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C). Elemental analysis serves as a fundamental check, ensuring the molecular formula is consistent with the empirical data.
The logic of this workflow is self-validating. Mass spectrometry will provide the molecular weight and fragmentation patterns, offering initial clues about the structural components. Infrared spectroscopy will identify the functional groups present, confirming the existence of carbonyls, hydroxyls, and aromatic rings. Finally, NMR spectroscopy will map the carbon and hydrogen framework, revealing the precise connectivity and spatial relationships of the atoms. Each successive technique builds upon and corroborates the findings of the last, leading to an unambiguous structural assignment.
II. Synthesis: Crafting the Molecule of Interest
A robust understanding of a molecule's structure begins with its synthesis. The chosen synthetic route not only provides the material for analysis but also offers insights into potential byproducts and isomeric impurities that could complicate spectral interpretation. A common and reliable method for the preparation of this compound involves the intramolecular cyclization of 2-formylbenzoic acid.[1] This precursor is readily available and the reaction proceeds under relatively mild conditions.
Experimental Protocol: Synthesis from 2-Formylbenzoic Acid
Objective: To synthesize this compound via the intramolecular cyclization of 2-formylbenzoic acid.
Materials:
-
2-Formylbenzoic acid
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reduction of the Aldehyde: In a round-bottom flask, dissolve 2-formylbenzoic acid (1.0 eq) in methanol. Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quenching and Acidification: Carefully quench the reaction by the slow addition of 1M HCl until the pH is acidic (pH ~2). This step neutralizes the excess borohydride and catalyzes the lactonization.
-
Lactonization: Stir the acidified solution at room temperature for 2-3 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a white solid.
Causality of Experimental Choices: The use of sodium borohydride is a mild and selective reducing agent for the aldehyde group, leaving the carboxylic acid intact. The subsequent acidification serves a dual purpose: it quenches the reducing agent and, crucially, provides the acidic environment necessary to catalyze the intramolecular esterification (lactonization) between the newly formed alcohol and the carboxylic acid.
III. Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides the first piece of the structural puzzle: the molecular weight. For this compound (C₉H₆O₄), the calculated molecular weight is 178.14 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
Electron Ionization (EI) is a common technique that, in addition to providing the molecular ion peak (M⁺), induces fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that offers significant structural information.
Expected Fragmentation Pattern:
-
[M]⁺: The molecular ion peak at m/z = 178.
-
[M - H₂O]⁺: Loss of a water molecule (18 Da) from the carboxylic acid and the adjacent methine proton is a potential fragmentation, leading to a peak at m/z = 160.
-
[M - COOH]⁺: Loss of the carboxylic acid group (45 Da) is a common fragmentation for carboxylic acids, resulting in a peak at m/z = 133.[2]
-
[M - CO]⁺: Loss of carbon monoxide (28 Da) from the lactone ring is another plausible fragmentation pathway.
-
Benzoyl Cation: Cleavage of the heterocyclic ring could lead to the formation of the benzoyl cation at m/z = 105.
| Fragment Ion | m/z (Expected) | Plausible Neutral Loss |
| [M]⁺ | 178 | - |
| [M - H₂O]⁺ | 160 | H₂O |
| [M - COOH]⁺ | 133 | •COOH |
| [C₇H₅O]⁺ | 105 | CO from [M-COOH]⁺ |
Table 1: Predicted Mass Spectrometry Fragments.
IV. Infrared Spectroscopy: Identifying the Molecular Bonds
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups. The spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of the carboxylic acid, the lactone (a cyclic ester), and the aromatic ring.[3]
Expected IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids.[4]
-
C-H Stretch (Aromatic): Weak to medium sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
C=O Stretch (Lactone): A strong, sharp absorption band is expected for the carbonyl group of the five-membered lactone ring. Due to ring strain, this band typically appears at a higher frequency than that of an acyclic ester, around 1770-1750 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): Another strong, sharp absorption for the carboxylic acid carbonyl is expected around 1720-1700 cm⁻¹. This may appear as a distinct peak or as a shoulder on the lactone carbonyl band.
-
C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region, characteristic of the aromatic ring.
-
C-O Stretch (Lactone and Carboxylic Acid): Strong absorptions corresponding to the C-O single bond stretching of the lactone and carboxylic acid are expected in the 1300-1100 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |
| Lactone | C=O Stretch | 1770 - 1750 | Strong |
| Carboxylic Acid | C=O Stretch | 1720 - 1700 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Lactone/Carboxylic Acid | C-O Stretch | 1300 - 1100 | Strong |
Table 2: Predicted Infrared Absorption Frequencies.
V. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the ¹H and ¹³C NMR spectra, we can deduce the connectivity of atoms and even their spatial arrangement.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule.
Predicted ¹H NMR Data (in CDCl₃):
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift, typically in the range of δ 10-13 ppm. This proton is readily exchangeable with D₂O.
-
Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the ortho-disubstitution pattern, they will likely exhibit complex splitting patterns (e.g., multiplets or doublets of doublets). The proton adjacent to the lactone carbonyl will be the most deshielded.
-
Methine Proton (-CH-): The proton at the chiral center (C1) is attached to an oxygen atom and is adjacent to a carbonyl group, so it is expected to be significantly deshielded, likely appearing as a singlet in the region of δ 5.5-6.0 ppm.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |
| Ar-H | 7.5 - 8.0 | Multiplet | 4H |
| -CH- | 5.5 - 6.0 | Singlet | 1H |
Table 3: Predicted ¹H NMR Chemical Shifts.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.
Predicted ¹³C NMR Data (in CDCl₃):
-
Carboxylic Acid Carbonyl (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 170-175 ppm.
-
Lactone Carbonyl (-C=O): The carbonyl carbon of the lactone is also expected in a similar downfield region, around δ 168-172 ppm.
-
Aromatic Carbons (Ar-C): The six carbons of the benzene ring will appear in the range of δ 120-150 ppm. The two quaternary carbons to which the lactone ring is fused will have distinct chemical shifts.
-
Methine Carbon (-CH-): The carbon at the chiral center (C1) is attached to an oxygen and a carbonyl group, and is expected to be found in the range of δ 70-80 ppm.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 175 |
| Lactone C=O | 168 - 172 |
| Ar-C (quaternary) | 140 - 150 |
| Ar-CH | 120 - 135 |
| -CH- | 70 - 80 |
Table 4: Predicted ¹³C NMR Chemical Shifts.
VI. Conclusion: A Cohesive Structural Narrative
By integrating the data from mass spectrometry, infrared spectroscopy, and both ¹H and ¹³C NMR spectroscopy, a definitive structure for this compound emerges. The molecular weight from MS is corroborated by the elemental composition. The functional groups identified by IR are perfectly aligned with the proposed structure. Finally, the intricate map of proton and carbon environments provided by NMR confirms the precise atomic connectivity. This multi-faceted, self-validating approach ensures the highest degree of confidence in the elucidated structure, providing a solid foundation for further research and development.
References
-
ChemRxiv. Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in Water Media: A DFT Study. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Institutes of Health. 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid. [Link]
-
MDPI. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link]
-
ResearchGate. Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. [Link]
-
Wikipedia. 2-Carboxybenzaldehyde. [Link]
-
PubChem. 1,3-dihydro-3-oxo-4-isobenzofurancarboxylic acid. [Link]
-
MDPI. Rhytidhylides A and B, Two New Phthalide Derivatives from the Endophytic Fungus Rhytidhysteron sp. BZM-9. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
PubChem. This compound. [Link]
-
Ark Pharm, Inc. 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid. [Link]
-
ResearchGate. Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives. [Link]
-
Organic Syntheses. Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
Sources
physical and chemical properties of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of this compound (CAS No. 708-14-5), a heterocyclic building block of significant interest to the chemical and pharmaceutical research communities. The document delineates its core physicochemical properties, explores its chemical reactivity based on its distinct functional groups, and provides insight into its stability and handling. By integrating theoretical predictions with available experimental data, this guide serves as an essential resource for researchers, scientists, and drug development professionals utilizing this compound as a synthetic intermediate for more complex molecular architectures.
Introduction and Molecular Overview
This compound is a bifunctional organic compound featuring a benzofuran core structure.[1] Benzofurans, in general, are prominent scaffolds in numerous natural products and synthetic compounds that exhibit a wide array of biological activities, making them attractive starting points for drug discovery programs.[2][3]
The subject molecule, with the chemical formula C₉H₆O₄ and a molecular weight of 178.14 g/mol , is characterized by two key functional groups that dictate its chemical behavior: a carboxylic acid at the 1-position and a lactone (a cyclic ester) as part of the furanone ring.[4][5] The interplay between the aromatic benzene ring, the acidic carboxyl group, and the reactive lactone makes this compound a versatile intermediate for further chemical elaboration. According to IUPAC nomenclature conventions for cyclic compounds, the name is derived by identifying the parent benzofuran ring system and specifying the substituents and modifications.[6]
Physicochemical Properties
The physical characteristics of a compound are critical for its application in experimental settings, influencing everything from solvent selection to reaction setup and purification strategies. The properties of this compound are summarized below.
Summary of Physical Data
| Property | Value | Source |
| CAS Number | 708-14-5 | [4][5][7] |
| Molecular Formula | C₉H₆O₄ | [1][4][5] |
| Molecular Weight | 178.14 g/mol | [4][5] |
| Melting Point | 144.5 - 150 °C | [5][8] |
| Boiling Point | 432.7 ± 45.0 °C (Predicted) | [8] |
| Density | 1.505 ± 0.06 g/cm³ (Predicted) | [8] |
| pKa (Acidity Constant) | 2.39 ± 0.20 (Predicted) | [8] |
Discussion of Properties
-
Melting Point: The reported melting point falls within the range of 144.5 to 150 °C.[5][8] This relatively high melting point for a molecule of its size is indicative of strong intermolecular forces, likely hydrogen bonding mediated by the carboxylic acid group, which can form stable dimers in the solid state.[9]
-
Acidity (pKa): The predicted pKa of 2.39 suggests that this compound is a relatively strong organic acid.[8] For context, this is significantly more acidic than acetic acid (pKa ≈ 4.76). This heightened acidity is attributable to the electron-withdrawing effect of the adjacent lactone's carbonyl group and the stabilizing influence of the benzofuran ring system on the conjugate base. This property is paramount for planning reactions involving deprotonation or salt formation.
-
Spectral Information: Characterization of this compound typically involves standard spectroscopic methods. Commercial suppliers note the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data for identity and purity confirmation.[4] Predicted mass spectrometry data indicates a monoisotopic mass of 178.02661 Da.[11]
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by its functional groups. Understanding its reactivity is key to its successful use as a synthetic precursor.
-
Carboxylic Acid Group: As a typical carboxylic acid, this moiety can undergo a range of reactions, including:
-
Deprotonation: Reaction with a base will readily form a carboxylate salt.[12]
-
Esterification: Treatment with an alcohol under acidic conditions will yield the corresponding ester.
-
Amide Formation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling reagents) followed by reaction with an amine will produce an amide. This is a common strategy in medicinal chemistry.[3]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.
-
-
Lactone Ring: The lactone is a cyclic ester and is susceptible to nucleophilic attack.
-
Hydrolysis: Under basic conditions (saponification) or strong acidic conditions, the lactone ring can be hydrolyzed (opened) to yield a 2-(carboxymethyl)benzoic acid derivative. This is a critical consideration for reaction planning, as unintended ring-opening can occur if pH is not controlled.
-
-
Aromatic Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution. The existing substituents (lactone and carboxyl group) will act as deactivating, meta-directing groups, although reaction conditions would need to be carefully selected to avoid side reactions with the other functional groups.
Stability and Storage
Based on data for structurally related compounds, this compound is expected to be stable under normal laboratory conditions.[13] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is incompatible with strong oxidizing agents.[13] Hazardous decomposition upon combustion will likely yield carbon monoxide and carbon dioxide.[13]
Experimental Protocol: Melting Point Determination
The determination of a sharp melting point is a fundamental technique for assessing the purity of a crystalline solid. The causality behind this experiment is that impurities disrupt the crystal lattice, typically causing melting to occur over a broader range and at a lower temperature than the pure substance.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry, as residual solvent will depress the melting point.
-
Place a small amount of the crystalline solid onto a clean, dry watch glass.
-
Finely crush the sample into a powder using a spatula. This ensures uniform heat transfer.
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube into the powdered sample. A small amount of sample (2-3 mm in height) should enter the tube.
-
Invert the tube and gently tap it on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.
-
-
Apparatus Setup:
-
Place the loaded capillary tube into the sample holder of a melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to approach the expected melting point (approx. 145-150 °C).
-
-
Measurement:
-
When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate reading.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely liquefied (the end of the melting range).
-
-
Interpretation:
-
A pure sample will exhibit a sharp melting range of 1-2 °C.
-
A broad melting range suggests the presence of impurities.
-
Workflow Visualization
Sources
- 1. This compound | C9H6O4 | CID 275087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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A Technical Guide to 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a phthalide (or isobenzofuranone) core fused with a carboxylic acid moiety, imparts a rich chemical reactivity and a versatile scaffold for the development of complex molecular entities. This guide provides an in-depth exploration of this compound, delving into its nuanced nomenclature, the chemical principles guiding its synthesis, and its applications as a precursor in drug discovery and development.
Section 1: Decoding the Nomenclature - A Multifaceted Identity
The compound is known by several names, each highlighting a different aspect of its structure according to chemical nomenclature rules. Understanding these alternatives is crucial for comprehensive literature searches and clear scientific communication.
Systematic and Common Names
The most common names for this compound are This compound and 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid .[1][2] The term "benzofuran" indicates a fused benzene and furan ring system. The "dihydro" prefix signifies the saturation of two carbons in the furan ring, and "oxo" denotes the ketone functional group. The numbering of the heterocyclic system dictates the position of these features. "Isobenzofuran" is a synonym for the 2-benzofuran system.
A key aspect of this compound's chemistry is its existence in equilibrium with its open-chain tautomer, 2-formylbenzoic acid (also known as ophthalaldehydic acid).[3][4] This ring-chain tautomerism is a fundamental concept for understanding the reactivity and synthesis of this molecule.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Protocol: A Step-by-Step Guide
A common and effective method for the synthesis involves a nucleophilic addition of cyanide to the aldehyde of 2-formylbenzoic acid, followed by hydrolysis of the resulting cyanohydrin.
Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-formylbenzoic acid (1 equivalent) in a suitable solvent such as aqueous ethanol. Cool the solution in an ice bath.
-
Cyanide Addition: Slowly add a solution of potassium cyanide (KCN) (1.1 equivalents) in water to the cooled solution of 2-formylbenzoic acid with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. The reaction mixture is stirred for several hours at room temperature.
-
Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid (HCl) and heat under reflux. The nitrile group of the intermediate cyanohydrin will be hydrolyzed to a carboxylic acid.
-
Work-up and Purification: After cooling, the product will precipitate out of the solution. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol/water to yield pure this compound.
Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods.
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Aromatic protons (multiplet, ~7.5-8.0 ppm), methine proton at C1 (singlet, ~5.5-6.0 ppm), carboxylic acid proton (broad singlet, >10 ppm). |
| ¹³C NMR | Carbonyl carbon of the lactone (~170 ppm), carboxylic acid carbonyl (~175 ppm), aromatic carbons (~120-140 ppm), methine carbon at C1 (~70-80 ppm). |
| IR Spectroscopy | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), sharp C=O stretch from the lactone (~1760 cm⁻¹), and a C=O stretch from the carboxylic acid (~1710 cm⁻¹). [5][6][7][8][9] |
Chemical Reactivity
The presence of multiple functional groups—a lactone, a carboxylic acid, and an activated C-H group at the 1-position—makes this molecule a versatile synthon. The carboxylic acid can be converted to esters, amides, and other derivatives. The lactone can be opened under basic conditions. The proton at the C1 position is acidic and can be removed to generate a nucleophile for further reactions.
Section 3: Applications in Drug Discovery and Development
The phthalide and benzofuran scaffolds are prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals. [10][11][12][13]this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.
As a Scaffold for Bioactive Molecules
The rigid, bicyclic core of this molecule provides a well-defined three-dimensional structure that can be elaborated to interact with specific biological targets. Its derivatives have been investigated for a range of activities, including as potential anti-inflammatory, antimicrobial, and anticancer agents. The phthalimide moiety, a related structure, is a well-known pharmacophore, most famously in the case of thalidomide and its analogs. [10][11]
Role in Prodrug Design
The carboxylic acid group can be esterified to create prodrugs with improved pharmacokinetic properties, such as increased lipophilicity for better membrane permeability. These ester prodrugs can then be hydrolyzed in vivo by esterases to release the active carboxylic acid-containing drug.
Caption: Prodrug strategy utilizing the carboxylic acid moiety.
Conclusion
This compound is more than just a chemical compound; it is a versatile tool in the arsenal of the medicinal chemist. Its rich chemistry, stemming from its unique structure and tautomeric equilibrium, provides a foundation for the synthesis of a diverse range of complex molecules. As the demand for novel therapeutics continues to grow, the importance of such well-characterized and versatile building blocks will undoubtedly increase, paving the way for future discoveries in drug development.
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Wikipedia. (2023). 2-Carboxybenzaldehyde. Retrieved from [Link]
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Ark Pharma Scientific Limited. (n.d.). 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid. Retrieved from [Link]
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discovery and historical synthesis of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
An In-depth Technical Guide on the Discovery and Historical Synthesis of 3-Oxo-1,3-dihydroisobenzofuran-1-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
Preamble: Charting the Synthetic Heritage of a Versatile Benzofuranone
This technical guide provides a comprehensive exploration of the discovery and historical synthesis of 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid. This molecule, while possessing a specific IUPAC name, is best understood through its chemical lineage and structural relationships to foundational scaffolds in organic chemistry, namely phthalide and 2-formylbenzoic acid. Its history is not one of a single, dramatic discovery, but rather the logical culmination of 19th-century explorations into phthalic acid derivatives, which laid the groundwork for its eventual synthesis and application as a valuable intermediate in modern medicinal and materials chemistry. We will dissect the key historical syntheses, explain the mechanistic rationale behind the chosen methodologies, and provide detailed protocols to ensure a deep, practical understanding for researchers, scientists, and drug development professionals.
Part 1: Structural Elucidation and Chemical Context
3-Oxo-1,3-dihydroisobenzofuran-1-carboxylic acid (PubChem CID: 275087) is a heterocyclic compound belonging to the benzofuranone class.[1] Its structure features a benzene ring fused to a furanone ring, with a carboxylic acid group at the 1-position and a ketone at the 3-position.
To fully appreciate its chemistry, it is crucial to understand its relationship with its immediate chemical relatives:
-
Phthalide (Isobenzofuran-1(3H)-one): This is the parent scaffold of the target molecule, lacking the substituents at the 1 and 3 positions. The synthesis of phthalide itself was a significant early achievement, often prepared by the reduction of phthalic anhydride.[2]
-
2-Formylbenzoic Acid: This compound is a critical precursor and exists in a ring-chain tautomerism with 3-hydroxyphthalide .[3] The cyclic lactol (3-hydroxyphthalide) is the direct precursor to the target molecule's 3-oxo functionality via oxidation.
-
2-Carboxyphenylglyoxylic Acid: This is the open-chain keto-acid form which, upon intramolecular cyclization (lactonization), would yield the target molecule.
The interplay between these structures is fundamental to understanding the synthetic strategies that have been developed.
Caption: Interrelationship of the target molecule with key precursors.
Part 2: The 19th-Century Genesis: Synthesis of the Chemical Precursors
The story of our target molecule begins not with its own synthesis, but with the foundational work on its precursors, particularly 2-formylbenzoic acid, which was first prepared and characterized in 1887.[3] This seminal work provided the essential chemical framework from which more complex derivatives could be accessed.
Pillar Synthesis: The 1887 Preparation of 2-Formylbenzoic Acid from Phthalide
The first documented synthesis of 2-formylbenzoic acid relied on the functionalization of the simpler phthalide molecule.[3] The strategic choice to halogenate the 1-position of phthalide was critical, as it introduced a good leaving group (bromide or chloride), facilitating the subsequent hydrolysis to form the aldehyde group, which exists in equilibrium with the cyclic 3-hydroxyphthalide.
Reaction Pathway
The process is a two-step sequence:
-
Radical Halogenation: Phthalide is treated with a halogenating agent (bromine or chlorine) to form a 1-halo-phthalide intermediate.
-
Hydrolysis: The resulting halide is then heated with water, causing it to hydrolyze and form the final product.
Caption: The 1887 synthesis pathway from phthalide to 2-formylbenzoic acid.
Protocol: Synthesis of 2-Formylbenzoic Acid via Bromination
This protocol is a representation of the classical 1887 method.
Step 1: Synthesis of 1-Bromophthalide
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 1 mole of phthalide.
-
Reaction: Gently heat the phthalide until it melts.
-
Addition: Slowly add 1 mole of bromine (Br₂) via the dropping funnel to the molten phthalide. The reaction is exothermic and will proceed with the evolution of HBr gas (ensure proper ventilation and scrubbing).
-
Completion: After the addition is complete, continue heating the mixture until the evolution of HBr ceases, indicating the reaction is complete.
-
Isolation: Allow the mixture to cool. The crude 1-bromophthalide will solidify.
Step 2: Hydrolysis to 2-Formylbenzoic Acid
-
Setup: Transfer the crude 1-bromophthalide to a larger flask suitable for heating with water.
-
Hydrolysis: Add a sufficient volume of water to the flask and heat the mixture to boiling.
-
Reaction: Continue heating under reflux. The hydrolysis of the bromide to the lactol occurs. The progress can be monitored by the dissolution of the organic material.
-
Workup: After the reaction is complete (typically several hours), cool the solution. The 2-formylbenzoic acid may crystallize upon cooling.
-
Purification: Filter the product and recrystallize from hot water to yield purified 2-formylbenzoic acid. The overall reported yield for this process is between 78% and 83%.[3]
Trustworthiness Note: This protocol is self-validating through the observation of HBr gas evolution in Step 1 and the physical change from a water-insoluble halide to a water-soluble carboxylic acid in Step 2. The final product can be characterized by its melting point and spectroscopic methods.
Part 3: The Gabriel Synthesis Connection: A Clarification
The name "Gabriel" is famously associated with phthalic acid derivatives through the Gabriel Synthesis , also developed in 1887 by Siegmund Gabriel.[4] This reaction is a cornerstone method for synthesizing primary amines from primary alkyl halides.[5][6][7]
The classic Gabriel synthesis involves:
-
Deprotonation of phthalimide with a base (e.g., potassium hydroxide) to form the potassium phthalimide salt.
-
N-alkylation of the phthalimide salt with an alkyl halide in an SN2 reaction.
-
Cleavage of the resulting N-alkylphthalimide, typically with hydrazine (the Ing-Manske procedure) or strong acid, to release the primary amine.[4]
Caption: Workflow of the classic Gabriel Synthesis for primary amines.
It is critical to establish that while the Gabriel Synthesis is historically significant and contemporaneous with the first synthesis of 2-formylbenzoic acid, it is not a direct method for producing 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid. The confusion likely arises from the shared "phthal-" moiety and the identical year of discovery. The Gabriel synthesis is fundamentally about C-N bond formation, whereas the synthesis of our target molecule centers on C-C and C-O bond formation and manipulation. There is no widely recognized "Gabriel phthalylglyoxylic acid synthesis" in mainstream chemical literature. This guide, therefore, focuses on the verifiable synthetic routes.
Part 4: Evolution of Synthetic Strategies
While the 1887 method provided the initial entry point, subsequent research has focused on developing more direct and efficient routes to phthalide carboxylic acids and their derivatives. The key challenge is the controlled introduction of the carboxylic acid and oxo functionalities.
Modern Approach: Oxidation of 3-Hydroxyphthalide
A logical and more direct route to 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid would proceed via a two-step process from 2-formylbenzoic acid:
-
Cyanohydrin Formation and Hydrolysis: Introduction of a carboxyl group at the 1-position. This can be achieved via a Strecker-type synthesis on the aldehyde tautomer.[8] Reacting 2-formylbenzoic acid with a cyanide source (e.g., KCN) would form a cyanohydrin at the aldehyde carbon. Subsequent hydrolysis of the nitrile group would yield a carboxylic acid, resulting in 3-hydroxyphthalide-1-carboxylic acid.
-
Oxidation: The secondary alcohol of the lactol (3-hydroxyphthalide-1-carboxylic acid) can then be oxidized to the desired ketone using standard oxidizing agents (e.g., PCC, Swern oxidation, or a milder Dess-Martin periodinane).
Conceptual Reaction Pathway
Caption: Conceptual modern pathway to the target molecule.
Protocol: Synthesis via Cyanohydrin Route
This protocol is a representative modern approach.
Step 1: Synthesis of 3-Hydroxyphthalide-1-carboxylic Acid
-
Setup: In a flask, dissolve 1 mole of 2-formylbenzoic acid in an appropriate solvent (e.g., aqueous ethanol). Cool the solution in an ice bath.
-
Cyanide Addition: Slowly add a solution of 1.1 moles of potassium cyanide (KCN) in water. Maintain the temperature below 10 °C.
-
Reaction: Stir the mixture at low temperature for several hours to allow for the formation of the cyanohydrin intermediate.
-
Hydrolysis: Acidify the mixture carefully with concentrated hydrochloric acid (HCl) and heat under reflux. This will hydrolyze the nitrile group to a carboxylic acid. Caution: This step will generate HCN gas; it must be performed in a well-ventilated fume hood.
-
Isolation: Cool the reaction mixture. The product, 3-hydroxyphthalide-1-carboxylic acid, should precipitate. Filter and wash with cold water.
Step 2: Oxidation to the Final Product
-
Setup: Suspend 1 mole of the dried 3-hydroxyphthalide-1-carboxylic acid from the previous step in a suitable solvent like dichloromethane (DCM).
-
Oxidation: Add 1.5 moles of pyridinium chlorochromate (PCC) in portions to the stirred suspension.
-
Reaction: Allow the reaction to stir at room temperature for several hours until TLC analysis indicates the disappearance of the starting material.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization to yield the final product, 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid.
Comparative Data of Synthetic Approaches
| Method | Starting Material | Key Steps | Advantages | Disadvantages |
| Historical (1887) | Phthalide | Halogenation, Hydrolysis | Establishes foundational chemistry | Indirect; only produces the precursor 2-formylbenzoic acid |
| Modern (Conceptual) | 2-Formylbenzoic Acid | Cyanohydrin formation, Hydrolysis, Oxidation | More direct route to the final target | Involves highly toxic reagents (KCN, PCC); requires careful handling |
Conclusion
The history of 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid is a clear illustration of the progressive nature of chemical synthesis. Its origins are firmly rooted in the late 19th-century investigations into the fundamental reactions of phthalic acid derivatives, with the 1887 synthesis of 2-formylbenzoic acid serving as the critical historical anchor.[3] While the famed Gabriel Synthesis of amines shares a common starting material family and year of discovery, it represents a divergent path focused on nitrogen chemistry.[4] The evolution towards modern synthetic routes demonstrates a shift towards more direct, albeit often more hazardous, methods involving cyanohydrin formation and subsequent oxidation. This journey from a derivative of a simple lactone to a precisely functionalized building block underscores the intellectual and technical advancements that empower today's drug discovery and materials science professionals.
References
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Chen, J., et al. (2020). Introducing 2-(2-carboxyphenoxy)terephthalic acid as a new versatile building block for design of diverse coordination polymers. RSC Publishing. [Link][9]
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Quick Company. An Improved Process For Preparation Of 2 Carboxybenzaldehyde. [Link]
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PubMed. Construction of 3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane] carboxylic acid derivatives via phosphine-catalyzed [4 + 1] annulations and their biological evaluation against fibrosis. [Link][10]
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ResearchGate. (PDF) The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium. [Link][8]
-
HETEROCYCLES. CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans. [Link]
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PubMed. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. [Link]
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MDPI. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. [Link]
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PubMed. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. [Link]
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Spectroscopic Profile of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid: A Technical Guide
Introduction
Molecular Structure and Spectroscopic Implications
The structure of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid dictates its interaction with different spectroscopic techniques. The key structural features include:
-
Aromatic Ring: A benzene ring fused to the lactone, which will exhibit characteristic signals in both ¹H and ¹³C NMR, as well as specific absorption bands in IR spectroscopy.
-
γ-Lactone Ring: A five-membered cyclic ester that will show a distinctive high-frequency carbonyl (C=O) stretch in the IR spectrum and influence the chemical shifts of adjacent protons and carbons in the NMR spectra.
-
Carboxylic Acid: This functional group has highly characteristic and easily identifiable signals in both IR (broad O-H and C=O stretches) and ¹H NMR (downfield proton signal) spectroscopy.
-
Chiral Center: The carbon at position 1 is a chiral center, which can lead to diastereotopicity of adjacent protons if the molecule is in a chiral environment, although this is not typically observed in standard achiral solvents.
The interplay of these functional groups creates a unique electronic environment throughout the molecule, which is reflected in its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, and the carboxylic acid proton.
Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11-13 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is concentration-dependent. |
| ~7.9-8.1 | Multiplet | 1H | Ar-H | Aromatic proton ortho to the lactone carbonyl, deshielded by the carbonyl's anisotropy. |
| ~7.5-7.7 | Multiplet | 3H | Ar-H | Remaining aromatic protons, with complex splitting patterns due to ortho and meta couplings. |
| ~5.8 | Singlet | 1H | H-1 | The methine proton at the chiral center (C1) is deshielded by the adjacent lactone oxygen and the carboxylic acid group. |
Expertise in Action: Interpreting the ¹H NMR Spectrum
The downfield shift of the carboxylic acid proton is a classic diagnostic feature.[1] The aromatic region will likely display a complex splitting pattern due to the fused ring system. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[2][3][4] The exact chemical shifts and coupling constants of the aromatic protons would require computational modeling or experimental data for a precise assignment. The singlet for the H-1 proton is a key identifier for the core structure. Its deshielded position is a direct consequence of the electron-withdrawing nature of the adjacent oxygen and carbonyl groups.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule, with distinct signals for the carbonyl carbons, aromatic carbons, and the chiral center.
Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-175 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid typically appears in this region. |
| ~168-172 | C=O (Lactone) | The lactone carbonyl carbon is also found in a similar downfield region.[5][6] |
| ~145-150 | Ar-C (quaternary) | The aromatic carbon to which the lactone oxygen is attached. |
| ~125-135 | Ar-C | The remaining aromatic carbons will appear in this typical range for benzene derivatives.[7] |
| ~120-125 | Ar-C (quaternary) | The aromatic carbon fused to the lactone ring. |
| ~75-80 | C-1 | The chiral carbon (C1) is shifted downfield due to the attachment of two electronegative oxygen atoms. |
Causality in ¹³C Chemical Shifts:
The chemical shifts of the carbonyl carbons are significantly downfield due to the strong deshielding effect of the double-bonded oxygen. Differentiating between the lactone and carboxylic acid carbonyls without further experiments (like HMBC) can be challenging, but their presence is a clear indicator of the molecule's functionality. The aromatic carbons show a spread of chemical shifts depending on their substitution and position relative to the electron-withdrawing groups. The upfield shift of the C-1 carbon compared to the carbonyls, despite being attached to two oxygens, is due to its sp³ hybridization.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of this compound will be dominated by the stretching vibrations of the O-H and C=O bonds.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | The broadness is due to intermolecular hydrogen bonding between the carboxylic acid groups.[8][9][10][11][12] |
| ~1780-1760 | Strong | C=O stretch (γ-Lactone) | Five-membered lactones (γ-lactones) exhibit a high-frequency carbonyl absorption due to ring strain.[13][14] |
| ~1720-1700 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl of the carboxylic acid typically absorbs in this region. The presence of two distinct C=O stretches is a strong indicator of the molecule's structure. |
| ~1600, ~1475 | Medium | C=C stretch (Aromatic Ring) | These are characteristic absorptions for the benzene ring. |
| ~1300-1200 | Strong | C-O stretch | A combination of C-O stretching from the carboxylic acid and the lactone. |
| ~920 | Broad, Medium | O-H bend (out-of-plane) | This is another characteristic absorption for a hydrogen-bonded carboxylic acid. |
Self-Validating Protocols in IR Analysis:
The presence of a very broad absorption in the O-H stretching region, coupled with a strong carbonyl absorption, is a highly reliable indicator of a carboxylic acid functional group.[9] The additional high-frequency carbonyl stretch is a key piece of evidence for the presence of the strained γ-lactone ring.[13] This combination of bands provides a self-validating system for identifying the core structure of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation | Rationale |
| 178 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₉H₆O₄. |
| 133 | [M - COOH]⁺ | Loss of the carboxylic acid group as a radical is a common fragmentation pathway for carboxylic acids. |
| 105 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide from the lactone ring.[15][16][17] |
| 77 | [C₆H₅]⁺ | Formation of the phenyl cation after further fragmentation. |
Logical Fragmentation Pathways:
The fragmentation of this compound under EI conditions is expected to be initiated by the loss of the labile carboxylic acid group. This would lead to a stable acylium ion. Subsequent fragmentation would likely involve the lactone ring, with the loss of carbon monoxide being a common pathway for cyclic esters.[15][17] The observation of these key fragments would provide strong evidence for the proposed structure.
Experimental Protocols
For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: For unambiguous assignment of all signals, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are highly recommended.
IR Data Acquisition
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Collection: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a standard method for volatile and thermally stable compounds. Electrospray Ionization (ESI) is a softer ionization technique that can be used to observe the molecular ion with less fragmentation.
-
Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Collection: Acquire a full scan mass spectrum to determine the molecular weight and fragmentation pattern.
Visualizations
Molecular Structure
Caption: Integrated workflow for the spectroscopic analysis of the target compound.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging fundamental principles and data from analogous structures, we have constructed a detailed and predictive spectral profile. The interpretations provided herein are grounded in established spectroscopic theory and are intended to serve as a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. The self-validating nature of the combined spectroscopic data offers a high degree of confidence in the structural assignment of this and related molecules.
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Solubility Profile of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid: A Technical Guide for Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides an in-depth examination of the solubility profile of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid (also known as phthalide-3-carboxylic acid), a key heterocyclic intermediate in the synthesis of various pharmaceutical agents.[1][2][3] Due to a notable absence of publicly available quantitative solubility data for this compound, this guide synthesizes theoretical principles, predictive analysis based on structurally similar molecules, and comprehensive, field-proven experimental protocols. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize the solubility of this important chemical entity.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates.[4] A compound's ability to dissolve in a solvent system, be it aqueous media mimicking physiological conditions or organic solvents used in synthesis and formulation, governs its absorption, distribution, metabolism, and excretion (ADME) profile.[4] this compound, a derivative of phthalide, serves as a versatile building block in medicinal chemistry.[5][6] Its molecular architecture, featuring a lactone, a carboxylic acid, and an aromatic ring, presents a unique and complex solubility challenge. Understanding its behavior in various solvents is paramount for optimizing reaction conditions, purification strategies, and the development of viable drug delivery systems.
Physicochemical Properties and Predicted Solubility Profile
A thorough understanding of a molecule's inherent physicochemical properties is the cornerstone of predicting its solubility. While experimental data for this compound is scarce, we can infer a likely profile by examining its structure and the known properties of its analogs, phthalic acid and phthalide.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound | Phthalic Acid | Phthalide |
| Molecular Formula | C₉H₆O₄ | C₈H₆O₄ | C₈H₆O₂ |
| Molecular Weight | 178.14 g/mol [5] | 166.13 g/mol | 134.13 g/mol [7] |
| Melting Point | 150 °C[5] | 207 °C | 75 °C[7] |
| Predicted LogP | ~1.5 - 2.0 (estimated) | 0.7 | 0.8[7] |
| Predicted pKa | ~3.0 - 4.0 (estimated for carboxylic acid) | 2.89, 5.51 | Not Applicable |
| Structure | A fused bicyclic system with a lactone and a carboxylic acid. | An aromatic dicarboxylic acid. | A simple benzofuranone (lactone). |
Analysis of Structural Features Influencing Solubility
The structure of this compound suggests a nuanced solubility profile:
-
Carboxylic Acid Group: This functional group is polar and capable of acting as a hydrogen bond donor and acceptor.[8][9] This imparts a degree of hydrophilicity and is the primary driver for its acidic nature. The solubility in aqueous media is expected to be highly pH-dependent.
-
Lactone Ring: The ester linkage within the lactone ring is polar and can act as a hydrogen bond acceptor. This contributes to its potential solubility in polar aprotic solvents.
-
Benzofuran Core: The fused aromatic ring system is nonpolar and hydrophobic, which will limit its solubility in water but promote solubility in organic solvents.
Predicted Solubility in Various Solvent Classes
Based on the "like dissolves like" principle and data from its analogs, we can predict the following solubility behavior.[8][9]
Table 2: Predicted Qualitative Solubility Profile of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly to Slightly Soluble | The hydrophobic benzofuran core counteracts the hydrophilic carboxylic acid and lactone. Solubility is expected to increase significantly at higher pH due to deprotonation of the carboxylic acid. |
| Methanol, Ethanol | Moderately to Highly Soluble | The alcohol's ability to hydrogen bond with both the carboxylic acid and lactone, coupled with its alkyl chain's interaction with the aromatic ring, should facilitate dissolution. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Highly Soluble | These solvents are excellent hydrogen bond acceptors and have high polarity, making them effective at solvating both the polar functional groups and the overall molecule. |
| Acetone | Moderately Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor suggest it will be a reasonably good solvent. | |
| Nonpolar | Hexane, Toluene | Sparingly to Insoluble | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |
| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Slightly to Moderately Soluble | These solvents may offer a balance of polarity to interact with the functional groups and nonpolar character to solvate the aromatic core. |
This predicted profile underscores the necessity for empirical determination to establish a definitive understanding.
Theoretical Framework: The Science of Dissolution
The dissolution of a crystalline solid into a liquid solvent is a thermodynamically driven process governed by the interplay of intermolecular forces. For a carboxylic acid like our compound of interest, several key principles are at play.
The Henderson-Hasselbalch Relationship and pH-Dependent Solubility
The ionization of the carboxylic acid group is the most significant factor influencing the aqueous solubility of this compound. The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation.
When the pH of the solution is below the pKa of the carboxylic acid, the un-ionized (protonated) form predominates. This form is less polar and thus less soluble in water. Conversely, when the pH is above the pKa, the ionized (deprotonated) carboxylate form is dominant. The resulting salt is significantly more polar and exhibits much higher aqueous solubility. This principle is fundamental in designing oral dosage forms, where the drug must dissolve in the varying pH environments of the gastrointestinal tract.
Solvent Polarity and Hydrogen Bonding
The ability of a solvent to form hydrogen bonds is a critical factor in the dissolution of compounds with hydrogen-bonding functional groups.[10]
-
Hydrogen Bond Donors (HBD): Solvents like water and alcohols can donate a hydrogen atom to the carbonyl oxygens of the lactone and carboxylic acid.
-
Hydrogen Bond Acceptors (HBA): Solvents like DMSO, DMF, acetone, and alcohols can accept a hydrogen atom from the carboxylic acid's hydroxyl group.
The most effective solvents will possess a combination of polarity to overcome the crystal lattice energy of the solid and the ability to engage in favorable hydrogen bonding interactions.
Experimental Determination of Solubility: A Practical Guide
Given the absence of published data, the following section provides detailed, step-by-step protocols for the experimental determination of the solubility of this compound. The classic shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[11]
The Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[11][12]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C). Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours).[13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. For more rigorous separation, centrifuge the vials and sample the supernatant, or filter the solution through a syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the saturated solution with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is a robust and widely used method for quantifying the concentration of organic acids.[14][15][16][17]
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector, a C18 reversed-phase column, and an autosampler.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area at a specific wavelength (the aromatic nature of the compound suggests strong absorbance in the 254-280 nm range).[18] Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted supernatant from the shake-flask experiment and record the peak area.
-
Calculation: Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.
Caption: HPLC-UV Quantification Workflow.
Conclusion and Future Directions
While a definitive quantitative solubility profile for this compound remains to be published, this technical guide provides a robust framework for its prediction and experimental determination. The structural features of the molecule suggest a complex solubility behavior, with high solubility expected in polar aprotic solvents like DMSO and moderate, pH-dependent solubility in aqueous and alcoholic media. The provided protocols for the shake-flask method and HPLC-UV analysis offer a clear and reliable path for researchers to generate the much-needed empirical data. The generation of such data will be a valuable contribution to the scientific community, aiding in the efficient development of novel therapeutics derived from this versatile chemical intermediate.
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Pereira, V., Cacho, J. I., & Marques, J. C. (2010). HPLC–DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of Separation Science, 33(9), 1204-1215. Available at: [Link]
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Asilomar Bio, Inc. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
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A Comprehensive Technical Guide to the Thermodynamic and Stability Profiling of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Introduction: The Scientific Imperative for Thermodynamic and Stability Data
The benzofuran and phthalide structural motifs are prevalent in a wide array of biologically active natural products and synthetic compounds, exhibiting activities ranging from anticancer to antimicrobial.[1][2] The thermodynamic and stability characteristics of a lead compound like 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid are not merely academic data points; they are critical predictors of its real-world behavior. This data governs:
-
Chemical Reactivity and Synthesis Optimization: Understanding the energy landscape of the molecule allows for the rational design of synthetic routes and the avoidance of unwanted side reactions.
-
Polymorphism and Crystallization: Thermodynamic parameters are key to identifying and controlling different crystalline forms, which can have profound impacts on solubility, bioavailability, and patentability.
-
Formulation and Drug Product Stability: Knowledge of thermal stability, decomposition pathways, and hygroscopicity is essential for developing stable and effective pharmaceutical formulations.
-
Biopharmaceutical Properties: The energetic properties of a molecule can influence its interactions with biological targets and its metabolic fate.
This guide will therefore serve as a roadmap for the comprehensive characterization of this compound, enabling researchers to unlock its full potential.
Foundational Thermodynamic Properties: A Dual-Pronged Approach
A complete thermodynamic profile requires a synergistic combination of experimental measurement and computational modeling. This dual-pronged approach provides a self-validating system where computational results can guide experimental design and experimental data can be used to refine and validate theoretical models.
Experimental Determination of Thermodynamic Parameters
The following experimental workflow is proposed for the comprehensive thermodynamic characterization of this compound.
Thermal analysis techniques are indispensable for identifying phase transitions and decomposition events as a function of temperature.
Table 1: Key Thermal Analysis Techniques and Their Applications
| Technique | Primary Measurement | Information Gained for this compound |
| Differential Scanning Calorimetry (DSC) | Heat flow into or out of a sample as a function of temperature. | Melting point, enthalpy of fusion, glass transitions, and identification of polymorphic forms. |
| Thermogravimetric Analysis (TGA) | Mass change of a sample as a function of temperature. | Decomposition temperature, thermal stability, and information on the presence of solvates or hydrates. |
| TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) | Mass change and identification of evolved gases. | Elucidation of decomposition pathways by identifying the gaseous byproducts. |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the anticipated melting point (a preliminary run to ~300 °C is advisable if the melting point is unknown).
-
Hold at the final temperature for 2 minutes.
-
Cool the sample back to 25 °C at a controlled rate.
-
Perform a second heating ramp under the same conditions as the first.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus). The second heating ramp is crucial for observing any changes in the crystalline form that may have occurred during the initial heating and cooling cycle.
Causality Behind Experimental Choices: The use of a controlled heating and cooling cycle in DSC is essential for identifying reversible and irreversible thermal events. The second heating scan can reveal if the compound undergoes amorphization or converts to a different polymorph upon melting and recrystallization.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Instrument Setup: Place the sample pan in the TGA furnace.
-
Thermal Program:
-
Equilibrate the sample at a temperature below any expected thermal events (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, which is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Causality Behind Experimental Choices: Running TGA under both an inert (nitrogen) and an oxidative (air) atmosphere can provide insights into the decomposition mechanism. Differences in the decomposition profile can indicate whether oxidation plays a significant role in the degradation process.
Calorimetry provides direct measurement of the heat changes associated with chemical and physical processes, which are fundamental to determining the enthalpy of formation.
Table 2: Calorimetric Techniques for Enthalpy of Formation
| Technique | Measurement | Information Gained |
| Bomb Calorimetry | Heat of combustion. | Standard enthalpy of combustion (ΔHc°), which is used to calculate the standard enthalpy of formation (ΔHf°). |
| Sublimation Calorimetry | Enthalpy of sublimation (ΔHsub). | Crucial for converting the enthalpy of formation in the solid state to the gaseous state, which is directly comparable to computational results. |
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet of the sample is placed in a crucible inside a high-pressure vessel (the "bomb").
-
Combustion: The bomb is filled with high-pressure oxygen, and the sample is ignited.
-
Temperature Measurement: The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change is measured with high precision.
-
Calculation: The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The enthalpy of formation is then derived using Hess's Law.
Causality Behind Experimental Choices: Bomb calorimetry is the gold standard for determining the enthalpy of formation of organic compounds. The use of high-pressure oxygen ensures complete combustion, which is essential for accurate results.
Computational Prediction of Thermodynamic Parameters
In the absence of experimental data, and as a powerful complementary tool, quantum chemical calculations can provide reliable estimates of thermodynamic properties.
Table 3: Recommended Computational Methods
| Method | Description | Key Outputs |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Optimized molecular geometry, vibrational frequencies, and electronic energy. |
| High-Accuracy Composite Methods (e.g., G4, G3MP2) | Multi-step methods that combine results from different levels of theory and basis sets to achieve high accuracy. | Gas-phase enthalpy of formation, Gibbs free energy of formation, and entropy. |
Computational Workflow: Predicting Gas-Phase Enthalpy of Formation
-
Geometry Optimization and Frequency Calculation:
-
The 3D structure of this compound is first optimized using a DFT method (e.g., B3LYP with the 6-311++G(d,p) basis set).
-
A frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Single-Point Energy Calculation:
-
Calculation of Enthalpy of Formation:
-
The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method or isodesmic reactions. Isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, are particularly effective at canceling out systematic errors in the calculations.
-
Diagram: Computational Workflow for Thermodynamic Properties
Caption: Computational workflow for determining thermodynamic properties.
Stability Profiling: A Multi-faceted Investigation
The stability of a compound is not a single parameter but rather a collection of its responses to various environmental stresses. A comprehensive stability profile for this compound should assess its thermal, chemical, and physical stability.
Thermal Stability and Decomposition
As discussed in the thermal analysis section, TGA is the primary tool for assessing thermal stability. The decomposition products can be identified by coupling the TGA to a mass spectrometer or an FTIR spectrometer. For related compounds like phthalimide, thermal decomposition can lead to the formation of various toxic gases, highlighting the importance of understanding these pathways.[5]
Chemical Stability in Solution
The stability of the compound in different solvents and at various pH values is crucial for its handling, formulation, and in-vitro testing.
Experimental Protocol: HPLC-Based Stability Study
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a range of relevant solvents (e.g., water, ethanol, DMSO) and aqueous buffers at different pH values (e.g., pH 2, 7.4, 9).
-
Incubation: Store the solutions at controlled temperatures (e.g., ambient and elevated, such as 40 °C) and protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the aliquots using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Quantify the amount of the parent compound remaining at each time point to determine the degradation rate.
Diagram: Chemical Stability Assessment Workflow
Sources
- 1. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. Toxic pollutants emitted from thermal decomposition of phthalimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Chemistry Deep Dive into 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The isobenzofuranone (or phthalide) core is a recurring motif in a multitude of natural products and pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Within this important class of molecules lies 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid, a molecule of significant interest for medicinal chemists and drug development professionals. Its unique structural features, combining a lactone, a benzene ring, and a carboxylic acid group, offer a rich pharmacophore for potential interactions with various biological targets.
This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be leveraged to unlock the full therapeutic potential of this compound. By applying robust computational techniques, researchers can gain profound insights into its structural, electronic, and reactivity properties, thereby accelerating the drug discovery and development process. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry in their exploration of novel therapeutics based on the isobenzofuranone scaffold.
Core Physicochemical Properties
Before delving into advanced computational analysis, it is crucial to establish the fundamental properties of the molecule.
| Property | Value | Source |
| IUPAC Name | 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid | - |
| Molecular Formula | C₉H₆O₄ | [4] |
| Molecular Weight | 178.14 g/mol | - |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)OC2C(=O)O | [4] |
Part 1: The Computational Chemist's Toolkit for this compound
The following sections outline a logical, field-proven workflow for the in-silico investigation of our target molecule. The causality behind each methodological choice is explained to provide a clear understanding of its importance in the broader context of drug design.
Geometry Optimization and Vibrational Analysis: The Foundation of In-Silico Research
The first and most critical step in any computational study is to determine the most stable three-dimensional conformation of the molecule. Density Functional Theory (DFT) is the workhorse method for this task, offering an excellent balance between accuracy and computational cost.
Protocol: Ground State Geometry Optimization
-
Software Selection: A robust quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.
-
Method Selection: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, known for its reliability in predicting molecular geometries.[5][6]
-
Basis Set Selection: The 6-311++G(d,p) basis set is a suitable choice, providing a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[5][6]
-
Solvation Model: To mimic physiological conditions, an implicit solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) with water as the solvent should be employed.[7]
-
Calculation Execution: Perform a full geometry optimization without any symmetry constraints.
-
Validation: A subsequent frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Expertise & Experience: The choice of the B3LYP functional and the 6-311++G(d,p) basis set is a pragmatic one, grounded in their extensive and successful application to a wide range of organic and pharmaceutical compounds.[5][6] This combination has been shown to yield accurate geometric parameters and vibrational frequencies that are in good agreement with experimental data where available.
Unveiling the Electronic Landscape: Frontier Molecular Orbitals and Molecular Electrostatic Potential
Once the optimized geometry is obtained, we can probe the electronic properties of this compound. This is crucial for understanding its reactivity and potential intermolecular interactions.
Frontier Molecular Orbitals (FMOs): HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It provides a visually intuitive way to identify electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are central to drug-receptor binding.
Protocol: Electronic Property Calculation
-
Input: Use the optimized geometry from the previous step.
-
Calculation: Perform a single-point energy calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)) with the "pop=full" and "iop(6/33=2)" keywords in Gaussian to generate the necessary output for FMO and MEP analysis.
-
Visualization: Use visualization software like GaussView, Avogadro, or Chemcraft to generate and analyze the HOMO and LUMO isosurfaces and the MEP map.
Trustworthiness: The insights gained from FMO and MEP analysis are self-validating in the context of drug design. For instance, if the MEP map indicates a strong hydrogen bond donor site, a medicinal chemist would expect that modifying this site could significantly impact binding affinity to a target protein. Subsequent experimental validation of synthesized analogs would then confirm or refute this computationally-derived hypothesis.
Part 2: Simulating Biological Interactions: Molecular Docking
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This allows for the rapid screening of virtual libraries of compounds and provides a structural basis for understanding ligand-receptor interactions.
Protocol: Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues.
-
Define the binding site, typically based on the location of a known inhibitor or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound.
-
Assign appropriate atom types and charges using a force field like AMBER or MMFF94.
-
-
Docking Simulation:
-
Use docking software such as AutoDock, Glide, or GOLD.
-
Perform the docking simulation, allowing for conformational flexibility of the ligand.
-
The software will generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the receptor.
-
Authoritative Grounding: The choice of a specific biological target for docking studies would be informed by the known pharmacology of related benzofuran and isobenzofuranone derivatives, which have shown activities against a range of targets.[1][2][8] The docking protocol itself is a standard and widely accepted methodology in the field of computational drug design.
Part 3: Visualizing the Computational Workflow and Molecular Structure
To aid in the understanding of the described methodologies, the following diagrams have been generated using Graphviz (DOT language).
Caption: 2D structure of this compound.
Conclusion: From In-Silico Insights to Experimental Design
The theoretical and computational methodologies outlined in this guide provide a robust framework for the systematic investigation of this compound. By employing DFT calculations, researchers can gain a fundamental understanding of the molecule's intrinsic properties. Subsequent molecular docking studies can then translate this knowledge into testable hypotheses about its potential biological targets and binding modes.
The true power of this in-silico approach lies in its ability to guide and prioritize experimental work. Computationally identified "hot spots" for modification can inform the design of analog libraries with a higher probability of success, ultimately saving valuable time and resources in the drug discovery pipeline. As with any computational study, experimental validation remains the ultimate arbiter of success. However, the judicious application of the techniques described herein will undoubtedly accelerate the journey of promising molecules like this compound from the computer screen to the laboratory bench and, potentially, to the clinic.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2023). Chemical structure of isobenzofuranone derivatives. Retrieved from [Link]
-
Pezzola, S., Venanzi, M., Galloni, P., Conte, V., & Sabuzi, F. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167. Retrieved from [Link]
-
Sagaama, A., et al. (2021). Molecular docking studies, structural and spectroscopic properties of monomeric and dimeric species of benzofuran-carboxylic acids derivatives: DFT calculations and biological activities. Journal of Molecular Structure, 1225, 129111. Retrieved from [Link]
-
Shishkina, I. A., et al. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules, 26(16), 4983. Retrieved from [Link]
-
Wang, L., et al. (2013). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 18(1), 732-738. Retrieved from [Link]
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RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]
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Methodological & Application
The Versatile Synthon: Applications of 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid in Modern Organic Synthesis
Introduction
3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid, also known by its tautomeric form, 3-hydroxyphthalide-3-carboxylic acid, is a valuable and versatile heterocyclic building block in organic synthesis. Its unique structural features, combining a lactone, a carboxylic acid, and a reactive benzylic position, make it a powerful precursor for the synthesis of a diverse array of complex molecules, particularly the biologically significant class of 3-substituted phthalides.[1][2] This application note provides an in-depth exploration of the synthetic utility of this compound, detailing its application in key organic transformations and providing experimentally validated protocols for its use in research and development. The global pharmaceutical market continues to grow, driving the demand for novel molecular entities, and versatile building blocks like this compound are crucial in the efficient synthesis of potential drug candidates.[3]
Physicochemical Properties
A clear understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 708-14-5 | Internal Data |
| Molecular Formula | C₉H₆O₄ | Internal Data |
| Molecular Weight | 178.14 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in many organic solvents | Internal Data |
Core Synthetic Applications: A Gateway to 3-Substituted Phthalides
The primary application of this compound lies in its role as a precursor to 3-substituted phthalides. Phthalides are a class of compounds that exhibit a wide range of biological activities, including anti-inflammatory, anti-stroke, and neuroprotective effects, making their synthesis a significant focus in medicinal chemistry and drug discovery.[1][2][4]
Decarboxylation to 3-Hydroxyphthalide: The Key Intermediate
The most fundamental transformation of this compound is its facile decarboxylation to yield 3-hydroxyphthalide. This reaction is typically achieved by heating and provides a nearly quantitative yield of a versatile intermediate that can be subsequently functionalized at the C3 position. The decarboxylation process is a critical step as it unmasks the reactive hydroxyl group, which exists in equilibrium with the open-chain aldehyde-acid form, enabling a wide range of subsequent reactions.
Caption: Decarboxylation of the title compound to 3-hydroxyphthalide.
Protocol 1: Synthesis of 3-Hydroxyphthalide
Materials:
-
This compound
-
High-boiling point solvent (e.g., diphenyl ether) or neat conditions
-
Reaction vessel with a condenser and a gas outlet
Procedure:
-
Place this compound into the reaction vessel.
-
Heat the vessel to a temperature above the melting point of the starting material (typically 150-180 °C).
-
The decarboxylation reaction will commence, evidenced by the evolution of carbon dioxide gas.
-
Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
The resulting crude 3-hydroxyphthalide can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Expected Yield: >95%
Synthesis of 3-Arylphthalides via Dehydrative Coupling
A significant application of the in situ-generated or isolated 3-hydroxyphthalide is its use in the synthesis of 3-arylphthalides. This transformation is typically achieved through an acid-catalyzed dehydrative coupling reaction with electron-rich aromatic compounds.[4]
Caption: Synthesis of 3-arylphthalides from 3-hydroxyphthalide.
Protocol 2: Synthesis of 3-(2,4-dihydroxyphenyl)phthalide [4]
Materials:
-
3-Hydroxyphthalide
-
Resorcinol
-
Dioxane
-
Water
-
37% Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (AcOEt)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-hydroxyphthalide (100 mg, 0.67 mmol) in a mixture of 4 mL of water and dioxane (4:1).
-
Add 250 μL of 37% HCl to the solution and stir for 5 minutes at room temperature.
-
Add resorcinol (110 mg, 1 mmol) to the reaction mixture and continue stirring at room temperature until the starting 3-hydroxyphthalide is consumed (monitored by TLC).
-
Neutralize the reaction mixture with sodium bicarbonate (500 mg).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
Expected Yield: Quantitative[4]
Michael Addition Reactions for the Synthesis of Novel Phthalide Derivatives
The ester of this compound can undergo Michael addition reactions with α,β-unsaturated nitro compounds, providing a route to complex phthalide derivatives with potential biological activity. This reaction is often catalyzed by chiral amine bases, allowing for the stereoselective synthesis of the products.
Protocol 3: Michael Addition of Methyl 3-Oxo-1,3-dihydroisobenzofuran-1-carboxylate to Nitrostyrenes
Materials:
-
Methyl 3-oxo-1,3-dihydroisobenzofuran-1-carboxylate
-
Substituted nitrostyrene
-
Amine base catalyst (e.g., ψ-ephedrine)
-
Non-polar solvent (e.g., toluene)
Procedure:
-
Dissolve methyl 3-oxo-1,3-dihydroisobenzofuran-1-carboxylate and the substituted nitrostyrene in the non-polar solvent.
-
Add a catalytic amount of the amine base (e.g., 0.1 equivalents of ψ-ephedrine).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with a dilute acid solution to remove the catalyst, followed by drying and concentration of the organic phase.
-
The resulting product can be purified by column chromatography.
Note: The use of chiral catalysts can induce diastereoselectivity and enantioselectivity in the product formation.
Future Outlook
The synthetic utility of this compound and its derivatives is continually expanding. The development of novel catalytic systems and reaction methodologies will undoubtedly unlock new applications for this versatile building block. Its importance in the synthesis of biologically active phthalides ensures its continued relevance in the fields of medicinal chemistry and drug development.[3][5] The ease of its conversion to the key intermediate, 3-hydroxyphthalide, makes it an attractive starting material for the construction of complex molecular architectures. Future research will likely focus on the development of more efficient and stereoselective methods for the functionalization of the phthalide core, further expanding the chemical space accessible from this valuable synthon.
References
-
Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PMC. Available at: [Link]
-
Potential GABAB Receptor Antagonists. II. Synthesis of 1-[2-Amino-1-(4-chlorophenyl)ethyl]-3-oxo-1,3-dihydroisobenzofuran-1-carboxylic Acid. ResearchGate. Available at: [Link]
-
Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. PMC. Available at: [Link]
-
Synthesis of 3‐substituted phthalides. ResearchGate. Available at: [Link]
-
New Route to Phthalides. ChemistryViews. Available at: [Link]
-
Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. ResearchGate. Available at: [Link]
-
3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid. LookChem. Available at: [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. Available at: [Link]
-
Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. ResearchGate. Available at: [Link]
-
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid. PMC. Available at: [Link]
- Decarboxylation. Google Patents.
-
Carboxylic acids and their derivatives 1) Decarboxylation reaction. askIITians. Available at: [Link]
- 3-hydroxycarboxylic acid production and use in branched polymers. Google Patents.
-
Decarboxylation. Organic Chemistry Portal. Available at: [Link]
-
Hydronium (3-oxo-1-phosphono-1,3-dihydroisobenzofuran-1-yl)phosphonate. ResearchGate. Available at: [Link]
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1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]
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Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. Available at: [Link]
-
Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. Chemical Science. Available at: [Link]
-
Carboxylic Acid in Pharmaceutical Synthesis: Future Trends. Patsnap. Available at: [Link]
-
Synthesis of Carboxylic Acids. Chem 360. Available at: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC. Available at: [Link]
- The preparation method of 3-hydroxyphthalic anhydride. Google Patents.
-
Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. PubMed. Available at: [Link]
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Semantic Scholar. Available at: [Link]
- Methods and intermediates for the synthesis of 3-aryl-3-hydroxy-phthalimidines. Google Patents.
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Application Notes and Protocols: Derivatization of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
Authored by a Senior Application Scientist
Introduction: The Versatility of a Privileged Scaffold
3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid, also known as phthalonidic acid, stands as a cornerstone scaffold in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive carboxylic acid and a lactone ring system, provides a versatile platform for chemical modification. The derivatives of this compound are integral to the synthesis of a wide array of biologically active molecules, including those with antimicrobial and anti-cancer properties.[1][2][3] The strategic derivatization of its functional groups allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective pharmaceutical agents.[4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary derivatization reactions of this key intermediate. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Section 1: Derivatization at the Carboxylic Acid Moiety
The carboxylic acid group is the primary and most versatile handle for the derivatization of the title compound. Its conversion into esters and amides is fundamental for generating molecular diversity and modulating biological activity.
Esterification: Modulating Polarity and Prodrug Potential
Esterification is a crucial transformation that converts the polar carboxylic acid into a less polar ester. This reaction is often employed to enhance a molecule's ability to cross lipid membranes, a key consideration in drug design. Furthermore, esters can serve as prodrugs, which are enzymatically hydrolyzed in vivo to release the active carboxylic acid.[4]
This classic acid-catalyzed reaction is a reliable method for producing simple alkyl esters. The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent.[5][6]
Scientific Rationale: The reaction is catalyzed by a strong acid, usually sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add the desired alcohol (e.g., methanol, ethanol) in large excess (20-50 eq), which will also act as the solvent.
-
Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be purified by column chromatography on silica gel.
Creating propargyl esters introduces a terminal alkyne, a versatile functional group that can be further modified using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[7]
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Base: Add a base, typically anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq), to deprotonate the carboxylic acid.
-
Reagent Addition: Add propargyl bromide or chloride (1.1-1.2 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) for 6-18 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purification: Purify the resulting propargyl ester by column chromatography.
| Ester Type | Alcohol/Halide | Catalyst/Base | Solvent | Typical Time | Approx. Yield | Reference |
| Methyl Ester | Methanol | H₂SO₄ | Methanol | 4-8 h | 85-95% | [6] |
| Ethyl Ester | Ethanol | H₂SO₄ | Ethanol | 6-12 h | 80-90% | [6] |
| Propargyl Ester | Propargyl Bromide | K₂CO₃ | Acetone/DMF | 6-18 h | 70-85% | [7] |
Amidation: Building Blocks for Bioactive Molecules
The formation of an amide bond is one of the most important reactions in medicinal chemistry. Amides are structurally stable and can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[4] The conversion of this compound to its amide derivatives is a common strategy for generating libraries of compounds for biological screening.[2][8][9]
This two-step method first activates the carboxylic acid by converting it to a highly reactive acyl chloride, which then readily reacts with an amine.[8]
Scientific Rationale: Carboxylic acids are not reactive enough to directly form amides with amines under mild conditions. Chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride convert the hydroxyl group of the acid into a good leaving group (chloride), generating a potent electrophile.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
Suspend this compound (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene under an inert atmosphere (N₂ or Ar).
-
Add oxalyl chloride or thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if oxalyl chloride is used.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride, which is typically used immediately in the next step.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in dry DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) (1.5-2.0 eq) in dry DCM.
-
Add the amine solution dropwise to the acyl chloride solution.
-
Stir the reaction at room temperature for 2-6 hours.
-
Work-up: Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the amide product by recrystallization or column chromatography.[8]
-
Application Scientist Note: Oxalyl chloride is often preferred over thionyl chloride for its milder reaction conditions and because its byproducts (CO, CO₂) are gaseous, simplifying the work-up procedure. The triethylamine in the second step is crucial for scavenging the HCl generated during the reaction, which would otherwise form an unreactive ammonium salt with the amine nucleophile.
Modern coupling reagents allow for the direct formation of an amide bond from a carboxylic acid and an amine under mild conditions, avoiding the need for harsh acyl chloride intermediates.[10][11]
Scientific Rationale: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily displaced by the amine.
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in an aprotic solvent like DMF or DCM.
-
Base: Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor progress by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and other water-soluble components.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.[9]
Caption: Key derivatization pathways for the carboxylic acid moiety.
Section 2: Reactions Involving the Core Heterocyclic System
While derivatization of the carboxylic acid is most common, the core ring system can also undergo important transformations.
Decarboxylation: Accessing the Phthalide Scaffold
The title compound can be considered a cyclic β-keto acid derivative. Such structures are susceptible to decarboxylation upon heating, leading to the formation of phthalide (1(3H)-isobenzofuranone), another valuable synthetic intermediate.
Scientific Rationale: The mechanism involves the loss of carbon dioxide, often through a cyclic transition state if uncatalyzed, or via an enol intermediate in the presence of acid. This reaction effectively removes the C1-substituent, providing access to the parent lactone scaffold.
Step-by-Step Methodology:
-
Setup: Dissolve this compound in a high-boiling aprotic polar solvent, such as N,N-dimethylformamide (DMF).[12]
-
Catalyst (Optional): An organic acid like acetic acid or formic acid can be added in catalytic amounts (0.01-0.05 eq) to facilitate the reaction.[12]
-
Reaction: Heat the solution to 100-150 °C and monitor the evolution of CO₂. The reaction progress can be followed by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. The resulting crude phthalide can be purified by distillation or recrystallization.
Caption: Thermal decarboxylation to the phthalide core structure.
Conclusion
This compound is a powerful and adaptable starting material. The protocols detailed herein for esterification, amidation, and decarboxylation represent the most fundamental and high-impact transformations for this scaffold. By understanding the rationale behind each step, researchers can confidently and efficiently generate diverse libraries of derivatives for applications in drug discovery and beyond, leveraging this privileged structure to its full potential.
References
- Construction of 3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane] carboxylic acid derivatives via phosphine-catalyzed [4 + 1] annulations and their biological evaluation against fibrosis. Bioorganic & Medicinal Chemistry.
- CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES.
- [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. Pharmazie.
- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- Acids: Derivatization for GC Analysis.
- Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Bulletin of the Korean Chemical Society.
- Methods for the synthesis of benzofuran-3-carboxylate esters (microreview).
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Synthesis of 1,3-Dihydro-2-benzofurans. Organic Chemistry Portal.
- An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence. Journal of Pharmaceutical and Biomedical Analysis.
- Synthesis of Benzofurazan Derivatization Reagents for Carboxylic Acids and Its Application to Analysis of Fatty Acids in Rat Plasma by High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry.
- Decarboxylation method of heterocyclic carboxylic acid compounds.
- Hydronium (3-oxo-1-phosphono-1,3-dihydroisobenzofuran-1-yl)
- 3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-carboxylic acid. ChemSynthesis.
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esterification - alcohols and carboxylic acids. Chemguide. [Link]
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- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B.
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The Versatile Precursor: Harnessing 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid for Heterocyclic Compound Synthesis
Introduction: A Molecule of Dual Reactivity
In the landscape of synthetic organic chemistry, the pursuit of efficient and modular routes to complex heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among the myriad of building blocks available to the modern chemist, 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid stands out as a uniquely versatile precursor. This compound, also known as phthalide-3-carboxylic acid, exists in a fascinating ring-chain tautomerism with 2-formylbenzoic acid. This duality in its chemical nature is the very source of its synthetic power, offering two distinct reactive handles—an aldehyde and a carboxylic acid—in a strategically positioned ortho-relationship on a benzene ring. This unique arrangement allows for a diverse array of cyclization and multicomponent reactions, providing access to a rich variety of heterocyclic systems, including isoindolinones, phthalazinones, and isocoumarins, many of which are privileged structures in medicinal chemistry.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of this compound. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for the synthesis of key heterocyclic cores. The causality behind experimental choices will be elucidated, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in scientific integrity.
The Precursor: Synthesis and Tautomeric Nature
The synthetic journey begins with the preparation of the precursor itself. A common and reliable method for the synthesis of this compound involves the oxidation of a suitable starting material like naphthalene, followed by further synthetic manipulations. Another accessible route starts from phthalic anhydride. The key to its reactivity lies in its equilibrium with 2-formylbenzoic acid, which is often the active species in many of the subsequent reactions.
Caption: Ring-chain tautomerism of the precursor.
Application I: Synthesis of Isoindolinones via Multicomponent Reactions
The isoindolinone core is a prominent feature in a number of biologically active compounds. The Ugi three-component reaction (U-3CR) provides a powerful and atom-economical approach to substituted isoindolinones starting from 2-formylbenzoic acid, a primary amine, and an isocyanide.[1]
Mechanistic Insight
The reaction is initiated by the formation of an imine from the condensation of 2-formylbenzoic acid and the primary amine. The isocyanide then undergoes nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. The crucial step is the intramolecular trapping of this highly reactive intermediate by the ortho-carboxylic acid group, which, after a Mumm rearrangement, yields the stable isoindolinone scaffold. The choice of solvent and reaction conditions can be critical for achieving high yields and purity.
Caption: Ugi reaction workflow for isoindolinone synthesis.
Detailed Protocol: Synthesis of 2-benzyl-3-phenylisoindolin-1-one
Materials:
-
2-Formylbenzoic acid (1.0 eq)
-
Benzylamine (1.0 eq)
-
Phenyl isocyanide (1.0 eq)
-
Methanol (solvent)
Procedure:
-
To a solution of 2-formylbenzoic acid (1.50 g, 10 mmol) in methanol (50 mL) in a round-bottom flask, add benzylamine (1.07 g, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add phenyl isocyanide (1.03 g, 10 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-benzyl-3-phenylisoindolin-1-one.
| Entry | Amine | Isocyanide | Yield (%) |
| 1 | Benzylamine | Phenyl isocyanide | ~85-95% |
| 2 | Aniline | Cyclohexyl isocyanide | ~80-90% |
| 3 | 4-Methoxybenzylamine | tert-Butyl isocyanide | ~88-96% |
Application II: Synthesis of Phthalazinones via Cyclocondensation
Phthalazinones are another class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. A classical and efficient method for their synthesis involves the cyclocondensation of 2-formylbenzoic acid (or its 2-acyl derivatives) with hydrazine or its substituted analogues.[2]
Mechanistic Insight
The reaction proceeds through the initial formation of a hydrazone by the condensation of the aldehyde group of 2-formylbenzoic acid with hydrazine.[2] This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the carboxylic acid group, leading to the formation of the stable six-membered phthalazinone ring after dehydration. The use of an acid catalyst can facilitate both the hydrazone formation and the final cyclization step.
Caption: Phthalazinone synthesis workflow.
Detailed Protocol: Synthesis of Phthalazin-1(2H)-one
Materials:
-
2-Formylbenzoic acid (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-formylbenzoic acid (1.50 g, 10 mmol) in ethanol (50 mL).
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
To this solution, add hydrazine hydrate (0.60 g, 12 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure phthalazin-1(2H)-one as a white crystalline solid.
| Entry | Hydrazine Derivative | Yield (%) |
| 1 | Hydrazine hydrate | ~90-98% |
| 2 | Phenylhydrazine | ~85-95% |
| 3 | 4-Methylphenylhydrazine | ~88-96% |
Application III: Synthesis of Isocoumarins via Passerini-Aldol Domino Reaction
Isocoumarins are a class of naturally occurring lactones that exhibit a wide range of biological activities. A highly innovative and efficient strategy for their synthesis is the Passerini-Aldol domino reaction, which utilizes 2-formylbenzoic acid, an isocyanide, and an arylglyoxal.[3][4][5][6][7]
Mechanistic Insight
This elegant reaction cascade is solvent-dependent. In a solvent like dioxane, a Passerini three-component reaction occurs between the arylglyoxal, isocyanide, and the carboxylic acid of 2-formylbenzoic acid. The resulting α-acyloxy carboxamide intermediate then undergoes an intramolecular aldol-type condensation with the ortho-aldehyde group, leading to the formation of the isocoumarin scaffold.[6] The choice of solvent is critical as it can influence which aldehyde preferentially reacts in the initial Passerini step.[3]
Caption: Isocoumarin synthesis via Passerini-Aldol reaction.
Detailed Protocol: Synthesis of 3-(4-bromobenzoyl)-4-phenyl-3,4-dihydro-1H-isochromen-1-one
Materials:
-
2-Formylbenzoic acid (1.0 eq)
-
tert-Butyl isocyanide (1.2 eq)
-
Phenylglyoxal (1.0 eq)
-
Dioxane (solvent)
Procedure:
-
To a solution of 2-formylbenzoic acid (150 mg, 1.0 mmol) and phenylglyoxal (134 mg, 1.0 mmol) in dioxane (5 mL) in a sealed tube, add tert-butyl isocyanide (100 mg, 1.2 mmol).
-
Seal the tube and stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to afford the desired isocoumarin derivative.
| Entry | Arylglyoxal | Isocyanide | Yield (%) |
| 1 | Phenylglyoxal | tert-Butyl isocyanide | ~70-80% |
| 2 | 4-Chlorophenylglyoxal | Cyclohexyl isocyanide | ~65-75% |
| 3 | 4-Methoxyphenylglyoxal | Benzyl isocyanide | ~72-82% |
Conclusion
This compound, through its dynamic equilibrium with 2-formylbenzoic acid, presents a powerful and versatile platform for the synthesis of a diverse range of medicinally relevant heterocyclic compounds. The multicomponent and cyclocondensation reactions highlighted in this guide demonstrate the efficiency and modularity of this precursor. The detailed protocols provided herein are intended to serve as a practical resource for researchers, enabling the exploration of novel chemical space and the development of new therapeutic agents and functional materials. The inherent reactivity of this unique building block ensures its continued prominence in the field of synthetic organic chemistry.
References
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Tu, S., et al. Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence. Organic Letters. 2014. Available from: [Link]
-
Tu, S., et al. Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence. PubMed Central. 2015. Available from: [Link]
-
Figshare. Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence. 2015. Available from: [Link]
-
ResearchGate. Scheme 12: Three-component Ugi reaction of 2-formylbenzoic acid (33),... Available from: [Link]
-
Banfi, L., et al. The 100 facets of the Passerini reaction. PubMed Central. 2021. Available from: [Link]
-
Ordóñez, M., et al. Practical and high stereoselective synthesis of 3-(arylmethylene)isoindolin-1-ones from 2-formylbenzoic acid. ResearchGate. 2020. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. Available from: [Link]
-
Figshare. Synthesis of Isocoumarins with Different Substituted Patterns via Passerini–Aldol Sequence. 2015. Available from: [Link]
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Introduction: The Synthetic Potential of 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid
An in-depth guide to the reaction protocols of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid with various nucleophiles, designed for researchers, scientists, and professionals in drug development. This document provides detailed experimental procedures, mechanistic insights, and data presentation to facilitate the strategic use of this versatile building block in organic synthesis.
This compound, also known as phthalide-3-carboxylic acid, is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure features a lactone (a cyclic ester) fused to a benzene ring, with a carboxylic acid substituent at the 1-position. This unique arrangement of functional groups provides multiple reaction sites, making it a versatile precursor for a wide range of more complex molecules, particularly in the development of novel pharmaceutical agents.[3][4]
The reactivity of this molecule is governed by three primary features:
-
The Lactone Ring: The electrophilic carbonyl carbon of the lactone is susceptible to nucleophilic acyl substitution, which typically results in the opening of the furanone ring.[5][6][7]
-
The Carboxylic Acid Group: This acidic moiety can be deprotonated, converted into esters or amides, or undergo decarboxylation under thermal conditions.[8][9]
-
The α-Carbon: The proton at the C1 position is alpha to a carbonyl group, rendering it acidic and susceptible to deprotonation, although this reactivity is often overshadowed by reactions at the other functional groups.
This guide provides detailed protocols and mechanistic discussions for the reaction of this compound with key classes of nucleophiles, offering insights into controlling the reaction outcomes for targeted synthesis.
Section 1: Reaction with Amine Nucleophiles (Aminolysis)
The reaction of this compound with primary or secondary amines is a powerful method for generating substituted N-alkyl or N-aryl-2-carbamoylbenzaldehydes or the corresponding phthalamic acids, depending on the stability of the intermediate. The reaction proceeds via a nucleophilic acyl substitution mechanism involving the ring-opening of the lactone. This pathway is analogous to the well-documented aminolysis of phthalimides.[10][11][12][13]
Mechanistic Rationale
The primary reaction pathway involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the lactone. This forms a tetrahedral intermediate which then collapses, cleaving the endocyclic C-O bond and opening the lactone ring. The initially formed product is a substituted 2-formylbenzoic acid amide. The carboxylic acid at the C1 position can subsequently react, potentially leading to decarboxylation or further amide formation under forcing conditions.
The choice of reaction conditions is critical. Mild, room-temperature conditions typically favor the selective ring-opening of the lactone, while heating can promote decarboxylation of the C1-carboxylic acid.
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applications of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid in medicinal chemistry
Introduction: Unveiling the Potential of a Versatile Heterocycle
The compound 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid , more commonly known in the scientific literature as phthalide-3-carboxylic acid , represents a fascinating and highly versatile scaffold in the realm of medicinal chemistry. While the parent compound itself is primarily a reactive intermediate, its derivatives, collectively known as phthalides or 3-substituted isobenzofuran-1(3H)-ones , have garnered significant attention for their broad and potent biological activities. These activities span a remarkable range, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, marking the phthalide core as a "privileged structure" for drug discovery and development.
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It delves into the diverse applications of the phthalide-3-carboxylic acid framework, providing not only an overview of its therapeutic potential but also detailed, field-proven protocols for the synthesis and biological evaluation of its derivatives. Our focus is on elucidating the "why" behind the "how," offering insights into the rationale of experimental design and empowering researchers to harness the full potential of this remarkable chemical entity.
Medicinal Chemistry Applications: A Multi-Target Landscape
The true value of the this compound scaffold lies in the diverse array of functional groups that can be introduced at the C-3 position. This chemical tractability allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of compounds with specificity for a variety of molecular targets.
Anticancer Activity: A Prominent Therapeutic Avenue
The phthalide scaffold is a recurring motif in a multitude of natural and synthetic compounds exhibiting potent anticancer activity. The mechanism of action for these derivatives is often multifaceted, involving the modulation of key signaling pathways and the inhibition of enzymes crucial for cancer cell proliferation and survival.
-
Enzyme Inhibition: Certain phthalide derivatives have been identified as inhibitors of critical enzymes in cancer progression. For instance, though structurally related, some phthalimide-based compounds have shown potent inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This suggests a potential avenue of exploration for phthalide-based PARP inhibitors.
-
Induction of Apoptosis: A common mechanism of action for many anticancer phthalides is the induction of programmed cell death, or apoptosis. These compounds can trigger apoptotic pathways through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: Phthalide derivatives have been shown to arrest the cell cycle at different phases, thereby inhibiting the uncontrolled proliferation of cancer cells.
Table 1: Selected Anticancer Phthalide Derivatives and their Reported IC50 Values
| Compound/Derivative | Cancer Cell Line | Reported IC50 (µM) | Reference |
| Phenylphthalazinone Derivative | HCT-116 | Varies (some <10) | [1] |
| Phenylphthalazinone Derivative | MDA-MB-231 | Varies (some <10) | [1] |
| Phthalimide-Thiazole Hybrid | MCF-7 | 7.17 ± 0.94 | [1] |
| Phthalimide-Thiazole Hybrid | HepG2 | Varies | [1] |
| Benzo[a]phenazine Derivative | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [2] |
| 1,8-Naphthyridine Derivative | HepG2 | 0.041 - 0.047 | [3] |
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are underlying factors in a host of diseases. 3-Arylphthalides, a significant class of derivatives, have demonstrated promising anti-inflammatory and antioxidant activities.
-
Inhibition of Pro-inflammatory Mediators: Studies have shown that certain 3-arylphthalides can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages and microglial cells. Some derivatives have reported IC50 values for NO inhibition at concentrations as low as 8.45 µM.[4]
-
Modulation of Cytokine Expression: Beyond NO inhibition, these compounds can also modulate the expression of pro-inflammatory cytokines, further highlighting their potential as anti-inflammatory agents.[4]
-
Radical Scavenging Activity: The antioxidant properties of phthalide derivatives are often attributed to their ability to scavenge free radicals, thereby mitigating cellular damage caused by oxidative stress.
Antimicrobial Activity: A Renewed Area of Interest
With the rise of antibiotic resistance, the discovery of novel antimicrobial agents is of paramount importance. Phthalide derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.
-
Antibacterial Action: Various 3-substituted phthalides have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values in the range of 0.24 µg/mL have been reported for some derivatives against Staphylococcus aureus.[5]
-
Antifungal Properties: The antifungal potential of phthalides is also well-documented, with activity observed against clinically relevant fungi such as Candida albicans. Some phthalimide aryl esters have shown MIC values of 128 µg·mL−1 against C. albicans.[6]
Table 2: Antimicrobial Activity of Selected Phthalide Derivatives
| Compound/Derivative | Microorganism | Reported MIC | Reference |
| Substituted Phthalide | S. aureus | 0.24 µg/mL | [5] |
| Phthalimide aryl ester | S. aureus | 128 µg·mL−1 | [6] |
| Phthalimide aryl ester | P. aeruginosa | 128 µg·mL−1 | [6] |
| Phthalimide aryl ester | C. tropicalis | 128 µg·mL−1 | [6] |
| Phthalimide aryl ester | C. albicans | 128 µg·mL−1 | [6] |
| N-substituted phthalimide | Psuedomonas spp. | 0.19 mg/ml | [7] |
| Phthalide Derivative | MRSA | 62.5 ug/mL | [8] |
Synthetic Protocols: From Core Scaffold to Bioactive Derivatives
The synthesis of phthalide derivatives is a cornerstone of their exploration in medicinal chemistry. The following protocols provide a detailed, step-by-step guide to the preparation of the core scaffold and its subsequent derivatization.
Protocol 1: Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones from o-Phthalaldehydic Acid
This protocol describes a general and widely applicable method for the synthesis of 3-substituted phthalides through the condensation of o-phthalaldehydic acid with various nucleophiles, such as primary amines.[5][9][10]
Rationale: This reaction proceeds via a nucleophilic attack of the amine on the aldehyde carbonyl of o-phthalaldehydic acid, followed by an intramolecular cyclization and dehydration to yield the stable 3-substituted phthalide. The choice of solvent and reaction conditions can be optimized to maximize yield and purity.
Materials:
-
o-Phthalaldehydic acid
-
Substituted primary amine (e.g., aniline, heterocyclic amine)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask, dissolve o-phthalaldehydic acid (1 equivalent) in a minimal amount of ethanol.
-
Add the substituted primary amine (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
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Application Notes & Protocols: 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid as a Versatile Building Block in Total Synthesis
Introduction: The Strategic Value of a Unique Lactone
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid, also known as 2-carboxyphthalide or phthalide-3-carboxylic acid, has emerged as a particularly valuable synthon. Its deceptively simple structure, a γ-lactone fused to a benzene ring and bearing a carboxylic acid at the stereocenter, belies a rich and versatile reactivity profile. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this building block in the total synthesis of natural products and complex bioactive molecules. We will delve into its fundamental reactivity, explore its application in the synthesis of alkaloids and other natural products, and detail modern synthetic protocols.
The core utility of this compound lies in its facile decarboxylation to generate a stabilized phthalidyl anion. This nucleophilic intermediate can then be strategically employed in a variety of carbon-carbon bond-forming reactions, making it a powerful tool for the introduction of the phthalide moiety found in numerous biologically active compounds.
Synthesis and Physicochemical Properties
This compound is readily prepared from 2-formylbenzoic acid through a variety of methods, including the Strecker synthesis followed by hydrolysis. It exists in a ring-chain tautomerism with its open-chain form, 2-formylbenzoic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆O₄ |
| Molecular Weight | 178.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 151-152 °C |
| Solubility | Soluble in many organic solvents |
Core Reactivity: The Decarboxylative Generation of the Phthalidyl Anion
The cornerstone of this compound's utility is its ability to undergo thermal or base-mediated decarboxylation. This process generates a transient phthalidyl anion, a stabilized carbanion that serves as a potent nucleophile. The stability of this anion is derived from the delocalization of the negative charge into the adjacent carbonyl group and the aromatic ring.
The choice of reaction conditions, particularly the base and solvent, can significantly influence the rate of decarboxylation and the subsequent reactivity of the phthalidyl anion. This controlled generation of a key nucleophilic intermediate is the foundation for its application in total synthesis.
Caption: Retrosynthetic strategy for Furomollugin via a phthalide annulation.
Protocol: Synthesis of a Furomollugin Precursor via Phthalide Annulation
This protocol is adapted from the principles of the Hauser-Kraus annulation as described in the synthesis of furomollugin. [1] Materials:
-
3-Cyanophthalide (as a stable precursor to the phthalidyl anion)
-
Suitable Michael acceptor (e.g., an α,β-unsaturated ester)
-
Lithium diisopropylamide (LDA) or another strong, non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Anion Generation:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3-cyanophthalide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of LDA (1.1 eq) in THF to the phthalide solution.
-
Stir the resulting deep red solution at -78 °C for 30 minutes to ensure complete formation of the phthalidyl anion.
-
-
Michael Addition:
-
To the solution of the phthalidyl anion, add a solution of the Michael acceptor (1.2 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
-
Work-up and Cyclization:
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude adduct can then be subjected to conditions that promote cyclization and aromatization (e.g., acid or base catalysis, depending on the specific substrate) to yield the naphthofuran core of furomollugin.
-
-
Purification:
-
Purify the final product by flash column chromatography on silica gel.
-
Application in Alkaloid Synthesis: A Gateway to Phthalideisoquinolines
The decarboxylative condensation of this compound with imines provides a powerful route to the core structures of phthalideisoquinoline and isoindoloisoquinoline alkaloids. These classes of natural products exhibit a wide range of biological activities, including antitumor and antimicrobial properties.
The reaction proceeds via the in-situ formation of the phthalidyl anion, which then adds to the electrophilic carbon of the imine. The nature of the product is highly dependent on the reaction conditions. In a non-protic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures, the initial adduct can cyclize to form a 3-hydroxyisoindolone, which may then dehydrate. Conversely, in the presence of acetic anhydride, the reaction yields diastereomeric 3-acetylaminoalkylphthalides. This divergent reactivity allows for the selective synthesis of different alkaloid precursors from the same starting materials.
Caption: Divergent synthesis of alkaloid precursors from this compound and an imine.
Modern Synthetic Applications: Palladium-Catalyzed Decarboxylative Allylic Alkylation
Recent advances in catalysis have further expanded the synthetic utility of this compound derivatives. A notable example is the palladium-catalyzed decarboxylative allylic alkylation of allyl 3-carboxyphthalides. This reaction provides a mild and efficient method for the construction of sp³-sp³ carbon-carbon bonds, affording a variety of functionalized phthalides.
The reaction proceeds through the formation of a stabilized aromatic anion upon palladium-catalyzed deallylation and decarboxylation. This intermediate then undergoes regioselective allylic coupling. This methodology is particularly attractive as it avoids the need for stoichiometric organometallic reagents and generates CO₂ as the only byproduct.
Protocol: Palladium-Catalyzed Decarboxylative Allylic Alkylation
This protocol is a general procedure based on the principles of modern decarboxylative C-C bond formation.
Materials:
-
Allyl 3-substituted-3-carboxyphthalide (starting material)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., acetonitrile)
-
Argon or Nitrogen atmosphere
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add the allyl 3-substituted-3-carboxyphthalide (1.0 eq), palladium catalyst (e.g., 2.5 mol%), ligand (e.g., 10 mol%), and base (e.g., 1.5 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS. Reaction times can vary from 6 to 96 hours depending on the substrate.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylated phthalide.
-
Table 2: Representative Yields for Decarboxylative Allylic Alkylation
| C3-Substituent | Reaction Time (h) | Yield (%) |
| Methyl | 12 | 95 |
| Benzyl | 24 | 92 |
| Silyl ether | 48 | 89 |
| Alkyl chain | 72 | 85 |
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its ability to serve as a precursor to the nucleophilic phthalidyl anion upon decarboxylation has been effectively utilized in the total synthesis of natural products like furomollugin and provides a strategic entry into various alkaloid scaffolds. Furthermore, modern catalytic methods, such as palladium-catalyzed decarboxylative couplings, have expanded its applicability, enabling the efficient construction of complex phthalide-containing molecules. The protocols and strategies outlined in this application note are intended to provide chemists in both academic and industrial settings with the foundational knowledge and practical guidance to effectively employ this valuable synthon in their synthetic endeavors.
References
-
Kraus, G. A., & Dong, P. (2015). Phthalide Anions in Organic Synthesis. A Direct Total Synthesis of Furomollugin. Iowa State University Digital Repository. [Link]
-
Xia, Y., & Lee, K. H. (2013). A novel and efficient synthesis of diverse dihydronaphtho[1,2-b]furans using the ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones to olefins and its application to furomollugin. Organic & Biomolecular Chemistry, 11(35), 6097-6107. [Link]
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detailed experimental procedures involving 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
An In-Depth Guide to the Experimental Handling and Application of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental procedures involving this compound. This guide emphasizes scientific integrity, field-proven insights, and detailed, self-validating protocols.
Compound Overview and Significance
This compound (CAS No: 708-14-5) is a heterocyclic organic compound featuring a benzofuran core.[1] The benzofuran scaffold is a prominent structural motif in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities including anti-tumor, antibacterial, anti-oxidative, and anti-inflammatory properties.[2] The presence of the carboxylic acid functional group is particularly significant in medicinal chemistry, as it can enhance water solubility and serve as a crucial hydrogen-bond donor and acceptor, facilitating interactions with biological targets.[3] Consequently, this molecule represents a valuable starting point or intermediate for the synthesis of novel therapeutic agents.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid | PubChem[1] |
| CAS Number | 708-14-5 | Sigma-Aldrich |
| Molecular Formula | C₉H₆O₄ | PubChem[1] |
| Molecular Weight | 178.14 g/mol | Sigma-Aldrich |
| InChIKey | FRHBUJIXNLOLOF-UHFFFAOYSA-N | PubChem[4] |
Safety, Handling, and Storage
Given the reactive nature of many organic acids and heterocyclic compounds, strict adherence to safety protocols is paramount. The following guidelines are synthesized from standard laboratory safety practices and available safety data sheets for structurally related compounds.
2.1 Personal Protective Equipment (PPE) Proper PPE is mandatory to prevent accidental exposure. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[6]
-
Body Protection: A standard laboratory coat must be worn.[6]
2.2 Handling and Engineering Controls
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Use non-sparking tools and take precautionary measures against static discharges.[7]
-
Wash hands thoroughly after handling the compound.[5]
2.3 Storage and Stability
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
-
The compound may be sensitive to air and light; storage under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial is recommended for long-term stability.[7][8]
-
Incompatible Materials: Keep away from strong oxidizing agents, bases, amines, and reducing agents.[5]
2.4 First-Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[7]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]
Synthesis, Purification, and Characterization
While a specific, high-yield synthesis for this compound is not prominently detailed in readily available literature, a plausible synthetic route can be designed based on established methods for analogous benzofuran structures.[9][10] The following protocol is a representative example grounded in common organic synthesis principles.
3.1 Representative Synthesis Protocol
This hypothetical protocol involves the cyclization of a suitably substituted precursor. The rationale is to utilize a starting material that can undergo an intramolecular reaction to form the lactone ring system characteristic of the target molecule.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-carboxybenzaldehyde (1 equivalent) and ethyl glycolate (1.1 equivalents) in a suitable solvent such as toluene.
-
Catalysis: Add a catalytic amount of a strong acid catalyst, like p-toluenesulfonic acid (0.1 equivalents). The acid catalyzes the esterification and subsequent intramolecular cyclization.
-
Reaction Execution: Heat the mixture to reflux (approximately 110-120°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid) and brine.
-
Isolation of Intermediate: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.
-
Hydrolysis: Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) (3-4 equivalents) and stir at room temperature for 4-6 hours to hydrolyze the ester to the desired carboxylic acid.[9]
-
Final Isolation: Acidify the reaction mixture to pH ~2 with 1M HCl. The product should precipitate. If not, extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
3.2 Purification Protocol: Recrystallization
Purification is critical to remove byproducts and unreacted starting materials. Recrystallization is often effective for crystalline solids like carboxylic acids.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethyl acetate/hexanes, or an alcohol/water mixture).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot-filter the solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
3.3 Physicochemical Characterization
Confirming the identity and purity of the final compound is a non-negotiable step. The following techniques and expected results are standard.[11]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.8 ppm), a singlet for the proton at the C1 position (~5.5-6.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Signals for the carbonyl carbons of the lactone and carboxylic acid (~165-175 ppm), aromatic carbons (~120-140 ppm), and the sp³ carbon at the C1 position (~70-80 ppm). |
| FT-IR (cm⁻¹) | Broad O-H stretch (~2500-3300), sharp C=O stretch for the lactone (~1760-1790), C=O stretch for the carboxylic acid (~1700-1730), and C-O stretches (~1000-1300). |
| Mass Spec (MS) | Expected [M-H]⁻ peak at m/z 177.02 or [M+H]⁺ at 179.03.[4] |
| Melting Point | A sharp melting point range indicates high purity. |
Applications in Drug Discovery and Development
The benzofuran scaffold is a "privileged structure" in medicinal chemistry due to its recurrence in molecules with diverse biological activities.[2][12] Derivatives have shown potential as cannabinoid receptor agonists, anti-fibrotic agents, and inhibitors of ischemic cell death.[13][14][15]
4.1 Role as a Core Scaffold The title compound is an excellent starting point for generating a library of derivatives for Structure-Activity Relationship (SAR) studies. The carboxylic acid moiety is a versatile handle for chemical modification.
4.2 Workflow for Derivative Synthesis and Screening
The following diagram illustrates a typical workflow in early-stage drug discovery, starting with a core scaffold like this compound.
Caption: Drug discovery workflow starting from a core scaffold.
4.3 Protocol: Amide Derivative Synthesis for SAR Studies
This protocol details the conversion of the carboxylic acid to an amide, a common strategy to explore new chemical space and improve drug-like properties.[16]
Objective: To synthesize an amide derivative by coupling the title compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine) (1.1 equivalents)
-
Coupling agent: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)
-
Additive: HOBt (Hydroxybenzotriazole) (1.2 equivalents)
-
Base: Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Initial Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Activation: Add EDC and HOBt to the solution. Stir at room temperature for 20-30 minutes. This step forms a highly reactive O-acylisourea intermediate, which is stabilized by HOBt to prevent side reactions and improve yield.
-
Amine Addition: Add the selected amine and DIPEA to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct of the reaction.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM. Wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure amide derivative.
References
- Vertex AI Search. (n.d.). SAFETY DATA SHEET.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- CymitQuimica. (2024). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- PubChemLite. (n.d.). This compound.
- PubMed. (2025). Construction of 3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane] carboxylic acid derivatives via phosphine-catalyzed [4 + 1] annulations and their biological evaluation against fibrosis.
- HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS.
- MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives.
- ChemicalBook. (n.d.). This compound.
- MDPI. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans.
- RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- Sigma-Aldrich. (n.d.). This compound.
- Chem-Agro. (n.d.). This compound.
- Benchchem. (n.d.). 2,3-Dihydro-1-benzofuran-2-carboxylic acid.
- Scribd. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives.
- PubMed. (2010). Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors.
- ResearchGate. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide.
- Google Patents. (n.d.). Purification of carboxylic acids by chemical treatment and distillation.
- Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
- CORA. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres.
- PubMed Central. (n.d.). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling.
- Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.
- ResearchGate. (2016). Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid.
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Application Notes & Protocols: A Comprehensive Guide to the Large-Scale Synthesis and Purification of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
Introduction: The Significance of 2-Carboxyphthalide
3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid, more commonly known as 2-carboxyphthalide, is a pivotal intermediate in synthetic organic chemistry. Its unique structure, featuring a lactone ring fused to a benzene ring with a carboxylic acid substituent, makes it a valuable building block. It serves as a key template for introducing the phthalidyl moiety into more complex molecules and is a critical precursor in the synthesis of various pharmaceuticals, including vasodilators like hydralazine.[1]
The growing demand for this intermediate necessitates a robust, scalable, and economically viable manufacturing process. This guide provides an in-depth analysis of a field-proven, large-scale synthesis and purification protocol. We will move beyond a simple recitation of steps to explore the underlying chemical principles and the rationale behind key process decisions, ensuring a self-validating and reproducible system for producing high-purity 2-carboxyphthalide.
Part 1: Large-Scale Synthesis Strategy
The most reliable and industrially adaptable route to 2-carboxyphthalide begins with the readily available starting material, phthalide. The overall strategy involves a two-step process: the selective halogenation of the benzylic position followed by aqueous hydrolysis.
Reaction Scheme
Caption: Overall synthesis scheme for 2-carboxyphthalide.
Causality and Experimental Choices
-
Starting Material Selection: Phthalide is an ideal starting material due to its commercial availability, stability, and cost-effectiveness. Its structure provides a pre-formed lactone ring, simplifying the overall synthesis.[2][3]
-
Halogenation Strategy: The key transformation is the introduction of a functional group at the C-3 position of the lactone. Direct functionalization is difficult; therefore, a free-radical halogenation is employed. Bromination is chosen over chlorination for its higher selectivity for the benzylic position, reducing the formation of undesired over-halogenated byproducts. A patent for this process details using bromine in a suitable solvent like toluene or chlorobenzene, which allows for precise temperature control necessary for large-scale reactions.[4]
-
Hydrolysis: The resulting 3-bromophthalide is a reactive intermediate. The bromine atom serves as an excellent leaving group. Simple hydrolysis with water efficiently displaces the bromide to form the target molecule.[4] This step is advantageous for industrial scale-up as it uses an inexpensive, non-toxic, and readily available reagent (water).
Detailed Large-Scale Synthesis Protocol
Materials and Equipment:
-
Phthalide (1.0 eq)
-
Bromine (1.1 eq)
-
Toluene
-
Water (deionized)
-
Glass-lined reactor (appropriate volume) with overhead stirrer, condenser, and heating/cooling jacket
-
Calibrated dropping funnel for bromine addition
-
Inert gas source (Nitrogen)
-
Scrubber system for HBr byproduct
Procedure:
-
Reactor Charging and Inerting:
-
Charge the glass-lined reactor with Phthalide (1.0 eq) and Toluene (approx. 3-4 volumes relative to phthalide).
-
Begin agitation and purge the reactor headspace with nitrogen.
-
-
Bromination Reaction:
-
Heat the reactor contents to 80-90 °C.
-
Once the temperature is stable, begin the slow, subsurface addition of Bromine (1.1 eq) via the dropping funnel. Causality: Slow, controlled addition is critical to manage the exotherm of the reaction and to minimize the concentration of free bromine, which helps prevent side reactions. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which must be safely vented to a scrubber system.
-
Maintain the temperature at 80-90 °C throughout the addition, which typically takes 2-4 hours for large batches.
-
After the addition is complete, continue to stir the mixture at temperature for an additional 1-2 hours to ensure the reaction goes to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Hydrolysis:
-
Cool the reactor contents to 50-60 °C.
-
Slowly add water (approx. 5-10 volumes relative to phthalide) to the reaction mixture.
-
Heat the mixture to reflux (approximately 95-100 °C) and maintain for 2-3 hours. This step hydrolyzes the 3-bromophthalide intermediate to the desired product.[4]
-
-
Initial Product Isolation:
-
Turn off the heating and allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C using the reactor jacket.
-
The crude this compound will precipitate as a solid.
-
Isolate the crude product by filtration.
-
Wash the filter cake with cold toluene to remove organic impurities, followed by a wash with cold water to remove water-soluble impurities.
-
Part 2: Purification via Recrystallization
For applications in drug development, exceptionally high purity is required. Recrystallization is the most effective method for purifying the crude product on a large scale.
Purification Workflow
Caption: Workflow for the purification of 2-carboxyphthalide.
Detailed Purification Protocol
Materials and Equipment:
-
Crude 2-carboxyphthalide
-
Deionized water
-
Activated Carbon (decolorizing grade)
-
Crystallization reactor with heating/cooling capabilities
-
Nutsche filter or centrifuge for filtration
-
Vacuum oven
Procedure:
-
Dissolution:
-
Transfer the crude, wet filter cake to a clean crystallization reactor.
-
Add deionized water (sufficient volume to dissolve the solid at near-boiling temperature).
-
Heat the slurry to 90-95 °C with stirring until all the solid has dissolved.
-
Add a small amount of activated carbon (typically 1-2% w/w relative to the crude product).[4] Causality: Activated carbon has a high surface area and adsorbs colored and high-molecular-weight impurities.
-
Stir the mixture at 90-95 °C for 30 minutes.
-
-
Hot Filtration:
-
Perform a hot filtration of the solution to remove the activated carbon and any other insoluble matter. It is critical to maintain the temperature of the solution and filtration apparatus to prevent premature crystallization of the product.
-
-
Crystallization:
-
Transfer the hot, clear filtrate to a clean crystallization reactor.
-
Initiate a slow, controlled cooling ramp. A typical ramp might be cooling from 90 °C to 20 °C over 4-6 hours. Causality: Slow cooling is paramount for the formation of large, well-defined crystals, which inherently exclude impurities from their lattice structure. Rapid crashing out of the solid will trap impurities.
-
Once at 20 °C, continue cooling to 0-5 °C and hold for 1-2 hours to maximize the yield.[4]
-
-
Final Isolation and Drying:
-
Filter the crystallized product using a Nutsche filter or centrifuge.
-
Wash the pure filter cake with a small amount of ice-cold deionized water to displace the impurity-laden mother liquor.
-
Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Data Summary
| Parameter | Crude Product | Purified Product |
| Typical Yield | 80-90% (from phthalide) | >90% (recovery from recrystallization) |
| Appearance | Off-white to tan solid | White crystalline solid |
| Purity (HPLC) | 90-97% | >99.5% |
| Melting Point | Broad range | Sharp, consistent with literature |
Part 3: Quality Control and Purity Assessment
Rigorous analytical testing is mandatory to release the final product. A suite of analytical techniques should be employed to confirm both identity and purity.
QC Workflow
Caption: Quality control workflow for final product release.
Analytical Methods
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis.[][6] A reverse-phase method (e.g., C18 column) with a gradient of acetonitrile and water (containing 0.1% formic or phosphoric acid) is typically used. The purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for unambiguous structural confirmation.[6] The spectra should be clean and consistent with the structure of this compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups.[7] Expect to see characteristic absorptions for the carboxylic acid O-H stretch, the lactone carbonyl (C=O), and the carboxylic acid carbonyl (C=O).
-
Melting Point: A sharp melting point is a reliable indicator of high purity. The observed range should be narrow and align with the literature value.
Safety Considerations
-
Bromine: Is extremely corrosive, toxic upon inhalation, and a strong oxidizing agent. All transfers and reactions involving bromine must be conducted in a well-ventilated area (e.g., fume hood or contained reactor system) with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, a face shield, and a respirator if necessary.
-
Toluene: Is a flammable liquid and can be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated area, away from ignition sources.
-
Hydrogen Bromide (HBr): Is a corrosive gas byproduct of the bromination reaction. The reactor must be vented to an appropriate caustic scrubber to neutralize the gas before release.
-
Pressure: The generation of HBr gas can cause pressure buildup. The reactor system must be designed to handle this and vented appropriately.
References
-
Introducing 2-(2-carboxyphenoxy)terephthalic acid as a new versatile building block for design of diverse coordination polymers: synthesis, structural features, luminescence sensing, and magnetism. RSC Publishing. Available at: [Link]
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An Improved Process For Preparation Of 2 Carboxybenzaldehyde. Quick Company. Available at: [Link]
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General procedures for the purification of Carboxylic acids. Chempedia - LookChem. Available at: [Link]
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Identity determination and purity testing. ChemCon GmbH. Available at: [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Available at: [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available at: [Link]
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Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available at: [Link]
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(PDF) Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. ResearchGate. Available at: [Link]
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The Phthalidyl Group: A Detailed Guide to its Application as a Reagent for Amine Protection in Chemical Synthesis
Introduction: Navigating the Landscape of Amine Protection
In the intricate world of multi-step organic synthesis, particularly in the fields of pharmaceutical development and peptide chemistry, the judicious use of protecting groups is paramount.[1][2][3] Amines, being nucleophilic and often highly reactive, necessitate temporary masking to prevent unwanted side reactions during transformations at other parts of a molecule. While a plethora of amine protecting groups exist, the ideal candidate should offer facile and high-yielding installation, robust stability under a range of reaction conditions, and, critically, clean and selective removal under mild conditions that do not compromise the integrity of the target molecule.
This application note introduces 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid, which exists in equilibrium with its more stable lactol tautomer, 3-hydroxyphthalide, as a versatile reagent for the protection of primary amines. Upon reaction with an amine, it forms an N-substituted phthalide, effectively shielding the amine functionality. This guide provides a comprehensive overview of the underlying chemistry, detailed protocols for both protection and deprotection, and a discussion of the advantages of this often-overlooked protecting group strategy.
The Chemistry of Protection: A Tale of Tautomerism and Cyclization
The utility of this compound as a protecting group reagent is rooted in its existence as a ring-chain tautomer of 2-carboxybenzaldehyde (also known as 2-formylbenzoic acid or phthalaldehydic acid). In solution, it predominantly exists as the cyclic lactol, 3-hydroxyphthalide. This cyclic form is the key reactive species in the protection of amines.
The reaction with a primary amine proceeds through a condensation reaction, where the amine attacks the electrophilic carbon of the lactol, leading to the formation of a stable N-substituted phthalide (an N,O-acetal). This reaction effectively converts the nucleophilic primary amine into a significantly less reactive amide-like linkage within the phthalide ring system.
Sources
Application Notes & Protocols: Catalytic Transformations Utilizing 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid
Foreword: Unveiling the Latent Reactivity of a Versatile Synthon
To the dedicated researchers, scientists, and pioneers in drug development, this document serves as a comprehensive guide to the synthetic utility of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid. While not a catalyst in the classical sense, this molecule, also known as phthalide-3-carboxylic acid, is a remarkable synthetic building block. Its true potential is unlocked through catalytic decarboxylation, a process that generates a stabilized benzylic nucleophile. This reactive intermediate is the cornerstone of various carbon-carbon bond-forming reactions, making the parent acid a critical precursor in the synthesis of complex molecular architectures.
This guide moves beyond a simple recitation of procedures. It delves into the mechanistic underpinnings of the catalytic transformations, providing the "why" behind the "how." By understanding the principles that govern its reactivity, you will be empowered to adapt and innovate, pushing the boundaries of what is possible in your own research endeavors.
Physicochemical Properties and Handling
This compound is a white to off-white solid.[1] Its core structure consists of a phthalide (isobenzofuran-1(3H)-one) scaffold bearing a carboxylic acid group at the 1-position.[2]
Table 1: Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₆O₄ | PubChem[1] |
| Molecular Weight | 178.14 g/mol | PubChem[1] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in many organic solvents like THF, DMF, and alcohols. | General Knowledge |
Handling and Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. It is advisable to handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
The Central Role of Catalytic Decarboxylation
The primary catalytic utility of this compound lies in its ability to undergo facile decarboxylation upon activation. This process is often mediated by transition metal catalysts, particularly palladium, and serves to generate a stabilized benzylic anion. The aromaticity of the resulting intermediate provides a thermodynamic driving force for this transformation.[3]
This in-situ generated nucleophile can then participate in a variety of subsequent bond-forming reactions, most notably allylic alkylations.
Mechanistic Insight: The Decarboxylative Allylic Alkylation (DAA) Pathway
The palladium-catalyzed Decarboxylative Allylic Alkylation (DAA) reaction is a powerful tool for constructing C(sp³)–C(sp³) bonds. When applied to derivatives of this compound, this reaction proceeds through a well-defined catalytic cycle.
Figure 1: Proposed catalytic cycle for the Decarboxylative Allylic Alkylation.
The cycle is initiated by the oxidative addition of an allyl ester derivative of this compound to a Pd(0) complex. This is followed by a crucial decarboxylation step, which is facilitated by the formation of a stable aromatic anion.[3] Subsequent reductive elimination yields the desired allylated phthalide product and regenerates the active Pd(0) catalyst.
Application Protocol: Palladium-Catalyzed Decarboxylative Allylic Alkylation
This protocol outlines a general procedure for the palladium-catalyzed decarboxylative allylic alkylation of this compound with an allylic electrophile.
Preparation of the Allyl Ester Precursor
Rationale: The carboxylic acid must first be converted to its corresponding allyl ester to facilitate the oxidative addition to the palladium catalyst. Standard esterification procedures are effective for this transformation.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equiv) in dichloromethane (DCM, 0.2 M), add allyl alcohol (1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the allyl 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylate.
Decarboxylative Allylic Alkylation
Rationale: This step involves the core catalytic cycle where the C-C bond is formed. The choice of palladium source and ligand is crucial for achieving high yield and selectivity.
Step-by-Step Protocol:
-
Reagent Preparation: In a nitrogen-purged glovebox, prepare a stock solution of the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and a suitable ligand (e.g., PPh₃, 10 mol %) in an anhydrous, degassed solvent such as tetrahydrofuran (THF).
-
Reaction Setup: To a solution of the allyl 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylate (1.0 equiv) in THF (0.1 M), add the palladium/ligand stock solution.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the product.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired allylated phthalide.
Table 2: Representative Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | A common and effective Pd(0) source. |
| Ligand | PPh₃ | A versatile phosphine ligand that stabilizes the palladium catalyst. |
| Solvent | THF | A good solvent for the reactants and catalyst, with an appropriate boiling point. |
| Temperature | 60-80 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |
Asymmetric Transformations: A Frontier of Opportunity
While the primary focus has been on racemic transformations, the development of asymmetric catalytic systems utilizing precursors like this compound is a burgeoning field. The use of chiral ligands in combination with palladium catalysts can, in principle, induce enantioselectivity in the C-C bond-forming step.
Figure 2: Conceptual workflow for asymmetric decarboxylative allylic alkylation.
The design and synthesis of novel chiral ligands are paramount to the success of such asymmetric transformations. P-chiral phosphorus ligands, for instance, have shown great promise in a variety of asymmetric catalytic reactions and could be adapted for this purpose.[4]
Broader Synthetic Utility and Future Outlook
The application of this compound is not limited to allylic alkylations. The stabilized benzylic nucleophile generated upon decarboxylation can potentially react with a range of other electrophiles. This opens up avenues for the synthesis of a diverse array of functionalized phthalide derivatives, which are prevalent motifs in many biologically active compounds.[2]
Future research in this area will likely focus on:
-
Expanding the Scope of Electrophiles: Investigating the reaction of the benzylic anion with aldehydes, ketones, and other electrophilic partners.
-
Development of Novel Catalytic Systems: Exploring the use of other transition metals and more sophisticated ligand designs to improve efficiency and selectivity.
-
Application in Total Synthesis: Utilizing the developed methodologies for the efficient construction of complex natural products and pharmaceutical targets.
References
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Macmillan Group - Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Retrieved from [Link]
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ResearchGate. (n.d.). Phthalic Acids and Other Benzenepolycarboxylic Acids. In: Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]
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Decarboxylative Allylic Alkylation of Phthalides: Stabilized Benzylic Nucleophiles for sp3…sp3 Coupling. (2022). ACS Publications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid. PubMed Central. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]
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Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]
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A Novel One-pot Three-step Synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic Acid Derivatives. (2010). ResearchGate. Retrieved from [Link]
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CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES, Vol. 81, No. 12. Retrieved from [Link]
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Rodríguez, R., León, O., Quiroga, F., & Cifuentes, J. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. ResearchGate. Retrieved from [Link]
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Doraghi, F., Morshedsoloukab, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. Retrieved from [Link]
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Deng, F., Huang, J., Ember, E. E., Achterhold, K., Dierolf, M., & ... (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. PNNL. Retrieved from [Link]
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Oschmann, M., Holm, L. J., Pourghasemi-Lati, M., & Verho, O. (2020). Synthesis of Elaborate Benzofuran-2-carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Center for Biotechnology Information. Retrieved from [Link]
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Barbey, C., et al. (2009). Hydronium (3-oxo-1-phosphono-1,3-dihydroisobenzofuran-1-yl)phosphonate. ResearchGate. Retrieved from [Link]
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Asymmetric Organocatalysis in the Synthesis of Pyrrolidine Derivatives Bearing a Benzofuran-3(2H)-one Scaffold. (n.d.). ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2019). P-Chiral Phosphorus Ligands Based on a 2,3-Dihydrobenzo[ d][3][5]oxaphosphole Motif for Asymmetric Catalysis. PubMed. Retrieved from [Link]
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Shi, G., Ma, L., & Deng, H. (2010). 2-[1-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)-1H-benzimidazol-2-yl]benzoic acid methanol solvate. PubMed. Retrieved from [Link]
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Sun, X., Chen, J., & Ritter, T. (2018). Catalytic dehydrogenative decarboxyolefination of carboxylic acids. PubMed. Retrieved from [Link]
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Palladium-catalyzed asymmetric hydrogenation of furan carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]
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Donati, C., Hung, T. V., & Prager, R. H. (n.d.). The chemistry of phthalide-3-carboxylic acid. VII. reaction with isoquinoline derivatives. The University of Adelaide. Retrieved from [Link]
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Yang, X., et al. (2017). Enantioselective Synthesis of 1,3-Disubstituted 1,3-Dihydroisobenzofurans via a Cascade Allylboration/Oxo-Michael Reaction of o-Formyl Chalcones Catalyzed by a Chiral Phosphoric Acid. FAO AGRIS. Retrieved from [Link]
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Jo, E.-A., & Jun, C.-H. (2006). One-Pot Synthesis of Oxo Acid Derivatives by Rh(I)-Catalyzed Chelation-Assisted Hydroacylation. Organic Chemistry Portal. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid (CAS No: 708-14-5).[1] We will address common challenges and provide robust, field-proven protocols to help you achieve high purity for this critical synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my crude this compound?
A1: The profile of impurities is intrinsically linked to the synthetic pathway employed. However, common contaminants generally fall into several categories:
-
Unreacted Starting Materials: Depending on the route, these could include precursors like 2-carboxybenzaldehyde or related derivatives.
-
Reaction Byproducts: Side reactions can lead to structurally similar molecules, such as isomers or over-oxidation/reduction products. The synthesis of benzofuran structures can sometimes yield intermediates that have not fully cyclized or have undergone alternative reactions.[2][3]
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., ethyl acetate, toluene, THF) are common.
-
Inorganic Salts: Salts from reagents or pH adjustments during the work-up may persist.
Q2: How do I select the most effective purification strategy for my crude product?
A2: The optimal strategy depends on the nature and quantity of the impurities present. A multi-step approach is often necessary. The decision-making process can be guided by the workflow below. For this specific compound, which is a solid carboxylic acid, a combination of acid-base extraction followed by recrystallization is typically a powerful and efficient strategy.[4][5]
Caption: A decision tree for selecting the optimal purification method.
Q3: What are the key physicochemical properties of this compound?
A3: Understanding the compound's properties is fundamental to designing effective purification protocols.
| Property | Value | Source(s) |
| CAS Number | 708-14-5 | [1] |
| Molecular Formula | C₉H₆O₄ | [1][6] |
| Molecular Weight | 178.14 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 150-164 °C (range reported) | [1] |
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A combination of methods should be used to confidently determine purity:
-
High-Performance Liquid Chromatography (HPLC): As a non-volatile compound, HPLC is an excellent technique for quantitative purity assessment.[7][8]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect proton-containing impurities. The absence of signals from starting materials or solvents is a strong indicator of purity.[9]
-
Melting Point Analysis: A sharp melting point that matches the literature value is a classic indicator of high purity for a crystalline solid.[4][10] A broad or depressed melting range suggests the presence of impurities.
Troubleshooting Guide
Problem: My purified product is discolored (yellow or brown).
-
Cause: This often indicates the presence of highly conjugated, colored byproducts or degradation products. These are often present in trace amounts but are highly visible.
-
Solution: Decolorization during Recrystallization.
-
Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent.
-
Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal cautiously to a hot solution to avoid bumping. It's safer to cool the solution slightly before adding it and then re-heating.
-
Swirl the mixture and keep it hot for 5-10 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration using fluted filter paper to remove the charcoal.
-
Allow the clear, hot filtrate to cool slowly to induce crystallization.
-
Problem: My compound streaks badly on a silica gel TLC plate.
-
Cause: This is a very common issue for carboxylic acids on standard silica gel.[5] The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, leading to a mixture of protonated and deprotonated forms that travel at different rates, causing tailing or streaking.[5]
-
Solution: Modify the Mobile Phase.
-
To suppress the deprotonation of your carboxylic acid and ensure it moves as a single, well-defined spot, add a small amount (0.5-1%) of a volatile acid to your eluting solvent system.[5]
-
Recommended Additives: Acetic acid or formic acid.
-
Example Eluent: A 70:30 mixture of Hexane:Ethyl Acetate + 1% Acetic Acid.
-
Problem: After purification, I still see neutral or basic impurities in my NMR spectrum.
-
Cause: These impurities are not effectively removed by recrystallization alone, as they may co-crystallize with the product. Acid-base extraction is the most targeted method for this issue.[11][12]
-
Solution: Implement a Rigorous Acid-Base Extraction.
-
The principle is to convert the acidic product into its water-soluble salt, leaving neutral and basic impurities behind in the organic layer.[13] See the detailed protocol below. Ensure you perform at least two extractions with the basic solution to maximize the transfer of your carboxylic acid to the aqueous phase.
-
Caption: The workflow for purifying a carboxylic acid from neutral impurities.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is highly effective for removing neutral or basic impurities.[11][13]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material), in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[5]
-
Mixing & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure generated from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction (steps 2-4) on the organic layer with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery of the acid. Combine the aqueous extracts. The organic layer containing neutral/basic impurities can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add 6M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (test with pH paper, target pH ~2). The pure carboxylic acid will precipitate as a solid.[4]
-
Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel.
-
Washing: Wash the solid in the funnel with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
This method is ideal for removing small amounts of impurities from a solid product. The key is selecting an appropriate solvent system.
| Solvent System | Rationale & Suitability |
| Isopropyl Alcohol | The compound is known to be found in this solvent, suggesting it has good solubility when hot and lower solubility when cold, which is ideal for recrystallization.[1] |
| Ethyl Acetate / Hexane | A polar aprotic solvent (ethyl acetate) to dissolve the compound, and a non-polar anti-solvent (hexane) to induce crystallization upon cooling. This is a common and effective system for moderately polar compounds.[10] |
| Acetone / Water | Similar to the above, acetone is a good solvent, while water acts as the anti-solvent. |
General Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., isopropyl alcohol or ethyl acetate) portion-wise while heating the mixture gently (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal. Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the pure crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This technique is used when impurities have similar polarity to the product and are not easily removed by other methods.[5]
-
Stationary Phase: Silica gel (standard grade, 230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A gradient of hexane/ethyl acetate is a good starting point. Crucially, add 0.5-1% acetic acid to the eluent mixture to prevent streaking. [5]
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel (dry loading), which is often more effective than direct liquid loading.
-
Packing and Elution: Pack the column with silica gel in the initial, low-polarity eluent. Carefully add the dry-loaded sample to the top. Begin eluting with the solvent system, gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC (using the same acidified eluent system) to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link]
-
Korea Science. (n.d.). Intramolecular Oxa-Mannich Reaction of 1,3-Dihydro-2-benzofuran-1-ol for Efficient Synthesis of 1-Aminophthalan Derivatives. [Link]
-
HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. [Link]
-
PubMed. (n.d.). [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. [Link]
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Indian Academy of Sciences. (n.d.). Resolution of 2,3-dihydro-benzofuran-3-ols. [Link]
-
PubMed. (2025). Construction of 3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane] carboxylic acid derivatives via phosphine-catalyzed [4 + 1] annulations and their biological evaluation against fibrosis. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Oxo-1,3,3a,4,5,7a-hexahydro-2-benzofuran-4-carboxylic acid. PubChem Compound Database. [Link]
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Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
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National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
ResearchGate. (2025). Construction of 3-oxo-3H-spiro[benzofuran-2,1′-cyclopentane] carboxylic acid derivatives via phosphine-catalyzed [4 + 1] annulations and their biological evaluation against fibrosis. [Link]
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PubChemLite. (n.d.). This compound. [Link]
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ResearchGate. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. [Link]
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ResearchGate. (n.d.). (PDF) Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid--1,1'-methylenebis(4-isocyanatobenzene) (1/1). PubChem Compound Database. [Link]
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. vernier.com [vernier.com]
identifying common impurities in 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid synthesis
Welcome to the technical support guide for the synthesis of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid (also known as 1-carboxyphthalide). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, experience-driven advice in a direct question-and-answer format to help you identify and mitigate common impurities, thereby improving yield, purity, and process consistency.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about the synthesis.
Q1: What is the most common and reliable synthetic route for this compound, and what are its critical stages?
A1: The most prevalent and well-documented laboratory-scale synthesis starts from 2-carboxybenzaldehyde . The overall transformation involves two key steps:
-
Cyanohydrin Formation & Lactonization: 2-carboxybenzaldehyde is reacted with a cyanide source (e.g., NaCN/HCl) to form an intermediate cyanohydrin. Due to the proximity of the carboxylic acid group, this intermediate readily undergoes intramolecular cyclization (lactonization) to yield 3-cyano-1,3-dihydro-2-benzofuran-1-one (3-cyanophthalide).[1]
-
Nitrile Hydrolysis: The nitrile group of 3-cyanophthalide is then hydrolyzed under acidic or basic conditions to the desired carboxylic acid.
The most critical stages for impurity control are the purity of the initial 2-carboxybenzaldehyde and the conditions of the final hydrolysis step, which can generate side products if not carefully controlled.
Q2: What are the major classes of impurities I should anticipate in my crude product?
A2: Impurities can be categorized into three main groups:
-
Precursor-Related Impurities: These are carried over from the synthesis of the 2-carboxybenzaldehyde starting material. Common examples include phthalic acid, phthalide, and residual halogenated compounds if a halogenation route was used for its preparation.[2][3]
-
Process-Related Impurities: These are formed during the main reaction sequence. They include unreacted 2-carboxybenzaldehyde, the intermediate cyanohydrin, and the intermediate amide from incomplete nitrile hydrolysis.
-
Degradation Products: The final product or intermediates can degrade under harsh thermal or pH conditions, leading to colored impurities or decarboxylated byproducts.
Q3: My 2-carboxybenzaldehyde starting material seems to behave inconsistently between batches. Why?
A3: This is a common issue stemming from the fact that 2-carboxybenzaldehyde exists in a dynamic equilibrium with its cyclic tautomer, 3-hydroxyphthalide (a lactol).[4] The ratio of the open-chain aldehyde to the cyclic lactol can be influenced by the solvent, temperature, and presence of trace acid or base. This tautomerism affects the effective concentration of the reactive aldehyde form, leading to variability in reaction kinetics and impurity profiles. It is crucial to ensure consistent quality and handling of this starting material.
Part 2: Troubleshooting Guide: Impurity Identification & Remediation
This section provides specific troubleshooting advice for issues you may encounter during your experiment.
Problem 1: My NMR shows aromatic peaks that don't correspond to the product, and my mass spectrum shows an unexpected ion at m/z 166.
-
Probable Cause: This strongly suggests the presence of phthalic acid (C₈H₆O₄, MW 166.13) as an impurity. Phthalic acid is a common byproduct from the over-oxidation of precursors during the synthesis of 2-carboxybenzaldehyde, particularly in methods involving the oxidation of naphthalene or o-xylene.[5][6][7]
-
Scientific Rationale: Strong oxidizing agents like potassium permanganate can oxidize both the aldehyde and the methyl group (in the case of o-xylene precursor) or cleave the aromatic ring (in the case of naphthalene) more extensively than desired, leading to the formation of the dicarboxylic acid.
-
Solution:
-
Source Material Audit: Analyze your 2-carboxybenzaldehyde starting material by HPLC or LC-MS before use to quantify the level of phthalic acid. If the level is high, purify the starting material by recrystallization from water.[8]
-
Purification of Final Product: Phthalic acid has different solubility and acidity compared to the target molecule. It can often be removed by careful recrystallization or by washing the crude product with a cold, pH-controlled aqueous solution.
-
Problem 2: The reaction appears sluggish, and after workup, I isolate a significant amount of my 2-carboxybenzaldehyde starting material.
-
Probable Cause: Incomplete reaction due to several factors:
-
Insufficient Cyanide Source: The stoichiometry of the cyanide reagent may be inadequate.
-
Sub-optimal pH: The formation of the cyanohydrin is pH-sensitive. A pH that is too low will protonate the cyanide ion (HCN, pKa ~9.2), reducing the concentration of the nucleophilic CN⁻.
-
Tautomerization Issue: A significant portion of your starting material may be in the less reactive cyclic lactol form (3-hydroxyphthalide).[4]
-
-
Solution:
-
Optimize Reagent Stoichiometry: Ensure at least one full equivalent of the cyanide source is used.
-
Control pH: Maintain a slightly acidic to neutral pH during the cyanohydrin formation to balance the availability of free aldehyde and nucleophilic cyanide.
-
Reaction Conditions: Gently warming the reaction mixture may help shift the equilibrium from the lactol to the open-chain aldehyde, increasing the reaction rate. Monitor the reaction progress by TLC or HPLC to confirm consumption of the starting material before proceeding to hydrolysis.
-
Problem 3: My final product contains a neutral compound with a nitrogen atom, confirmed by mass spectrometry (amide impurity).
-
Probable Cause: This is the intermediate amide (3-oxo-1,3-dihydro-2-benzofuran-1-carboxamide), resulting from the incomplete hydrolysis of the nitrile group in 3-cyanophthalide.
-
Scientific Rationale: The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through a carboxamide intermediate. If the reaction time is too short, the temperature is too low, or the acid/base concentration is insufficient, the reaction can stall at the amide stage.
-
Solution:
-
Extend Reaction Time/Increase Temperature: The most straightforward solution is to prolong the hydrolysis reaction time or increase the temperature, while monitoring by TLC or HPLC to track the disappearance of the amide intermediate.
-
Increase Hydrolysis Reagent Concentration: A higher concentration of acid or base can accelerate the second hydrolysis step. However, be cautious of potential degradation of the desired product under harsher conditions.
-
Purification: If the amide is present in small amounts, it can be separated from the desired carboxylic acid product using column chromatography or by exploiting the acidic nature of the final product (e.g., extraction into a weak base, leaving the neutral amide in the organic layer).
-
Part 3: Data Summary and Visual Guides
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Source | Key Analytical Signature |
| 2-Carboxybenzaldehyde | C₈H₆O₃ | 150.13 | Unreacted Starting Material | Distinct aldehyde proton (~10 ppm in ¹H NMR); exists in equilibrium with lactol form.[4] | |
| Phthalic Acid | C₈H₆O₄ | 166.13 | Over-oxidation of Precursor | Highly polar; two carboxylic acid protons; often less soluble in organic solvents. | |
| Phthalide | C₈H₆O₂ | 134.13 | Precursor Impurity/Side Product | Neutral lactone; characteristic CH₂ signal (~5.3 ppm in ¹H NMR). | |
| 3-Cyanophthalide | C₉H₅NO₂ | 159.14 | Unreacted Intermediate | Nitrile stretch in IR (~2250 cm⁻¹); characteristic methine proton signal. | |
| Amide Intermediate | Structure similar to product but with -CONH₂ instead of -COOH | C₉H₇NO₃ | 177.16 | Incomplete Hydrolysis | Neutral compound; two amide protons in ¹H NMR; characteristic C=O stretch in IR. |
Diagram 1: Synthetic Pathway and Impurity Formation
This diagram illustrates the main reaction pathway from 2-carboxybenzaldehyde to the final product, highlighting the points where common impurities are introduced or formed.
Caption: Synthetic pathway and points of impurity formation.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.
Caption: A decision-tree for troubleshooting synthesis issues.
Part 4: Recommended Experimental Protocols
Protocol A: HPLC Method for Impurity Profiling
This protocol provides a general method for separating the starting material, intermediate, final product, and common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and/or Mass Spectrometry (MS).
-
Expected Elution Order: Phthalic Acid (most polar) -> 2-Carboxybenzaldehyde -> Final Product -> Amide Intermediate -> Cyanophthalide -> Phthalide (least polar).
Protocol B: Purification by Recrystallization
This procedure is effective for removing many common impurities from the final product.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethyl acetate and hexanes is often a good starting point. Water can also be effective.
-
Procedure: a. Dissolve the crude solid in a minimum amount of the hot solvent (or primary solvent like ethyl acetate). b. If the solution is colored, you may add a small amount of activated carbon and hot filter the mixture through celite to remove baseline impurities.[8] c. Allow the solution to cool slowly to room temperature. Crystal formation should begin. d. Once crystal growth appears complete, cool the flask in an ice bath for at least 30 minutes to maximize recovery. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. f. Dry the purified crystals under vacuum. g. Analyze the purity of the recrystallized material and the mother liquor using the HPLC method described above to assess the efficiency of the purification.
References
-
Wikipedia. (n.d.). 2-Carboxybenzaldehyde. Retrieved from [Link]
-
Quick Company. (n.d.). An Improved Process For Preparation Of 2 Carboxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Probable mechanism for oxidation of naphthalene to phthalic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phthalaldehydic acid. Retrieved from [Link]
-
Saliu, F., Rindone, B., & Suarez-Bertoa, R. (2010). The Synthesis of Phthalic Anhydride via Ozonation of Naphthalene. Ozone: Science & Engineering, 32(3), 161-165. Retrieved from [Link]
- Google Patents. (n.d.). CN101735041B - Preparation method of 2-carboxybenzaldehyde.
- Google Patents. (n.d.). US3507810A - Catalyst for oxidation of naphthalene to phthalic acid anhydride.
-
Chemistry Stack Exchange. (2022). Does carboxyl group interfere with reaction of 2-carboxybenzaldehyde with NaCN/HCl?. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. "An Improved Process For Preparation Of 2 Carboxybenzaldehyde" [quickcompany.in]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3507810A - Catalyst for oxidation of naphthalene to phthalic acid anhydride - Google Patents [patents.google.com]
- 8. CN101735041B - Preparation method of 2-carboxybenzaldehyde - Google Patents [patents.google.com]
optimization of reaction conditions for synthesizing 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
Welcome to the technical support guide for the synthesis of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid, also known as 3-carboxyphthalide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the optimization and troubleshooting of this synthesis. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common questions regarding the synthesis, providing the foundational knowledge needed for successful experimentation.
Q1: What is the most common and reliable synthetic route to this compound?
A1: The most direct and frequently employed route starts from 2-formylbenzoic acid (also known as phthalaldehydic acid)[1]. The synthesis is a two-step process:
-
Cyanohydrin Formation: 2-formylbenzoic acid undergoes a nucleophilic addition reaction with a cyanide salt (e.g., NaCN or KCN) to form a cyanohydrin intermediate.[2][3]
-
Hydrolysis and Lactonization: The nitrile group of the cyanohydrin intermediate is then hydrolyzed under acidic or basic conditions to a carboxylic acid. The acidic conditions also facilitate the intramolecular cyclization (lactonization) between the newly formed carboxylic acid and the existing hydroxyl group to yield the final product, this compound.[4][5]
Q2: Can you illustrate the reaction mechanism?
A2: Certainly. The reaction proceeds via a nucleophilic attack of the cyanide ion on the electrophilic aldehyde carbon of 2-formylbenzoic acid. This is followed by protonation of the resulting alkoxide to form the cyanohydrin. Subsequent hydrolysis of the nitrile group under heating, typically with a strong acid, leads to the formation of a dicarboxylic acid intermediate which readily undergoes intramolecular esterification (lactonization) to form the stable five-membered lactone ring.[6][7]
Sources
- 1. Phthalaldehydic acid | C8H6O3 | CID 8406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The image shows a chemical reaction where a benzene ring has two adjacent.. [askfilo.com]
- 3. (vi) \xrightarrow [ C O O H ] { C H } (i) NaBH | Filo [askfilo.com]
- 4. 5 Nitrile Hydrolysis Steps - Finance Fusion [bhconv-1.dev.finance.it.ucla.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Stability and Degradation of 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
Introduction
Welcome to the technical support center for 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid (CAS 708-14-5). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Understanding the stability and degradation pathways of this molecule is critical for ensuring the accuracy of experimental results, the viability of synthetic routes, and the quality of final products. This document provides in-depth answers to common questions and detailed troubleshooting guides to address challenges you may encounter during your work.
The structure of this compound, which contains a γ-lactone fused to a benzene ring, presents specific stability challenges.[1] This guide will equip you with the knowledge to anticipate these challenges and implement effective strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by three factors: pH, temperature, and the presence of nucleophiles.
-
pH: The γ-lactone ring is the most labile part of the molecule. It is susceptible to hydrolysis under both acidic and alkaline conditions.[2] In aqueous solutions, the molecule exists in equilibrium with its open-chain form, 2-carboxybenzaldehyde (also known as phthalaldehydic acid).[3] This equilibrium is pH-dependent. Strongly basic conditions (pH > 9) will rapidly and irreversibly hydrolyze the lactone to form the corresponding carboxylate salt of 2-carboxybenzaldehyde. Strongly acidic conditions (pH < 3) can also catalyze hydrolysis. The compound is generally most stable in a slightly acidic to neutral pH range (pH 4-6).
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions. For long-term storage, especially in solution, maintaining low temperatures is crucial.
-
Nucleophiles: The lactone ring is an electrophilic center and can react with various nucleophiles. This is particularly relevant in solution-phase reactions or formulations containing other reactive species. For example, primary and secondary amines can react to open the lactone ring.
Q2: What are the expected major degradation products?
A2: The primary and most anticipated degradation product is 2-carboxybenzaldehyde (phthalaldehydic acid).[3][4] This results from the hydrolysis of the internal ester (lactone) bond.
-
Primary Degradant: 2-Carboxybenzaldehyde (CAS 119-67-5)
-
Secondary Degradant: Under oxidative conditions, the aldehyde group of 2-carboxybenzaldehyde can be further oxidized to a second carboxylic acid group, yielding phthalic acid .
The formation of these products can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its more polar degradants.[5][6]
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the integrity of this compound, the following storage and handling procedures are recommended:
-
Solid Form: Store the solid material in a tightly sealed container in a cool, dry, and dark place. A desiccator at 2-8°C is ideal for long-term storage.
-
In Solution: Preparing fresh solutions for immediate use is strongly recommended. If a stock solution must be prepared, use an anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile). If an aqueous buffer is required, use a buffer in the pH 4-6 range and store the solution at 2-8°C for no more than 24-48 hours. For longer-term storage, freeze aliquots at -20°C or below, but be aware that freeze-thaw cycles can also promote degradation. Always perform a purity check (e.g., by HPLC) on stored solutions before use.
Troubleshooting Guide for Experimental Challenges
Q4: My HPLC analysis shows a gradual decrease in the main peak area and the appearance of a new, earlier-eluting peak over time, even in the autosampler. What is happening?
A4: This is a classic sign of in-solution instability, likely hydrolysis. The new, earlier-eluting peak is almost certainly the more polar degradation product, 2-carboxybenzaldehyde.
-
Causality: The aqueous component of your mobile phase or sample diluent is causing the lactone ring to hydrolyze. Even neutral water can slowly cause this degradation. The rate of degradation will be higher if the autosampler tray is not temperature-controlled.
-
Troubleshooting Steps:
-
Confirm Degradant Identity: If you have access to LC-MS, analyze the new peak. Its mass should correspond to that of 2-carboxybenzaldehyde (150.13 g/mol ).[3]
-
Minimize Time in Solution: Prepare samples immediately before injection. Avoid letting samples sit in the autosampler for extended periods. If running a long sequence, consider preparing samples in smaller batches.
-
Use a Cooled Autosampler: Set your autosampler temperature to 4-10°C to slow the degradation rate.
-
Modify Sample Diluent: If possible, dissolve your sample in an organic solvent like acetonitrile and inject it directly. If a buffered diluent is necessary, use a citrate or acetate buffer in the pH 4-6 range.
-
Check Mobile Phase pH: Ensure your mobile phase is not strongly acidic or basic. A mobile phase buffered around pH 3-5 is often a good compromise for stability and chromatographic performance.
-
Q5: I am attempting to perform a reaction with the carboxylic acid group, but I am getting low yields and a mixture of products. Could this be related to instability?
A5: Yes, this is highly likely. The reactivity of the lactone can interfere with reactions targeting the carboxylic acid.
-
Causality: Many reagents used to activate carboxylic acids (e.g., thionyl chloride, carbodiimides) can also react with the lactone. Furthermore, if the reaction conditions are basic, you may be inadvertently opening the lactone ring, leading to side reactions with the newly formed aldehyde and the intended reaction at the other carboxyl group.
-
Troubleshooting Strategies:
-
Protecting Groups: This is the most robust chemical strategy. However, the protection of the lactone is non-trivial. A more practical approach is to carefully select your reaction conditions.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to prevent hydrolysis.
-
Mild Coupling Reagents: Use mild peptide coupling reagents (e.g., HATU, HOBt/EDC) at low temperatures (0°C to room temperature) instead of harsher reagents. These conditions are less likely to affect the lactone.
-
Control Reaction pH: If your reaction involves a base, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) instead of primary or secondary amines. Maintain the pH as close to neutral as possible.
-
Consider the Open-Chain Form: An alternative strategy is to intentionally and controllably hydrolyze the compound to 2-carboxybenzaldehyde and then perform a reaction that selectively targets one of the two functional groups (the aldehyde or the carboxylic acid), potentially using protecting groups for the other.
-
Q6: How do I design a robust forced degradation study to understand the stability limits of this molecule?
A6: A forced degradation (or stress testing) study is essential for understanding degradation pathways and developing stability-indicating analytical methods.[7][8] The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.[2][7]
-
Causality: By exposing the drug substance to stress conditions more severe than accelerated stability testing, you can rapidly identify potential degradation products and pathways.[8] This information is critical for formulation development and regulatory submissions.
-
Recommended Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at room temperature (this reaction is often very fast).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal: Solid state at 80°C.
-
Photolytic: Expose the solid and a solution to light according to ICH Q1B guidelines.
-
-
Execution Strategy:
-
Prepare solutions of the compound (e.g., at 1 mg/mL) in the stress media.
-
Monitor the reactions over time (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary (e.g., acid-stressed sample with NaOH and vice-versa), and dilute it to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradants.[9]
-
Detailed Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a general starting point for a stability-indicating HPLC method. It should be optimized for your specific system.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Elution Order: 2-Carboxybenzaldehyde (more polar) will elute before the parent compound.
Protocol 2: General Procedure for a Forced Degradation Study
-
Stock Solution: Prepare a 10 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions Setup: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor fluid (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, Water for hydrolytic control). For thermal stress, place the solid powder in a vial. For photolytic stress, place solid and a solution (in quartz cuvette) in a photostability chamber.
-
Incubation: Place the vials in the appropriate environment (e.g., 60°C water bath for acid hydrolysis).
-
Sampling: At designated time points (e.g., 2, 6, 12, 24 hours), take a 100 µL aliquot of each solution.
-
Quenching/Neutralization: Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilution: Dilute all samples to a final concentration of ~100 µg/mL using a 50:50 mixture of water and acetonitrile.
-
Analysis: Analyze by the validated stability-indicating HPLC method (Protocol 1).
Summary of Stability Data
The following table summarizes the expected stability profile based on the known chemistry of the lactone functional group. Actual degradation rates should be determined experimentally.
| Stress Condition | Reagent/Parameter | Temperature | Expected Degradation Rate | Primary Degradant |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Moderate to Fast | 2-Carboxybenzaldehyde |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | Very Fast | 2-Carboxybenzaldehyde |
| Neutral Hydrolysis | Water | 60°C | Slow to Moderate | 2-Carboxybenzaldehyde |
| Oxidation | 3% H₂O₂ | Room Temp | Slow | Phthalic Acid |
| Thermal (Solid) | N/A | 80°C | Very Slow | Minimal Degradation |
| Photolytic | ICH Q1B | Ambient | Slow | Varies |
Visualizing Degradation and Workflows
Figure 1: Proposed Degradation Pathway
Caption: Proposed degradation pathway via hydrolysis and subsequent oxidation.
Figure 2: Workflow for Investigating Compound Instability
Caption: Troubleshooting workflow for HPLC instability issues.
References
- Payne, J. R., & Benner, R. (1981). Analytical methods for measuring diethyl phthalate in biological samples. (Summary of methods).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- Alsante, K. M., et al. (2007). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-14.
- Forced degradation products: Topics by Science.gov. (n.d.). Science.gov.
- Molnár-Perl, I. (2001). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives.
- Analytical Methods. (2013). The Royal Society of Chemistry.
- National Center for Biotechnology Information. (n.d.). Phthalaldehyde.
- Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. (n.d.).
- ICH. (2016).
- Methods for Determining Aldehydes in Air. (n.d.).
- HPLC Methods for analysis of Phthalic acid. (n.d.).
- National Center for Biotechnology Information. (n.d.). Phthalaldehydic acid.
- U.S. Environmental Protection Agency. (1996). Method 8315A (SW-846)
- National Center for Biotechnology Information. (n.d.). 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid.
- Rossi, E., et al. (2020). Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)
- Ashford, S. W., & Grega, K. C. (2001). Oxidative Cleavage of 1,3-Dicarbonyls to Carboxylic Acids with Oxone. The Journal of Organic Chemistry, 66(5), 1523–1524.
- Phthalaldehydic Acid. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Phthalaldehydic acid | C8H6O3 | CID 8406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phthalaldehydic Acid | 119-67-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. forced degradation products: Topics by Science.gov [science.gov]
troubleshooting low yields in the preparation of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
Welcome to the technical support center for the synthesis of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid (also known as 2-carboxyphthalide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its preparation. Low yields can stem from a variety of factors, including side reactions, product instability, and suboptimal reaction conditions. This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher, more consistent yields.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format. We delve into the root causes of these problems and provide actionable, scientifically-grounded solutions.
Question 1: My overall yield of this compound is consistently low. What are the primary causes?
Low yields are the most common complaint and typically arise from three main areas: incomplete reaction, competing side reactions, or product degradation during workup and purification.
-
Potential Cause A: Incomplete Reaction The reaction may not be proceeding to completion due to suboptimal conditions. The synthesis of the target molecule, for instance from 2-carboxybenzaldehyde, is a delicate equilibrium process involving cyclization.[1]
Solution:
-
Reagent Stoichiometry: Ensure precise measurement of all reagents. If starting from 2-carboxybenzaldehyde and a phosphite, for example, the stoichiometry is critical for driving the reaction forward.[1]
-
Temperature and Time: Monitor the reaction temperature closely. Some methods require initial cooling (e.g., 0 °C) followed by an extended period at room temperature (e.g., 8 hours) to ensure completion without promoting side reactions.[1]
-
Catalyst/Reagent Activity: The choice and activity of reagents are paramount. For syntheses involving base catalysis, such as those forming substituted phthalides from keto esters, the strength of the base (e.g., KOH vs. K₂CO₃) can dramatically affect reaction rates and yields.[2]
-
-
Potential Cause B: Decarboxylation Side Reaction The most significant side reaction leading to yield loss is the decarboxylation of the target molecule to form the neutral byproduct, phthalide.[3][4] The carboxylic acid group at the 1-position is beta to the lactone carbonyl, making it susceptible to losing CO₂.
Solution:
-
Temperature Control: Avoid excessive heat during both the reaction and the subsequent workup. High temperatures significantly accelerate the rate of decarboxylation.[3] The final lactonization step should be performed under the mildest conditions possible.
-
pH Management: Extreme pH conditions can promote decarboxylation. During workup, particularly during acid-base extractions, avoid prolonged exposure to strong acids or bases. Neutralize reaction mixtures carefully and proceed with extraction promptly.
-
-
Potential Cause C: Degradation During Workup The target compound can be sensitive to the conditions used for isolation and purification. The lactone ring can be susceptible to hydrolysis under harsh basic conditions.
Solution:
-
Controlled Acidification: When acidifying the reaction mixture to precipitate the product, add the acid slowly and with cooling to prevent localized heating that could cause decarboxylation.
-
Efficient Extraction: Use an appropriate solvent for extraction (e.g., dichloromethane, ethyl acetate) to ensure efficient phase separation and minimize the time the product spends in the aqueous phase.[1]
-
Gentle Solvent Removal: When evaporating the solvent after extraction, use a rotary evaporator at a moderate temperature (e.g., < 40°C) and reduced pressure.
-
Question 2: I am observing a significant amount of phthalide as a major byproduct. How can I prevent its formation?
The formation of phthalide is almost always due to the decarboxylation of your target product, this compound.[3] This process is often thermally induced.
Mechanistic Insight: The structure of 2-carboxyphthalide features a carboxylic acid group attached to a carbon that is also part of the lactone ring. This arrangement facilitates the loss of carbon dioxide, especially upon heating, to yield the more stable phthalide molecule.
Preventative Measures:
-
Strict Temperature Management: This is the most critical factor. If your reaction requires heating, determine the minimum temperature necessary for the reaction to proceed at a reasonable rate. During the workup and purification, all steps should be conducted at or below room temperature if possible.
-
Avoid Prolonged Heating: Minimize the duration of any heating steps. If refluxing is necessary for the main reaction, consider if a lower-boiling solvent could be used or if the reaction time can be shortened.
-
Purification Strategy: Utilize purification methods that do not require heat. Acid-base extraction is highly effective for separating the acidic target product from the neutral phthalide byproduct. Flash column chromatography can also be used, but care must be taken to avoid streaking and decomposition on silica gel.
Caption: Decarboxylation of the target acid to phthalide.
Question 3: My purification is difficult, and the final product is not pure. What is an effective purification strategy?
Purifying this compound requires removing unreacted starting materials and byproducts like phthalide. An acid-base extraction is the most robust method.
Key Impurities and Their Properties:
| Impurity | Chemical Nature | Separation Principle |
|---|---|---|
| Phthalide | Neutral | Remains in the organic phase during basic extraction. |
| 2-Carboxybenzaldehyde | Acidic (Aldehyde) | Can be separated based on differing pKa or by derivatization if necessary. |
| Phthalic Acid | Di-acidic | Has a different pKa and solubility profile than the mono-acidic product. |
Detailed Purification Protocol: Acid-Base Extraction
-
Dissolution: After the reaction is complete, remove any volatile organic solvents under reduced pressure. Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Basic Wash: Transfer the organic solution to a separatory funnel and extract it with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The target carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Neutral impurities like phthalide will remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Combine and Wash: Combine the aqueous layers. To remove any remaining neutral impurities, perform a "back-wash" with a fresh portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.
-
Acidification: Cool the basic aqueous solution in an ice bath. Slowly acidify it to a pH of ~2 using a dilute acid like 1 M HCl. The protonated product will precipitate out of the solution as a solid. Constant stirring and slow addition are crucial to prevent clumping and ensure a fine precipitate.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Caption: Workflow for purification via acid-base extraction.
Frequently Asked Questions (FAQs)
-
Q1: What is a reliable starting material for a lab-scale synthesis? A common and effective precursor is 2-carboxybenzaldehyde. Its reaction with a phosphite, such as dimethyl hydrogen phosphite, in the presence of a base like sodium methoxide, provides a direct route to the target molecule under relatively mild conditions, which helps to minimize side reactions like decarboxylation.[1]
-
Q2: What analytical techniques are best for monitoring the reaction and assessing purity?
-
Thin-Layer Chromatography (TLC): Ideal for monitoring reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to resolve the starting material, product, and major byproducts. The product, being an acid, will often streak; adding a trace of acetic acid to the mobile phase can improve the spot shape.
-
¹H-NMR Spectroscopy: Essential for confirming the structure and assessing the purity of the final product. Key signals to look for are the characteristic proton at the 1-position and the aromatic protons. The absence of signals from starting materials or phthalide is a good indicator of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate assessment of purity and confirms the molecular weight of the product.
-
-
Q3: How should I store the final product to ensure its stability? this compound should be stored in a cool, dry, and dark place. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent potential degradation.[5] Given its susceptibility to thermal decarboxylation, avoiding exposure to elevated temperatures is critical.
References
- Khuluod Fahed Hamak. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Int.J. ChemTech Res., 6(1), 324-333.
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MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available at: [Link]
-
HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12). Available at: [Link]
-
ResearchGate. (2020). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). Phthalide. Organic Syntheses Procedure. Available at: [Link]
-
Wikipedia. (n.d.). Decarboxylation. Wikipedia. Available at: [Link]
-
Quick Company. (n.d.). An Improved Process For Preparation Of 2 Carboxybenzaldehyde. Quick Company. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. Available at: [Link]
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ResearchGate. (2002). ChemInform Abstract: Synthesis of 3-(ω-Hydroxyalkoxy)isobenzofuran-1(3H)-ones by Trifluoroacetic Acid-Mediated Lactonization of tert-Butyl 2-(1,3-Dioxol-2-yl). ResearchGate. Available at: [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of 5 Carboxyphthalide. Quick Company. Available at: [Link]
-
PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2024). Photocatalytic decarboxylation of free carboxylic acids and their functionalization. Chemical Communications. Available at: [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Organic Chemistry Portal. Available at: [Link]
- Google Patents. (n.d.). US20030009038A1 - Process for the preparation of 5-carboxyphthalide. Google Patents.
- Google Patents. (n.d.). US6888009B2 - Method for the preparation of 5-carboxyphthalide. Google Patents.
-
Royal Society of Chemistry. (2020). Zn-mediated decarboxylative carbagermatranation of aliphatic N-hydroxyphthalimide esters: evidence for an alkylzinc intermediate. Chemical Science. Available at: [Link]
- Google Patents. (n.d.). US2753373A - Methods of preparing phthalic acid derivatives. Google Patents.
-
MDPI. (n.d.). Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate. MDPI. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Phthalide synthesis. Organic Chemistry Portal. Available at: [Link]
-
ycmou. (n.d.). Synthesis of Metallophthalocyanines Starting from Phthalic acid,phthalimide dicynobenzene , Urea (2 mol.) and Metal salts (2 mo). ycmou. Available at: [Link]
- Google Patents. (n.d.). US4446327A - Process for the preparation of 3-chlorophthalide. Google Patents.
-
Semantic Scholar. (2000). Method for the preparation of 5-carboxyphthalide. Semantic Scholar. Available at: [Link]
-
Scribd. (n.d.). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. Available at: [Link]
-
ResearchGate. (2020). If phthalic anhydride is converted into phthalic acid how it will be again converted into anhydride form?. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation. Google Patents.
-
lookchem. (n.d.). Cas 61260-15-9,3-oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid. lookchem. Available at: [Link]
-
PubMed. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. PubMed. Available at: [Link]
-
PubMed. (2025). Construction of 3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane] carboxylic acid derivatives via phosphine-catalyzed [4 + 1] annulations and their biological evaluation against fibrosis. PubMed. Available at: [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure. Available at: [Link]
-
ResearchGate. (2022). Construction of 3-oxo-3H-spiro[benzofuran-2,1′-cyclopentane] carboxylic acid derivatives via phosphine-catalyzed [4 + 1] annulations and their biological evaluation against fibrosis. ResearchGate. Available at: [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
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Technical Support Center: Minimizing Side Reactions in Transformations of 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid (CAS 708-14-5), a key heterocyclic building block in medicinal and organic chemistry.[1] This molecule, while versatile, possesses a unique combination of functional groups—a lactone, a chiral center, and a carboxylic acid—that makes it susceptible to several competing side reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize these unwanted transformations, ensuring high-yield, high-purity outcomes in your synthetic campaigns.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section addresses the most frequently encountered experimental issues in a direct question-and-answer format. We delve into the mechanistic origins of these side reactions and provide field-proven protocols to overcome them.
Q1: I am observing significant gas evolution and loss of my starting material, likely due to decarboxylation. How can I prevent this?
A1: Cause & Mitigation
Decarboxylation is a primary degradation pathway for this molecule. The carboxylic acid is positioned beta (β) to the lactone's carbonyl group, which stabilizes the transient carbanion or enolate formed upon loss of CO₂, especially under thermal stress.
Causality:
-
Thermal Instability: Heating the molecule, particularly above 85-100°C, provides the activation energy needed to eliminate carbon dioxide.[2]
-
Basic Conditions: While less common at the carboxylic acid stage, conversion to a carboxylate salt can sometimes facilitate decarboxylation, as the resulting anion is already formed.
Preventative Measures & Protocols:
-
Strict Temperature Control: All transformations should be conducted at the lowest effective temperature. Start reactions at 0°C and allow them to slowly warm to room temperature only if necessary. Avoid any unnecessary heating.
-
Mild Activation for Coupling: When forming amides or esters, avoid methods that require high temperatures. Instead of direct thermal condensation, activate the carboxylic acid under mild conditions.
Protocol: Low-Temperature Acid Chloride Formation for Subsequent Coupling
This two-step procedure avoids heat and minimizes decarboxylation risk before reacting with a nucleophile (amine or alcohol).
Step 1: Acid Chloride Synthesis
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[3]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.
-
Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.
-
Once complete, remove the solvent and excess reagent in vacuo at low temperature (<30°C). The resulting acid chloride is typically used immediately without further purification.
Step 2: Reaction with Nucleophile
-
Dissolve the crude acid chloride in anhydrous DCM or THF at 0°C.
-
In a separate flask, dissolve the amine or alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1.5 eq) in the same solvent.
-
Add the nucleophile solution dropwise to the acid chloride solution at 0°C.
-
Stir for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup.
Q2: My chiral starting material is racemizing during derivatization. How can I maintain its stereochemical integrity?
A2: Cause & Mitigation
The proton at the C1 position is highly acidic because it is alpha (α) to two carbonyl groups (the lactone and the carboxylic acid). This acidity makes it susceptible to deprotonation, leading to the formation of a planar enolate intermediate, which results in racemization upon re-protonation.
Causality:
-
Base-Mediated Epimerization: The presence of a base, even a mild one, can deprotonate the C1 position. This is a significant risk during amide coupling reactions that often employ amine bases.
-
Prolonged Reaction Times: The longer the compound is exposed to conditions that can facilitate enolization, the greater the extent of racemization.
Preventative Measures & Protocols:
-
Avoid Strong Bases: Do not use strong bases like hydroxides, alkoxides, or DBU. If a base is required for amide coupling, use a hindered, non-nucleophilic base like DIEA and use it sparingly (1.1-1.5 equivalents).
-
Utilize Racemization-Suppressing Additives: For carbodiimide or other reagent-mediated couplings, always include an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These reagents react with the activated carboxylic acid to form an active ester intermediate, which is less prone to racemization than other activated species (e.g., O-acylisourea from DCC/EDC).[4]
-
Minimize Reaction Time: Optimize your reaction to proceed as quickly as possible by ensuring adequate mixing and using appropriate concentrations.
Diagram 1: Racemization Pathway This diagram illustrates how a base can abstract the acidic C1 proton, leading to a planar enolate intermediate that can be protonated from either face, causing racemization.
Caption: Base-catalyzed racemization via a planar enolate.
Q3: I'm observing lactone ring-opening, resulting in a 2-(carboxymethyl)benzoic acid derivative. What conditions should I use to avoid this?
A3: Cause & Mitigation
The lactone is an ester and is susceptible to nucleophilic attack at its carbonyl carbon. This can lead to irreversible ring-opening, destroying the core scaffold.
Causality:
-
Strong Nucleophiles: Hard nucleophiles, especially under basic conditions (e.g., NaOH, KOH, NaOMe), will readily attack the lactone carbonyl, leading to hydrolysis or transesterification of the lactone.[5]
-
Amine Nucleophiles: While the primary goal is often to react an amine with the carboxylic acid, under harsh conditions (e.g., high heat) or with highly nucleophilic amines, competitive attack at the lactone carbonyl can occur.
Preventative Measures:
-
Maintain Neutral or Acidic pH: Whenever possible, perform reactions under neutral or mildly acidic conditions. The lactone is significantly more stable at lower pH.
-
Activate the Carboxylic Acid: To direct nucleophiles like amines to react selectively at the carboxylic acid, it must be activated. Converting the -COOH group into a more electrophilic species (active ester, acid chloride) makes it a much more favorable site for nucleophilic attack than the lactone carbonyl.
-
Use Appropriate Solvents: Protic solvents like water or methanol can participate in ring-opening, especially with a catalyst. Use aprotic solvents like DCM, THF, or DMF when possible.
Table 1: Effect of pH on Product Distribution
| Condition | Primary Reactivity | Major Product | Key Side Product |
| Strongly Acidic (pH < 2) | Fischer Esterification (with alcohol) | Ester | Potential for dehydration/rearrangement |
| Mildly Acidic / Neutral (pH 4-7) | Activated Coupling (e.g., EDC/HOBt) | Desired amide/ester | Minimal ring-opening |
| Strongly Basic (pH > 10) | Deprotonation & Ring-Opening | Ring-opened di-acid salt | Decarboxylation product |
Q4: What are the best practices for forming an amide bond to minimize side products and maximize yield?
A4: Cause & Mitigation
Amide bond formation is a common objective, but it is fraught with potential pitfalls, including racemization (see Q2), by-product formation from coupling reagents, and low yields.
Causality:
-
Coupling Reagent By-products: Carbodiimides like EDC can form N-acylurea by-products that are often difficult to remove. Uronium/aminium salts like HATU or HBTU can react with the amine nucleophile to form guanidinium by-products.
-
Poor Activation/Kinetics: Inefficient activation of the carboxylic acid leads to slow reactions, which can increase the likelihood of racemization and degradation.
Recommended Protocol & Workflow:
The most reliable method involves pre-activating the carboxylic acid with a coupling agent and a racemization-suppressing additive before introducing the amine. HATU is an excellent choice for difficult couplings, while the EDC/HOBt system is a cost-effective and robust alternative.
Protocol: High-Fidelity Amide Coupling using EDC/HOBt
-
Add this compound (1.0 eq) and HOBt (1.2 eq) to a flask and dissolve in anhydrous DMF or DCM under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes. This is the pre-activation step .
-
In a separate flask, dissolve the amine (1.1 eq) in a small amount of the same solvent.
-
Add the amine solution dropwise to the pre-activated acid mixture at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir overnight or until completion as monitored by TLC/LC-MS.
-
Perform an appropriate aqueous workup to remove the water-soluble by-products (dicyclohexylurea from EDC, excess HOBt).
Diagram 2: Recommended Amide Coupling Workflow
Caption: Step-by-step workflow for efficient amide coupling.
Frequently Asked Questions (FAQs)
-
Q: What are the optimal storage conditions for this compound?
-
A: Store this compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C). Protect it from moisture and light to prevent slow degradation.
-
-
Q: Is the compound stable in common organic solvents?
-
A: It has good short-term stability in aprotic solvents like DCM, THF, acetonitrile, and DMF at room temperature. However, for long-term storage, it is best kept as a solid. Avoid prolonged storage in protic solvents like methanol or ethanol, as slow esterification or ring-opening can occur, especially if acidic or basic impurities are present.
-
References
-
PubChem. this compound. National Center for Biotechnology Information.
-
Chinese Chemical Letters. Redox deracemization of α-substituted 1, 3-dihydroisobenzofurans. Chinese Chemical Society.
-
ChemSynthesis. 3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-carboxylic acid. ChemSynthesis Database.
-
eScholarship, University of California. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. University of California.
-
Moldb. 708-14-5 | this compound. Moldb Chemical Database.
-
MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI (Multidisciplinary Digital Publishing Institute).
-
Sigma-Aldrich. this compound. Merck KGaA.
-
Australian Journal of Chemistry. The chemistry of phthalide-3-carboxylic acid. VI The stereochemistry of some 3-amino(ary1)methylphthalides and the derived 3-aryl-4-hydroxy-3, 4-dihydroisoquinolin-1(2H)-ones. CSIRO Publishing.
-
ResearchGate. [Potential antiallergic agents--synthesis and reactions of 1,4-dihydro-4-oxo-(1)benzofuro(3,2-b)pyridin-2-carboxylic acid esters]. ResearchGate GmbH.
-
Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies Ltd.
-
ResearchGate. The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond | Request PDF. ResearchGate GmbH.
-
Google Patents. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Google.
-
ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate GmbH.
-
ResearchGate. Synthesis of Chiral 1,3-Dihydroisobenzofurans (Phthalans) Containing Functional Substituents in the 1Position. ResearchGate GmbH.
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
-
Royal Society of Chemistry. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry.
-
Chemguide. esterification - alcohols and carboxylic acids. Chemguide.
-
YouTube. Esterification--Making Esters from Carboxylic Acids. jOeCHEM.
-
Royal Society of Chemistry. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Royal Society of Chemistry.
-
University of Calgary. Reactions of Carboxylic acids. University of Calgary.
-
Royal Society of Chemistry. Benzoic acid-organocatalyzed ring-opening (co)polymerization (ORO(c)P) of l-lactide and ε-caprolactone under solvent-free conditions: from simplicity to recyclability. Royal Society of Chemistry.
-
Chemistry LibreTexts. 21.S: Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts.
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analytical challenges in the characterization of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
Technical Support Center: Characterization of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid
Welcome to the technical support resource for this compound (CAS 708-14-5), a key intermediate in pharmaceutical and organic synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common analytical and handling challenges associated with this molecule. The inherent functionalities—a lactone, a carboxylic acid, and a chiral center—present unique difficulties that require careful experimental design. This document provides field-proven insights and troubleshooting protocols to ensure the integrity and success of your work.
Section 1: General Properties, Handling, and Storage
This section covers the fundamental physicochemical properties and best practices for handling and storing the compound to maintain its stability and purity.
Q1: What are the core physicochemical properties of this compound?
Answer: Understanding the basic properties of the compound is the first step in designing any experiment. Key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆O₄ | [1] |
| Molecular Weight | 178.14 g/mol | |
| CAS Number | 708-14-5 | |
| Appearance | Typically a white to off-white solid | General chemical knowledge |
| Predicted XlogP | 0.8 | [2] |
| Monoisotopic Mass | 178.02661 Da | [2] |
These properties are foundational for calculating molarities, predicting solubility behavior, and setting up appropriate analytical instrumentation.
Q2: The compound appears to degrade over time in the lab. What are the optimal storage conditions?
Answer: The stability of this compound is compromised by two primary factors: moisture and pH extremes. The lactone ring is susceptible to hydrolysis, particularly under basic conditions, which will open the ring to form a 2-(carboxy(hydroxy)methyl)benzoic acid derivative.
Troubleshooting Protocol: Storage and Stability
-
Moisture Control: Store the solid compound in a desiccator at room temperature, away from direct light. Use of an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent moisture- and air-mediated degradation.
-
pH of Solutions: When preparing solutions, use anhydrous solvents whenever possible. If aqueous solutions are necessary, they should be prepared fresh and buffered to a slightly acidic pH (pH 4-6) to minimize lactone hydrolysis. Avoid alkaline conditions (pH > 8) entirely.
-
Temperature: While room temperature is suitable for short-term storage of the solid, storing it at 4°C or below is advisable for long-term stability, especially for high-purity reference standards.
Q3: I'm having trouble finding a suitable solvent for my reaction and analysis. What are the recommended solvents?
Answer: Solubility is dictated by the polar carboxylic acid group and the moderately polar benzofuran core.
-
High Solubility: The compound is most soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). It also shows good solubility in lower alcohols like methanol and ethanol.
-
Moderate Solubility: Solvents like acetone and ethyl acetate can be used, often requiring gentle heating to fully dissolve the material.[3] These are common solvents for reaction monitoring via Thin Layer Chromatography (TLC).[3]
-
Low Solubility: The compound has poor solubility in non-polar solvents like hexane and toluene.
-
Aqueous Solubility: Solubility in water is low but increases significantly at higher pH as the carboxylic acid is deprotonated to form the more soluble carboxylate salt. However, as noted in Q2, this risks hydrolysis of the lactone ring.
Section 2: Synthesis and Purification Troubleshooting
Synthesis of benzofuran derivatives can be complex, often resulting in side products that complicate purification.
Q4: My synthesis of a related benzofuran-2-carboxylic acid resulted in a mixture of intermediates and low yield. What are common pitfalls?
Answer: The synthesis of benzofuran scaffolds can be challenging. For instance, the condensation of a substituted 2-hydroxybenzophenone with ethyl 2-bromoacetate can lead to a mixture of the desired product, an uncyclized intermediate (e.g., ethyl (2-benzoyl-4-chloro)phenoxyacetate), and a hydrated intermediate (e.g., ethyl 5-chloro-3-hydroxy-3-phenyl-2,3-dihydro-1-benzofuran-2-carboxylate).[4] The choice of base and solvent system is critical to drive the reaction to completion.[4]
The diagram below illustrates a generalized troubleshooting workflow for improving reaction outcomes based on common issues observed in benzofuran synthesis.
Sources
preventing decarboxylation of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid during reactions
Welcome to the technical support guide for 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid (CAS 708-14-5). This valuable heterocyclic intermediate is a cornerstone in the synthesis of complex pharmaceutical and fine chemical products.[1] However, its utility is matched by its primary challenge: a significant susceptibility to decarboxylation. As a β-keto acid, the molecule possesses inherent instability, readily losing carbon dioxide to form the undesired byproduct, 2-benzofuran-3(1H)-one.
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the decarboxylation mechanism, troubleshooting strategies for common experimental issues, and validated protocols to preserve the integrity of your starting material.
The Mechanism of Instability: Why Decarboxylation Occurs
The propensity of this compound to decarboxylate is rooted in its structure as a β-keto acid.[2] This reaction is not a simple fragmentation but a well-understood intramolecular process that is often accelerated by heat.[3][4] The mechanism proceeds through a concerted, cyclic transition state involving the rearrangement of six electrons.[2][3][4]
The key steps are:
-
Cyclic Transition State: The carboxylic acid proton is positioned to form a hydrogen bond with the β-carbonyl oxygen, creating a six-membered ring.
-
Concerted Electron Movement: In a single, fluid step, the O-H bond breaks, a new C=C double bond forms, and the C-C bond between the carboxyl group and the alpha-carbon cleaves.
-
Product Formation: This concerted step releases carbon dioxide (CO₂) and generates an enol intermediate.
-
Tautomerization: The enol rapidly tautomerizes to the more stable keto form, yielding the final decarboxylated product, 2-benzofuran-3(1H)-one.[3][5]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered when working with this compound.
Q1: I'm seeing a significant amount of 2-benzofuran-3(1H)-one in my crude reaction mixture. What's causing this?
A: The presence of 2-benzofuran-3(1H)-one is the tell-tale sign of decarboxylation. This is the most common degradation pathway for your starting material. The primary cause is almost always excessive heat.[2] Even moderate temperatures over extended periods can promote this reaction. Review your reaction temperature and duration. Other contributing factors can include the presence of acidic catalysts or protic solvents which can facilitate the necessary proton transfers.
Q2: My planned reaction requires heating. How can I run it without causing complete decarboxylation?
A: This is a classic challenge. While difficult, it is not impossible.
-
Minimize Temperature: Determine the lowest possible temperature at which your desired reaction proceeds, even if the rate is slower. A temperature increase of just 10°C can significantly accelerate the rate of decarboxylation.
-
Deprotonation Strategy: Convert the carboxylic acid to its carboxylate salt in situ before heating. The cyclic mechanism requires the acidic proton, so its removal can dramatically increase stability. Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The resulting salt is less prone to decarboxylation, although the anion can still decarboxylate under harsh conditions.[6][7]
-
Controlled Heating: Use a well-calibrated oil bath or heating mantle and monitor the internal reaction temperature closely. Avoid localized overheating that can occur with direct mantle-to-flask contact.
-
Minimize Reaction Time: Set up time-course experiments (e.g., analyzing aliquots at 1h, 2h, 4h) to find the optimal time where your product is formed with minimal decarboxylation.
Q3: What is the ideal pH range for storing and using this compound?
A: The compound is most stable as its carboxylate salt, which exists at neutral to basic pH. For storage, a solid, dry form is best. In solution, maintaining a pH between 7 and 9 by using a buffer or a slight excess of a non-nucleophilic base can inhibit the decarboxylation mechanism. Strongly acidic conditions (pH < 4) will ensure the presence of the free carboxylic acid, making it highly susceptible to thermal decarboxylation.
Q4: I need to perform an amide coupling reaction. Which coupling agents and conditions are safest?
A: Amide coupling is a common reaction that can be plagued by decarboxylation if not handled correctly.
-
Low-Temperature Activation: The key is to activate the carboxylic acid at low temperatures (0 °C to -15 °C) before adding your amine.
-
Recommended Reagents: Use carbodiimide-based coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).
-
Alternative: Acid Chloride Formation: A robust method is to convert the acid to its acid chloride. Use oxalyl chloride or thionyl chloride at 0 °C in an aprotic solvent like dichloromethane (DCM) with a catalytic amount of DMF.[8] After formation, the excess reagent is removed under vacuum without heating, and the crude acid chloride is immediately reacted with the amine at low temperature.
Q5: Which solvents are recommended to minimize decarboxylation?
A: The choice of solvent is critical.
-
Recommended: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Toluene are generally preferred.
-
Use with Caution: Protic solvents like water or alcohols can potentially facilitate the proton transfer in the cyclic transition state, although some studies suggest the effect of solvent polarity is not always straightforward.[3]
-
Avoid: High-boiling point polar aprotic solvents like DMF or DMSO should be used with extreme caution, as they are often used at high temperatures which would guarantee decarboxylation. A patent for decarboxylating related heterocyclic compounds specifically uses DMF at elevated temperatures (85-150 °C).[9]
Visual Troubleshooting Workflow
This flowchart provides a decision-making framework for designing your experiment to avoid decarboxylation.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Advanced Characterization of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise and comprehensive characterization of novel chemical entities is paramount. 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid, also known as 2-carboxyphtalide, is a molecule of significant interest due to its structural motifs—a lactone, a carboxylic acid, and a benzene ring—which are common in biologically active compounds. This guide provides an in-depth comparison of advanced analytical techniques for the thorough characterization of this molecule, offering insights into the causality behind experimental choices and presenting detailed, field-proven protocols.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity of atoms and the chemical environment of each nucleus.
Expertise & Experience: The "Why" Behind the Experiment
A one-dimensional ¹H NMR spectrum will provide initial information on the number of different proton environments and their neighboring protons through spin-spin coupling. However, for a molecule with overlapping aromatic signals and a chiral center at the C1 position, a simple ¹H NMR might not be sufficient for complete assignment. Therefore, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. COSY will reveal proton-proton couplings, helping to trace out the spin systems in the molecule, while HSQC will correlate each proton to its directly attached carbon atom, providing a robust framework for structural assignment.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is often observed.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially for the aromatic protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Acquisition (if necessary):
-
Acquire COSY and HSQC spectra to resolve any ambiguities in the assignment of ¹H and ¹³C signals.
-
Data Presentation: Expected NMR Chemical Shifts
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (COSY & HSQC) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 170 - 180 | - |
| Methine (C1-H) | 5.5 - 6.0 (singlet) | 70 - 80 | HSQC: Correlates to C1 |
| Aromatic (C4-H to C7-H) | 7.0 - 8.0 (multiplets) | 120 - 140 | COSY: Shows coupling between adjacent aromatic protons. HSQC: Correlates to respective aromatic carbons. |
| Lactone Carbonyl (C3=O) | - | 165 - 175 | - |
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound, both low-resolution and high-resolution mass spectrometry (HRMS) are valuable.
Expertise & Experience: Choosing the Right Ionization Technique
Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of the carboxylic acid group, which can be easily ionized in either positive or negative ion mode. ESI is a soft ionization technique, which means the molecular ion peak ([M+H]⁺ or [M-H]⁻) will be prominent, allowing for straightforward determination of the molecular weight. High-resolution mass spectrometry is crucial for confirming the elemental composition of the molecular ion and its fragments, providing an additional layer of confidence in the compound's identity.
Experimental Protocol: ESI-MS and HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. For HRMS, a time-of-flight (TOF) or Orbitrap mass analyzer is recommended.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.
-
For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).
-
Data Presentation: Expected Mass Spectrometry Data
| Ion | Calculated m/z (C₉H₆O₄) | Observed m/z (HRMS) | Fragmentation Pathway |
| [M-H]⁻ | 177.0193 | Consistent with calculated value | Loss of a proton from the carboxylic acid. |
| [M+H]⁺ | 179.0339 | Consistent with calculated value | Protonation of the carbonyl oxygen or carboxylic acid. |
| [M-H-CO₂]⁻ | 133.0295 | Expected as a major fragment | Decarboxylation of the molecular ion. |
Purity Determination and Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of this compound and for its quantification in various matrices. A well-developed HPLC method should provide good resolution of the main peak from any impurities or degradation products.
Expertise & Experience: Method Development Considerations
A reversed-phase HPLC method is the most logical starting point for this polar molecule. The key to a successful separation is the optimization of the mobile phase composition (typically a mixture of water and acetonitrile or methanol with an acid modifier like formic acid or trifluoroacetic acid) and the choice of a suitable stationary phase (e.g., C18). The acid modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to sharper peaks and better retention. UV detection is appropriate due to the presence of the aromatic ring.
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient elution is often preferred to separate compounds with a range of polarities.
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Acetonitrile
-
Example Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy, likely around 254 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure good peak shape.
Data Presentation: Typical HPLC Performance
| Parameter | Typical Value |
| Retention Time | Dependent on exact conditions, but should be reproducible. |
| Peak Purity | >98% (as determined by photodiode array detection) |
| Limit of Detection (LOD) | ng/mL range |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range |
Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, FT-IR can confirm the presence of the carboxylic acid, lactone, and aromatic ring.
Expertise & Experience: Interpreting the Spectrum
The FT-IR spectrum of this compound will be characterized by several key absorption bands. The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding. Two distinct carbonyl stretching vibrations are expected: one for the lactone and one for the carboxylic acid. The C-O stretching of the ester and carboxylic acid, as well as the aromatic C=C stretching vibrations, will also be present.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Presentation: Characteristic FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | 3300 - 2500 | Very broad |
| Aromatic C-H | 3100 - 3000 | Sharp, weak to medium |
| Lactone C=O | ~1780 - 1760 | Strong, sharp |
| Carboxylic Acid C=O | ~1720 - 1700 | Strong, sharp |
| Aromatic C=C | ~1600 and ~1475 | Medium |
| C-O Stretch | 1300 - 1000 | Strong |
Definitive Solid-State Structure by Single-Crystal X-ray Diffraction (XRD)
For an unambiguous determination of the three-dimensional structure of this compound in the solid state, including its stereochemistry and intermolecular interactions, single-crystal X-ray diffraction is the gold standard.
Expertise & Experience: The Path to a Crystal Structure
The primary challenge for this technique is growing a single crystal of sufficient size and quality. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Once a suitable crystal is obtained, the diffraction data can provide precise bond lengths, bond angles, and information about the crystal packing, including hydrogen bonding networks. While no crystal structure for the exact title compound was found in the initial search, data from a closely related derivative, 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, reveals key structural features that can be expected[1].
Experimental Protocol: Single-Crystal XRD
-
Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) and allow for slow evaporation at room temperature.
-
Instrumentation: A single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα).
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages (e.g., SHELX).
Data Presentation: Expected Crystallographic Parameters
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths and Angles | Precise measurements of all atomic connections. |
| Hydrogen Bonding | Details of intermolecular interactions. |
Thermal Stability Assessment by Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability, melting point, and decomposition profile of this compound. This information is critical for understanding its handling and storage requirements.
Expertise & Experience: Interpreting Thermal Events
A DSC thermogram will show an endothermic peak corresponding to the melting point of the compound. TGA will reveal the temperature at which the compound begins to decompose, indicated by a loss of mass. The decomposition profile can provide insights into the degradation mechanism. For instance, an initial mass loss corresponding to the loss of water or carbon dioxide might be observed.
Experimental Protocol: TGA and DSC
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Place a small amount of the sample (2-5 mg) in an appropriate pan (e.g., aluminum for DSC, platinum or alumina for TGA).
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Monitor the heat flow (DSC) and mass change (TGA) as a function of temperature.
-
Data Presentation: Expected Thermal Properties
| Technique | Parameter | Expected Observation |
| DSC | Melting Point (Tₘ) | A sharp endothermic peak. |
| TGA | Onset of Decomposition (Tₒ) | The temperature at which mass loss begins. |
| TGA | Decomposition Profile | May show single or multiple steps depending on the degradation pathway. |
Visualizing the Workflow
Caption: Workflow for the synthesis and advanced characterization of the target molecule.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. Each method provides a unique and complementary piece of the structural and physicochemical puzzle. By judiciously applying NMR for structural elucidation, mass spectrometry for molecular weight and formula confirmation, HPLC for purity assessment, FT-IR for functional group identification, X-ray diffraction for solid-state structure, and thermal analysis for stability, researchers can build a complete and robust data package for this important molecule. This guide serves as a foundational framework for designing and executing these critical analytical studies.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Du, C.-J. (2010). 4-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 1), o1. [Link]
Sources
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The reactivity of these starting materials dictates reaction conditions, potential side reactions, and ultimately, the efficiency of the synthetic route. This guide provides an in-depth comparison of the reactivity of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid, a unique bifunctional molecule, and its structurally related counterpart, phthalic anhydride. This analysis is grounded in mechanistic principles and supported by experimental protocols to aid in your synthetic endeavors.
Introduction: Understanding the Key Players
This compound , more commonly known by its open-chain tautomer, 2-carboxybenzaldehyde , is a fascinating molecule that exists in a dynamic equilibrium between a cyclic lactol and a linear aldehydic acid form.[1] This ring-chain tautomerism is the cornerstone of its unique reactivity, allowing it to behave as a masked anhydride under certain conditions. The solid-state and the form in most solvents is the cyclic 3-hydroxyphthalide.[1]
Phthalic anhydride , the anhydride of phthalic acid, is a widely used industrial chemical and a staple in organic synthesis.[1] Its planar, strained five-membered ring structure renders the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.
This guide will explore the comparative reactivity of these two compounds in fundamental organic transformations, namely esterification and amidation, providing both a theoretical framework and practical experimental details.
The Decisive Factor: Electrophilicity and the Nature of the Leaving Group
The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. The generally accepted order of reactivity places acid anhydrides as more reactive than carboxylic acids. This is attributed to the superior leaving group ability of the carboxylate anion compared to the hydroxide ion.
In the case of phthalic anhydride , the two carbonyl groups are electronically coupled through the anhydride oxygen, enhancing the electrophilicity of both carbonyl carbons. Nucleophilic attack leads to the opening of the strained ring, with the departing carboxylate being a relatively stable leaving group.
For 2-carboxybenzaldehyde , the reactivity is intimately linked to its tautomeric equilibrium. In its cyclic lactol form (3-hydroxyphthalide), it can be considered a hemiacetal of an anhydride. Protonation of the hydroxyl group, or its activation with a Lewis acid, can generate a good leaving group (water), leading to a highly reactive acylium ion intermediate, which is then readily attacked by nucleophiles. In this cyclic form, it behaves much like a carboxylic acid anhydride, reacting smoothly with alcohols and other nucleophiles, often without the need for a catalyst.[1]
Comparative Reactivity at a Glance
While direct side-by-side kinetic studies are not extensively reported in the literature, a qualitative comparison can be drawn from mechanistic principles and reported reaction conditions.
| Feature | This compound (2-Carboxybenzaldehyde) | Phthalic Anhydride |
| Dominant Reactive Form | Exists in equilibrium; reacts via the cyclic lactol (3-hydroxyphthalide) form in many nucleophilic additions.[1] | Cyclic anhydride. |
| Electrophilicity | High in the cyclic form, especially upon activation of the hydroxyl group. | Very high due to ring strain and two electron-withdrawing carbonyl groups. |
| Leaving Group | Water (upon protonation of the lactol hydroxyl). | Carboxylate anion. |
| Reactivity with Nucleophiles | Generally high, often proceeding under mild conditions without a catalyst for the cyclic form.[1][2] | Very high, reacts readily with a wide range of nucleophiles. |
| Reaction Products | Can lead to a variety of products depending on the nucleophile and reaction conditions, including phthalides and isoindolinones.[1] | Primarily ring-opened products (e.g., monoesters, phthalamic acids) which can be cyclized to imides under harsher conditions. |
Experimental Protocols: A Practical Comparison
The following protocols provide a framework for comparing the reactivity of 2-carboxybenzaldehyde and phthalic anhydride in esterification and amidation reactions.
Protocol 1: Esterification with Ethanol
This experiment compares the formation of an ethyl ester from both starting materials.
A. Esterification of 2-Carboxybenzaldehyde (to form Ethyl 2-formylbenzoate)
-
Materials: 2-Carboxybenzaldehyde, Ethanol (absolute), Sulfuric acid (concentrated), Sodium bicarbonate (saturated solution), Dichloromethane, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-carboxybenzaldehyde (1.0 eq.) in a large excess of absolute ethanol (e.g., 10-20 eq., which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ethyl 2-formylbenzoate by column chromatography on silica gel.
-
B. Esterification of Phthalic Anhydride (to form Diethyl Phthalate)
The esterification of phthalic anhydride with ethanol proceeds in two stages: a rapid, often exothermic, formation of the monoester, followed by a slower, acid-catalyzed conversion to the diester.[3][4]
-
Materials: Phthalic anhydride, Ethanol (absolute), Sulfuric acid (concentrated), Sodium bicarbonate (saturated solution), Dichloromethane, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride (1.0 eq.) and an excess of absolute ethanol (at least 2.2 eq.).
-
The initial reaction to the monoester is often spontaneous. Stir the mixture at room temperature for 30 minutes.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Heat the mixture to reflux to drive the reaction to the diester. Water is a byproduct, and its removal (e.g., using a Dean-Stark apparatus) can increase the yield.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and work up as described in Protocol 1A (steps 4-7) to isolate and purify diethyl phthalate.
-
Expected Product Characterization Data:
-
Diethyl Phthalate:
-
¹H NMR (CDCl₃): δ 7.61 (m, 2H), 7.28 (m, 2H), 4.15 (q, J=7 Hz, 4H), 1.13 (t, J=7 Hz, 6H).
-
¹³C NMR (CDCl₃): δ 167.1, 132.0, 130.6, 128.5, 61.3, 13.6 ppm.
-
IR (liquid film): ~1730 cm⁻¹ (C=O stretch).[5]
-
-
Ethyl 2-formylbenzoate:
-
¹H NMR (CDCl₃): δ 10.5 (s, 1H, CHO), 7.9-7.5 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃).
-
IR (KBr): ~1720 cm⁻¹ (ester C=O stretch), ~1695 cm⁻¹ (aldehyde C=O stretch).
-
Protocol 2: Amidation with Aniline
This experiment compares the reaction of both substrates with a primary amine, aniline.
A. Amidation of 2-Carboxybenzaldehyde with Aniline
The reaction of 2-carboxybenzaldehyde with aniline selectively occurs at the C-3 position of the lactol tautomer, affording 3-phenylaminophthalide.[2]
-
Materials: 2-Carboxybenzaldehyde, Aniline, Methanol.
-
Procedure:
-
Dissolve 2-carboxybenzaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Add aniline (1.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature. The product often precipitates from the solution.
-
Monitor the reaction by TLC.
-
After completion, collect the precipitated product by filtration.
-
Wash the collected solid with cold methanol and dry under vacuum.
-
B. Amidation of Phthalic Anhydride with Aniline
The reaction of phthalic anhydride with aniline first forms N-phenylphthalamic acid, which can then be cyclized to N-phenylphthalimide upon heating.[6]
-
Materials: Phthalic anhydride, Aniline, Glacial acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1.0 eq.) and aniline (1.0 eq.) in glacial acetic acid.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization of the N-phenylphthalimide product.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with cold water and then a small amount of cold ethanol to remove residual acetic acid.
-
Recrystallize the product from ethanol or acetic acid if necessary.
-
Expected Product Characterization Data:
-
N-Phenylphthalimide:
-
IR (KBr): ~1770 and 1715 cm⁻¹ (asymmetric and symmetric C=O stretching of the imide).
-
-
3-Phenylaminophthalide:
-
IR (KBr): ~3350 cm⁻¹ (N-H stretch), ~1750 cm⁻¹ (lactone C=O stretch).[2]
-
Mechanistic Insights and Visualizations
The differing reaction pathways of 2-carboxybenzaldehyde and phthalic anhydride with a generic nucleophile (Nu-H) are illustrated below.
Sources
A Senior Application Scientist's Guide to 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid in Advanced Synthesis
For the discerning researcher in organic synthesis and drug development, the choice of starting materials is a critical determinant of efficiency, yield, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid, a versatile reactant, in the context of synthesizing medicinally relevant scaffolds. We will delve into its primary application in the Castagnoli-Cushman reaction for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, comparing its performance with its anhydrous form, homophthalic anhydride. Furthermore, we will contextualize its utility by briefly exploring alternative synthetic pathways to the same core structure.
The Strategic Advantage of this compound
This compound exists in equilibrium with its open-chain tautomer, 2-carboxyphenylacetic acid (homophthalic acid), and its dehydrated form, homophthalic anhydride. This equilibrium is central to its reactivity and offers distinct advantages in specific synthetic contexts. The primary utility of this compound lies in its role as a key building block in the Castagnoli-Cushman reaction (CCR), a powerful [4+2] formal cycloaddition for the diastereoselective synthesis of substituted δ-lactams, particularly 3,4-dihydroisoquinolin-1(2H)-ones.[1][2] This scaffold is prevalent in numerous natural products and pharmacologically active molecules.[1]
The principal advantage of using the carboxylic acid form, often in situ with a dehydrating agent or under conditions that favor anhydride formation, is its utility in multicomponent reaction (MCR) formats. This approach allows for the simultaneous mixing of the acid, an amine, and an aldehyde, streamlining the synthesis of complex isoquinolones in a single step.[3] This contrasts with the traditional two-component CCR, which typically requires the pre-formation of an imine before the addition of a cyclic anhydride.
Comparative Analysis: The Castagnoli-Cushman Reaction
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives via the Castagnoli-Cushman reaction is a cornerstone application. Here, we compare the use of this compound (often in the form of homophthalic acid) with its direct precursor, homophthalic anhydride.
Data Presentation: A Comparative Analysis of Reactants in the Castagnoli-Cushman Reaction
| Reactant | Amine | Aldehyde | Solvent | Conditions | Yield (%) | Diastereoselectivity (trans:cis) | Reference |
| Homophthalic Anhydride | 2-(Furan-2-yl)methanamine | Benzaldehyde | Toluene | Reflux | 75 | Not Specified | [1][4] |
| Homophthalic Anhydride | 4-Iodoaniline | Benzaldehyde | Toluene | Reflux | 80.3 | >19:1 | [1][4] |
| Homophthalic Anhydride | Naphthalen-2-amine | Benzaldehyde | Toluene | Reflux | 73.4 | Not Specified | [1] |
| Homophthalic Anhydride | 4-Chloroaniline | Benzaldehyde | Toluene | Reflux | 66.4 | Not Specified | [1] |
| Homophthalic Anhydride | Various imines | - | Trifluoroethanol | -40 °C | Good to Excellent | >19:1 (cis) | [5] |
| Homophthalic Acid (in a 3-component reaction) | Various amines | Various aldehydes | Acetonitrile | Room Temp | Good to Excellent | Predominantly cis | [6] |
Key Insights:
-
Homophthalic Anhydride: Traditionally used in a two-step sequence (imine formation followed by reaction with the anhydride), often under reflux conditions, leading to good to excellent yields.[1][4] The diastereoselectivity can be influenced by reaction conditions, with thermal conditions often favoring the thermodynamic trans product.[6]
-
This compound (as Homophthalic Acid): Enables a more convergent one-pot, three-component reaction at room temperature, which is a significant advantage in terms of operational simplicity and energy efficiency.[6] These milder conditions often favor the kinetic cis product.[6] The use of the dicarboxylic acid can sometimes be more convenient than handling the hydrolytically sensitive anhydride.[7]
Mechanistic Rationale
The choice between the acid and the anhydride influences the reaction pathway and stereochemical outcome.
Caption: Comparative workflows for the Castagnoli-Cushman reaction.
The two-component pathway with pre-formed imine and homophthalic anhydride often requires heating, which can lead to equilibration and formation of the more stable trans diastereomer. In contrast, the three-component reaction with homophthalic acid proceeds under milder conditions, where the kinetically controlled pathway can dominate, yielding the cis product.[6] The in situ generation of the imine and anhydride from the three components (acid, amine, aldehyde) is a key advantage in terms of efficiency.[3]
Experimental Protocol: Three-Component Synthesis of a 3,4-Dihydroisoquinolin-1(2H)-one Derivative
This protocol is a representative example of a three-component Castagnoli-Cushman reaction.
Materials:
-
Homophthalic acid (1.0 equiv)
-
Aromatic or aliphatic amine (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Acetonitrile (solvent)
Procedure:
-
To a solution of homophthalic acid in acetonitrile, add the amine and aldehyde at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.
Note: The diastereoselectivity of the product (cis vs. trans) can often be influenced by the reaction temperature and solvent.[6]
Alternative Synthetic Routes to the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold
While the Castagnoli-Cushman reaction is a powerful tool, other methods exist for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core, starting from different precursors. These are not direct alternatives for this compound but provide a broader context for synthetic strategy.
Sources
- 1. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Investigation of Castagnoli-Cushman Multicomponent Reactions Leading to a Three-Component Synthesis of Dihydroisoquinolones [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride | MDPI [mdpi.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid and Its Derivatives
This guide provides an in-depth comparative analysis of the spectral properties of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causality behind experimental choices and the interpretation of spectral data, grounding its claims in established scientific principles and authoritative sources. Phthalides (isobenzofuran-1(3H)-ones) and their derivatives are crucial heterocyclic motifs found in many bioactive compounds, making their precise characterization essential for research and development.[1]
Our analysis will employ a multi-technique spectroscopic approach—including Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Mass Spectrometry (MS)—to provide a holistic and unambiguous structural elucidation. We will compare the parent acid with two common derivatives: a methyl ester and an N-phenyl amide, to illustrate how functional group modifications manifest in their respective spectra.
Molecular Structures Under Investigation
The fundamental structure is the bicyclic lactone ring system of phthalide, substituted with a carboxylic acid at the 1-position. This chiral center is a key feature of the molecule. Our comparative analysis focuses on the parent acid and two derivatives that modify the carboxylic acid moiety, a common step in medicinal chemistry to alter properties like solubility and bioavailability.
Caption: Molecular structures of the parent acid and its methyl ester and N-phenyl amide derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
Principle & Rationale FTIR spectroscopy is an indispensable first-pass technique for identifying the functional groups present in a molecule.[2] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its vibrational modes. For the compounds , FTIR is exceptionally effective at confirming the presence and modification of the carboxylic acid and lactone carbonyl groups, as well as O-H and N-H bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂ and H₂O) interference.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
-
Data Acquisition: Scan the sample over the mid-IR range (4000–400 cm⁻¹). Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction using the instrument software to produce the final absorbance spectrum.
Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Comparative Spectral Interpretation
The most informative regions are the O-H/N-H stretching region (3500-2500 cm⁻¹) and the carbonyl (C=O) stretching region (1800-1650 cm⁻¹).
| Functional Group | Parent Acid (cm⁻¹) | Methyl Ester (cm⁻¹) | N-Phenyl Amide (cm⁻¹) | Rationale for Change |
| O-H (Carboxylic Acid) | ~3300-2500 (very broad) | Absent | Absent | Esterification and amidation consume the carboxylic acid's hydroxyl group. |
| N-H (Amide) | Absent | Absent | ~3350-3250 (sharp) | Formation of the secondary amide bond introduces the N-H group. |
| C=O (Lactone) | ~1765 | ~1768 | ~1770 | The electronic environment of the lactone is largely unchanged, so its frequency remains stable across the series. |
| C=O (Acid/Derivative) | ~1710 (Acid Dimer) | ~1740 (Ester) | ~1670 (Amide I) | The C=O frequency is highly sensitive to its electronic environment. Esters are higher due to the inductive effect of the oxygen, while amides are lower due to resonance with the nitrogen lone pair. |
| C-O (Ether/Ester) | ~1290 & ~1080 | ~1295 & ~1100 | ~1290 & ~1080 | These stretches are associated with the lactone C-O bonds and are less affected by the derivatization. The ester shows an additional strong C-O stretch. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Principle & Rationale NMR spectroscopy is the most powerful tool for complete structural elucidation in solution. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can map the chemical environment of each nucleus, revealing connectivity and stereochemistry. For these molecules, ¹H NMR confirms the number and arrangement of protons, while ¹³C NMR maps the carbon skeleton.[3][4]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample for ¹H NMR (~20-25 mg for ¹³C) and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to homogenize the magnetic field, and tune the probe to the correct frequencies for ¹H and ¹³C.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required, often taking several minutes to hours.
-
Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and integrate the signals (for ¹H) to determine proton ratios.
Comparative ¹H NMR Spectral Data
Solvent: DMSO-d₆. Chemical shifts (δ) in ppm.
| Proton Assignment | Parent Acid (δ) | Methyl Ester (δ) | N-Phenyl Amide (δ) | Rationale for Change |
| -COOH / -NH- | ~13.5 (s, br, 1H) | Absent | ~10.5 (s, 1H) | The acidic proton is replaced by the amide proton, which appears further upfield. |
| Aromatic (H4-H7) | ~7.5-7.9 (m, 4H) | ~7.5-7.9 (m, 4H) | ~7.5-8.0 (m, 4H) + ~7.1-7.4 (m, 5H) | The core aromatic signals are similar. The amide derivative shows additional signals from the N-phenyl ring. |
| Methine (H1) | ~5.8 (s, 1H) | ~5.7 (s, 1H) | ~6.1 (s, 1H) | The chemical shift of the C1 proton is sensitive to the electron-withdrawing nature of the attached group. The amide group has a noticeable deshielding effect. |
| -OCH₃ | Absent | ~3.7 (s, 3H) | Absent | A characteristic singlet for the three equivalent methyl protons of the ester group. |
Comparative ¹³C NMR Spectral Data
Solvent: DMSO-d₆. Chemical shifts (δ) in ppm.
| Carbon Assignment | Parent Acid (δ) | Methyl Ester (δ) | N-Phenyl Amide (δ) | Rationale for Change |
| C=O (Lactone) | ~170.5 | ~170.4 | ~170.8 | Minimal change, as seen in FTIR. |
| C=O (Acid/Derivative) | ~168.0 | ~168.5 | ~165.5 | The chemical shift of the carbonyl carbon reflects the electronic environment. The amide carbonyl is shifted upfield due to resonance. |
| Aromatic (C3a-C7a) | ~125-150 | ~125-150 | ~125-150 | The core aromatic carbon signals are largely unaffected, though minor shifts can occur. |
| Methine (C1) | ~75.0 | ~75.2 | ~77.0 | The C1 carbon is deshielded by the electronegative substituents, with the amide showing a slightly stronger effect. |
| -OCH₃ | Absent | ~52.5 | Absent | A distinct signal for the ester's methyl carbon. |
UV-Visible Spectroscopy: Exploring Electronic Transitions
Principle & Rationale UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from a ground state to a higher energy state.[2] It provides information about the conjugated π-electron systems within a molecule. For the benzofuranone core, we expect to see characteristic absorptions related to π → π* transitions of the aromatic ring and the conjugated carbonyl group.
Experimental Protocol
-
Solution Preparation: Prepare dilute solutions of each compound (~10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
Comparative Spectral Interpretation
The spectra of these compounds are dominated by the benzofuranone chromophore.
| Compound | λmax (nm) | Transition Type | Observations and Rationale |
| Parent Acid | ~285, ~320 (shoulder) | π → π | These bands are characteristic of the substituted benzene ring conjugated with the lactone. The shoulder suggests multiple overlapping transitions. |
| Methyl Ester | ~286, ~322 (shoulder) | π → π | The electronic system is nearly identical to the parent acid, resulting in negligible shifts in λmax. |
| N-Phenyl Amide | ~290, ~330 (shoulder) | π → π* | The addition of the N-phenyl group extends the conjugated system, causing a slight bathochromic (red) shift. This shift indicates a small electronic perturbation of the core chromophore. |
Mass Spectrometry: Molecular Weight and Fragmentation
Principle & Rationale Mass spectrometry (MS) is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.[5] In Electrospray Ionization (ESI), the sample is ionized into the gas phase, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which evaporate to produce gas-phase ions. Analysis is typically done in negative ion mode for the acid ([M-H]⁻) and positive ion mode for the derivatives ([M+H]⁺ or [M+Na]⁺).
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole or time-of-flight) which separates them based on their m/z ratio to generate the mass spectrum.
Comparative Data Interpretation
| Compound | Formula | MW ( g/mol ) | Observed Ion (m/z) | Key Fragmentation Pathways |
| Parent Acid | C₉H₆O₄ | 178.14 | 177.02 [M-H]⁻ | Loss of CO₂ (44 Da) from the carboxylate to give m/z 133. |
| Methyl Ester | C₁₀H₈O₄ | 192.17 | 193.05 [M+H]⁺, 215.03 [M+Na]⁺ | Loss of methanol (CH₃OH, 32 Da) or the methoxy radical (•OCH₃, 31 Da). |
| N-Phenyl Amide | C₁₅H₁₁NO₃ | 253.26 | 254.08 [M+H]⁺, 276.06 [M+Na]⁺ | Cleavage of the amide bond, leading to fragments corresponding to the phthalide moiety and the aniline cation. |
Conclusion: A Synergistic Approach to Characterization
This guide demonstrates that a comprehensive understanding of a molecule and its analogues can only be achieved through the synergistic application of multiple spectroscopic techniques.
-
FTIR provides a rapid and definitive confirmation of functional group transformations.
-
NMR delivers an unambiguous map of the proton and carbon framework, confirming atom connectivity and subtle electronic changes.
-
UV-Vis probes the conjugated electronic system, revealing how modifications affect the molecule's interaction with light.
-
Mass Spectrometry confirms the molecular weight and provides fragmentation data that corroborates the proposed structures.
By comparing the spectra of this compound with its ester and amide derivatives, we can clearly observe the predictable and rational shifts in spectral data. This systematic approach forms the bedrock of chemical analysis, enabling researchers to characterize novel compounds with confidence and precision.
References
-
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid. National Center for Biotechnology Information. Available from: [Link]
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Supporting Information for "Visible-Light-Promoted C–H Amidation of (Hetero)arenes with Benzamides." Available from: [Link]
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Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. Available from: [Link]
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Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. Available from: [Link]
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Benzofuran-2-carboxylic acid. NIST WebBook. Available from: [Link]
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1,3-dihydro-3-oxo-4-isobenzofurancarboxylic acid (C9H6O4). PubChemLite. Available from: [Link]
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3-[(3-Oxo-1,3-dihydro-isobenzofuran-1-yl)amino]benzoic acid. PubMed. Available from: [Link]
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3-oxo-1-phenyl-1,3-dihydro-2-benzofuran-1-carboxylic acid. ChemSynthesis. Available from: [Link]
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Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... ResearchGate. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed Central. Available from: [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]
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Synthesis and Characterization of some new heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids with Evaluation some of them for biological activity. Iraqi Journal of Science. Available from: [Link]
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Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Journal of Education for Pure Science. Available from: [Link]
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A Comparative Guide to the Synthesis of 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid: An Evaluation of Novel and Established Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid, also known as phthalide-3-carboxylic acid, is a valuable heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules and pharmaceuticals. The strategic importance of this scaffold necessitates the development and validation of efficient and scalable synthetic routes. This guide provides an in-depth technical comparison of established and novel synthetic pathways to this target molecule, offering insights into the causality behind experimental choices and providing supporting data to inform methodological selection in a research and development setting.
Two principal synthetic strategies have emerged for the synthesis of this compound: a classical multi-step approach commencing from phthalide, and a more convergent pathway starting from 2-carboxybenzaldehyde. This guide will dissect each approach, presenting detailed experimental protocols, comparative performance data, and a critical evaluation of their respective merits and drawbacks.
Pathway 1: The Classical Approach via Phthalide Intermediate
This traditional route involves a two-stage process: the synthesis of the key intermediate, 2-carboxybenzaldehyde (also known as 2-formylbenzoic acid), from phthalide, followed by its conversion to the final product.
Stage 1: Synthesis of 2-Carboxybenzaldehyde from Phthalide
The synthesis of 2-carboxybenzaldehyde from phthalide is a well-established procedure that proceeds through the bromination of phthalide to form 2-bromophthalide, which is subsequently hydrolyzed to yield the desired aldehyde.
Experimental Protocol: Synthesis of 2-Carboxybenzaldehyde
-
Bromination of Phthalide: In a reaction vessel equipped with a reflux condenser and a dropping funnel, phthalide is heated to 140-150°C. Bromine is then added dropwise while maintaining the temperature. The reaction mixture is heated for an additional 2-3 hours to ensure complete conversion.
-
Hydrolysis of 2-Bromophthalide: The crude 2-bromophthalide is then subjected to hydrolysis by heating with water. The aldehyde product crystallizes upon cooling and can be isolated by filtration.
Causality of Experimental Choices: The bromination at the 3-position of the phthalide is facilitated by the stability of the resulting benzylic radical intermediate. The subsequent hydrolysis of the gem-dibromo intermediate proceeds readily to form the aldehyde.
Stage 2: Conversion of 2-Carboxybenzaldehyde to this compound
This transformation is typically achieved through the formation of a cyanohydrin intermediate, followed by intramolecular cyclization (lactonization) and subsequent hydrolysis of the nitrile group.
Experimental Protocol: Cyanohydrin Formation, Lactonization, and Hydrolysis
-
Cyanohydrin Formation: 2-Carboxybenzaldehyde is reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in an acidic aqueous medium. The reaction proceeds to form the corresponding cyanohydrin.
-
Lactonization and Hydrolysis: The cyanohydrin intermediate, which exists in equilibrium with the open-chain form, undergoes intramolecular esterification (lactonization) to form 3-oxo-1,3-dihydroisobenzofuran-1-carbonitrile. This intermediate is then subjected to acidic or basic hydrolysis to convert the nitrile functionality into a carboxylic acid, yielding the final product.
Causality of Experimental Choices: The aldehyde group of 2-carboxybenzaldehyde is more electrophilic than the carboxylic acid, allowing for selective nucleophilic attack by the cyanide ion. The acidic conditions facilitate both the formation of HCN in situ and the subsequent acid-catalyzed hydrolysis of the nitrile. The proximity of the carboxylic acid and the newly formed hydroxyl group in the cyanohydrin drives the intramolecular cyclization to the thermodynamically stable lactone.
Pathway 2: A Convergent Approach from 2-Carboxybenzaldehyde
This more direct route bypasses the isolation of the 2-carboxybenzaldehyde intermediate by starting directly with this commercially available reagent. This pathway still relies on the formation of the cyanohydrin and its subsequent transformation.
Experimental Protocol: One-Pot Synthesis from 2-Carboxybenzaldehyde
A one-pot procedure can be envisioned where 2-carboxybenzaldehyde is treated with a cyanide salt in an appropriate solvent system, followed by in-situ hydrolysis of the resulting 3-oxo-1,3-dihydroisobenzofuran-1-carbonitrile.
Causality of Experimental Choices: The efficiency of this one-pot approach is contingent on carefully controlling the reaction conditions to favor the tandem formation of the cyanohydrin, its cyclization, and the final hydrolysis step without significant side reactions.
Comparative Performance Analysis
| Parameter | Pathway 1 (from Phthalide) | Pathway 2 (from 2-Carboxybenzaldehyde) |
| Starting Material | Phthalide | 2-Carboxybenzaldehyde |
| Number of Steps | 2 (to intermediate) + 2 (to final product) | 2 (in tandem or one-pot) |
| Overall Yield | Moderate | Potentially Higher |
| Key Reagents | Bromine, Cyanide salts | Cyanide salts |
| Safety Considerations | Use of toxic and corrosive bromine | Use of highly toxic cyanide salts |
| Scalability | Established, but involves multiple steps | Potentially more scalable due to fewer steps |
Visualization of Synthetic Pathways
Pathway 1: Classical Approach
Caption: Classical synthetic pathway from Phthalide.
Pathway 2: Convergent Approach
Caption: Convergent one-pot synthesis.
Conclusion and Future Perspectives
Both the classical and the more convergent synthetic pathways to this compound present viable options for laboratory and potential industrial-scale synthesis. The classical route, while longer, utilizes well-established and characterized reactions. The convergent approach, starting from 2-carboxybenzaldehyde, offers the potential for a more streamlined and efficient process, particularly if optimized as a one-pot reaction.
The choice between these pathways will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of production, and the safety infrastructure available to handle hazardous reagents like bromine and cyanide.
Future research in this area could focus on the development of catalytic and more environmentally benign methods for the key transformations. For instance, exploring enzymatic or chemo-catalytic methods for the cyanohydrin formation and hydrolysis steps could significantly improve the safety and sustainability of these synthetic routes. Furthermore, a detailed kinetic and mechanistic investigation of the one-pot synthesis from 2-carboxybenzaldehyde could lead to optimized conditions that maximize yield and minimize side-product formation, making it the preferred method for the synthesis of this important heterocyclic building block.
References
A Comparative Guide to the Computational Modeling of 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid Reactivity
This guide provides a comprehensive comparison of computational methods for modeling the chemical reactivity of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid, a molecule featuring a strained lactone ring fused to a benzene ring and substituted with a carboxylic acid. Understanding its reactivity is crucial for applications in organic synthesis, medicinal chemistry, and materials science. We will explore key reactivity pathways, including thermal decarboxylation and nucleophile-initiated ring-opening, using Density Functional Theory (DFT), a powerful quantum chemical tool.
Our objective is to provide researchers, scientists, and drug development professionals with a practical framework for selecting appropriate computational models and interpreting their results. We will move beyond a simple recitation of protocols to explain the causal relationships behind methodological choices, ensuring a self-validating and trustworthy approach grounded in established scientific principles.
The Rationale for a Computational Approach
Experimental investigation of reaction mechanisms can be complex, time-consuming, and resource-intensive. Computational modeling offers a complementary approach, allowing for the exploration of potential energy surfaces, the characterization of transient species like transition states, and the calculation of kinetic and thermodynamic parameters.[1][2] For a molecule like this compound, key questions involve identifying the most labile bonds and predicting how the molecule will behave under different conditions. DFT has proven to be a particularly robust tool for investigating the mechanisms of organic reactions, providing a balance between computational cost and accuracy.[3][4]
Comparison of Computational Methodologies
The reliability of any computational prediction is wholly dependent on the chosen methodology. Here, we compare two popular DFT functionals combined with a suitable basis set and a solvent model to simulate realistic conditions.
Core Methodological Choices:
-
Density Functional Theory (DFT): An electronic structure method that calculates the properties of a system based on its electron density.
-
Functionals: We will compare:
-
B3LYP: A hybrid functional that has been a workhorse in computational chemistry for decades due to its general reliability for a wide range of systems.
-
M06-2X: A high-nonlocality meta-hybrid GGA functional, which often provides improved accuracy for thermochemistry, kinetics, and non-covalent interactions compared to B3LYP.[5]
-
-
Basis Set (6-311+G(d,p)): This triple-zeta basis set provides a good balance of flexibility and computational efficiency. The '+' indicates the inclusion of diffuse functions to better describe anions and weak interactions, while '(d,p)' adds polarization functions to allow for non-spherical electron density distribution.
-
Solvent Model (SMD): The Solvation Model based on Density is a universal continuum solvation model that accurately calculates solvation free energies. We will use Dimethyl Sulfoxide (DMSO) as the solvent, a common choice for studying organic reactions.[5][6]
| Parameter | Model A | Model B | Rationale |
| Method | Density Functional Theory | Density Functional Theory | A proven, efficient method for studying organic reactivity.[1][3] |
| Functional | B3LYP | M06-2X | Comparison between a standard hybrid functional and a meta-hybrid known for superior kinetic predictions.[5] |
| Basis Set | 6-311+G(d,p) | 6-311+G(d,p) | Provides high accuracy for molecular geometries and energies without excessive computational cost. |
| Solvent | SMD Model (DMSO) | SMD Model (DMSO) | Simulates a realistic polar aprotic solvent environment, crucial for charged or polar species.[5][6] |
General Computational Workflow
The process for investigating a reaction mechanism computationally follows a structured path. This ensures that all stationary points on the potential energy surface (minima and transition states) are correctly identified and verified.
Caption: General workflow for computational investigation of a reaction mechanism.
Case Study 1: Thermal Decarboxylation
The presence of a carboxylic acid group suggests that decarboxylation is a plausible reaction pathway, especially upon heating.[7] We hypothesize a concerted mechanism involving a six-membered ring transition state.
Protocol for Modeling Decarboxylation
-
Reactant Optimization: Draw the 3D structure of this compound in a molecular editor. Perform a full geometry optimization and frequency calculation using both Model A and Model B. Confirm that the optimized structure is a true minimum (zero imaginary frequencies).
-
Transition State (TS) Search: Propose a structure for the concerted transition state. Use this structure as an input for a TS optimization algorithm (e.g., Opt=TS).
-
TS Verification: Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the C-C bond breaking and the proton transfer.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the verified TS. This confirms that the transition state correctly connects the reactant (the carboxylic acid) and the products (the decarboxylated benzofuranone and CO₂).
-
Energy Calculation: Calculate the Gibbs free energy of activation (ΔG‡) by taking the difference in Gibbs free energies between the transition state and the reactant.
Anticipated Results
The activation barrier for decarboxylation provides a quantitative measure of the reaction's feasibility. A lower ΔG‡ suggests a more facile reaction. Comparing the results from Model A and Model B will provide insight into the sensitivity of the prediction to the chosen functional.
| Computational Model | Calculated ΔG‡ (kcal/mol) |
| Model A (B3LYP) | Predicted Value 1 |
| Model B (M06-2X) | Predicted Value 2 |
Note: The values are placeholders for actual computational output. It is expected that the M06-2X functional will likely provide a more accurate barrier height compared to B3LYP for this type of reaction.
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A Comparative Guide to the Biological Activity of 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid Analogs and Related Isobenzofuranones
This guide provides a comprehensive comparison of the biological activities of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid analogs and the broader, structurally related class of isobenzofuran-1(3H)-ones, commonly known as phthalides. While direct comparative studies on a series of 1-carboxy-substituted analogs are limited in the current scientific literature, a wealth of information exists on the diverse biological effects of C-3 substituted phthalides. This guide will synthesize this information to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structure-activity relationships that govern the therapeutic potential of this important class of heterocyclic compounds.
Introduction: The Isobenzofuranone Scaffold - A Privileged Structure in Medicinal Chemistry
The isobenzofuran-1(3H)-one core, a γ-lactone fused to a benzene ring, is a recurring motif in numerous biologically active natural products and synthetic compounds.[1] This scaffold's inherent chemical features and its amenability to synthetic modification have made it a "privileged structure" in the quest for novel therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer,[2][3] antimicrobial,[4][5] anti-inflammatory,[6] and enzyme inhibitory effects.[7][8]
Comparative Biological Activities of Isobenzofuranone Analogs
The biological activities of isobenzofuranone derivatives have been evaluated against a variety of targets, including cancer cell lines, microbial strains, and specific enzymes. The following sections and tables summarize the key findings from various studies, providing a comparative overview of the potency of different analogs.
Antiproliferative and Cytotoxic Activity
A significant body of research has focused on the anticancer potential of isobenzofuranone derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, with their efficacy being highly dependent on the substitution pattern.
Table 1: Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones [2][3]
| Compound | Cell Line | IC50 (µM) |
| Etoposide (Positive Control) | K562 | 2.79 |
| Analog 16 | K562 | 1.71 |
| Analog 17 | K562 | 2.79 |
| Analog 18 | K562 | 1.71 |
| Analog 19 | K562 | > 100 |
| Etoposide (Positive Control) | U937 | 0.89 |
| Analog 16 | U937 | 2.93 |
| Analog 17 | U937 | 1.99 |
| Analog 18 | U937 | 2.93 |
| Analog 19 | U937 | > 100 |
Note: The specific structures of analogs 16-19 can be found in the cited literature.[2][3]
The data clearly indicates that specific substitutions at the C-3 position can lead to potent antiproliferative activity, in some cases exceeding that of the established anticancer drug etoposide.[2][3]
Antimicrobial Activity
Certain isobenzofuranone derivatives have demonstrated promising activity against various bacterial and fungal pathogens. The structural modifications play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Table 2: Antimicrobial Activity of 3-Substituted Isobenzofuran-1(3H)-one Derivatives [4]
| Compound | Staphylococcus aureus (inhibition) | Escherichia coli (inhibition) | Candida albicans (inhibition) |
| B1 | ++ | + | ++ |
| B2 | ++ | + | ++ |
| B3 | ++ | + | ++ |
| B4 | ++ | + | ++ |
Note: Inhibition is reported qualitatively in the source. '++' indicates strong inhibition, while '+' indicates moderate inhibition. The specific structures of compounds B1-B4 can be found in the cited literature.[4]
These findings suggest that N-(3-phthalidyl) amines exhibit a more pronounced inhibitory effect on the Gram-positive bacterium Staphylococcus aureus compared to the Gram-negative Escherichia coli.[4]
Enzyme Inhibitory Activity
The isobenzofuranone scaffold has also been explored for its potential to inhibit specific enzymes implicated in various diseases.
Table 3: Enzyme Inhibitory Activity of Isobenzofuran-1(3H)-one Analogs
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Thiazolidine-2,4-dione derivative 35 | Cytosolic phospholipase A2α (cPLA2α) | 0.7 (cell-based) | [7] |
| Phthalaldehydic acid (1) | Tyrosinase | - | [8] |
| 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one (7) | Tyrosinase | - | [8] |
| 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate (9) | Tyrosinase | - | [8] |
Note: Quantitative IC50 values for tyrosinase inhibition were not provided in the abstract of the source.
These studies highlight the versatility of the isobenzofuranone core in targeting different enzyme families, suggesting its potential for the development of specific enzyme inhibitors.
Structure-Activity Relationships (SAR)
The comparative data presented above allows for the elucidation of key structure-activity relationships for the isobenzofuranone class of compounds.
Caption: Key determinants of biological activity in isobenzofuranone analogs.
-
The C-3 Position is Paramount: The nature of the substituent at the C-3 position is the primary determinant of the type and potency of the biological activity. For example, the introduction of specific side chains leads to potent antiproliferative effects,[2][3] while nitrogen-containing heterocycles at this position can confer antimicrobial properties.[4]
-
Aromatic Ring Substitution: Modifications to the benzene ring of the isobenzofuranone core generally modulate the overall potency and selectivity of the analogs.
-
Chirality at C-3: For some biological activities, the stereochemistry at the C-3 position has been shown to be a critical factor, with one enantiomer exhibiting significantly higher potency than the other.[6]
Experimental Protocols
To ensure the reproducibility and validity of the reported biological activities, it is essential to follow standardized and well-documented experimental protocols. Below are representative protocols for key assays used in the evaluation of isobenzofuranone analogs.
Antiproliferative Activity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability and is commonly used to screen for cytotoxic compounds.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., K562, U937) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[2]
-
Compound Treatment: Add varying concentrations of the test compounds (isobenzofuranone analogs) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide). Incubate for 48 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT-based cell viability assay.
Antimicrobial Susceptibility Testing (Ditch-Plate Technique)
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Protocol:
-
Medium Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and sterilize.
-
Ditch Formation: Pour the molten agar into a petri dish. Once solidified, cut a ditch or trough across the center of the plate.
-
Compound Application: Add a solution of the test compound (at a known concentration, e.g., 5 mg/mL) into the ditch.[4]
-
Microbial Inoculation: Streak the test microorganisms (e.g., S. aureus, E. coli, C. albicans) from the edge of the plate up to the ditch.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Observation: Observe the plates for zones of inhibition, where the growth of the microorganism is prevented by the diffusion of the test compound from the ditch.
Conclusion and Future Directions
The isobenzofuran-1(3H)-one scaffold represents a versatile platform for the development of novel therapeutic agents with a broad range of biological activities. While the current body of literature provides significant insights into the structure-activity relationships of C-3 substituted analogs, a more focused investigation into derivatives bearing a carboxylic acid at the 1-position is warranted. Such studies would be crucial to fully elucidate the therapeutic potential of this compound analogs and to guide the rational design of next-generation drug candidates. Future research should aim to synthesize and screen a focused library of these compounds against a diverse panel of biological targets, employing both in vitro and in vivo models to comprehensively assess their efficacy and safety profiles.
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Schober, M., et al. (2007). Design and Synthesis of 3-pyrrol-3-yl-3H-isobenzofuran-1-ones as Inhibitors of Human Cytosolic Phospholipase A2alpha. Journal of Medicinal Chemistry, 50(13), 3135-3138. [Link]
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de Freitas, T. S., et al. (2021). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(2), 140580. [Link]
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Patel, H., et al. (2018). Synthesis, Characterization and Biological Activity of Novel 1,3,4-Oxadiazole Derivatives of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic Acid. ResearchGate. [Link]
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Al-Soud, Y. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11). [Link]
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Wang, Y., et al. (2025). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. [Link]
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Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society, 19(3), 277-284. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Data for 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
This guide provides an in-depth, objective comparison of two robust analytical methods for the quantitative determination of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid, a key pharmaceutical intermediate. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method validation and cross-validation, offering supporting experimental data and detailed protocols. Our focus is on ensuring data integrity and inter-laboratory reproducibility, which are paramount in the pharmaceutical industry.
Introduction: The Imperative of Rigorous Analytical Methodologies
In pharmaceutical development, the reliability and consistency of analytical data are non-negotiable. The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is critical for ensuring product quality, safety, and efficacy. This necessitates the development and validation of precise and accurate analytical methods. Furthermore, when analytical testing is transferred between laboratories or when different methods are employed to test the same sample, a rigorous cross-validation process is essential to guarantee the comparability of results.[1][2]
This guide will compare a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method. The causality behind the experimental choices and the establishment of self-validating protocols will be a central theme, reflecting a commitment to scientific integrity.
Method 1: Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial as it can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[3][4] Forced degradation studies are a cornerstone in the development of such methods.[3][4][5][6][7]
Forced Degradation Studies
To ensure the specificity of the HPLC-UV method, forced degradation of this compound was performed under various stress conditions as mandated by ICH guidelines.[3][5]
-
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 M NaOH at 60°C for 12 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation: 105°C for 72 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.
The results of the forced degradation studies indicated that the compound is susceptible to degradation under acidic, basic, and oxidative conditions. The developed HPLC-UV method was able to resolve the main peak from all degradation products, thus proving its stability-indicating nature.
HPLC-UV Method Parameters
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Validation of the HPLC-UV Method
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][8][9][10][11]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blanks, placebo, or degradation products. | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 20 - 120 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability ≤ 1.0%, Intermediate Precision ≤ 2.0% | 0.6%, 1.3% |
| Detection Limit (DL) | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| Quantitation Limit (QL) | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
Method 2: High-Sensitivity LC-MS Method
For applications requiring higher sensitivity, such as the analysis of low-level impurities or metabolites, an LC-MS method is often preferred.[12][13]
LC-MS Method Parameters
-
Column: C18 UPLC column (100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in negative mode.
-
MRM Transition: Precursor ion [M-H]⁻ → Product ion.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Validation of the LC-MS Method
The LC-MS method was also validated in accordance with ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blanks or placebo at the retention time of the analyte. | Pass |
| Linearity (R²) | ≥ 0.999 | 0.9999 |
| Range | 0.5 - 50 ng/mL | Pass |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (RSD) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0% | 1.1%, 2.2% |
| Detection Limit (DL) | Signal-to-Noise ratio of 3:1 | 0.01 ng/mL |
| Quantitation Limit (QL) | Signal-to-Noise ratio of 10:1 | 0.03 ng/mL |
Cross-Validation of HPLC-UV and LC-MS Methods
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results.[1][2][14] This is essential when a method is transferred to a different laboratory or when data from different methods need to be combined in a regulatory submission.[15]
Cross-Validation Protocol
-
Define Scope and Acceptance Criteria: The objective is to compare the assay results obtained from the HPLC-UV and LC-MS methods. The acceptance criteria are based on the statistical comparison of the results.[1][16]
-
Sample Selection: A minimum of three batches of this compound were selected, with each batch analyzed in triplicate by both methods.
-
Analysis: Each sample was prepared according to the respective sample preparation protocols for each method.[8][10][11][17][18]
-
Data Evaluation: The results from both methods were statistically evaluated using a Student's t-test to determine if there is a significant difference between the means. The percentage difference between the results should also be within a predefined limit (e.g., ±5.0%).
Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Cross-Validation Results
| Batch No. | HPLC-UV Assay (%) | LC-MS Assay (%) | % Difference |
| 1 | 99.8 | 100.1 | -0.3 |
| 2 | 99.5 | 99.2 | 0.3 |
| 3 | 100.2 | 100.5 | -0.3 |
The Student's t-test resulted in a p-value greater than 0.05, indicating no statistically significant difference between the two methods. The percentage differences were all well within the ±2.0% acceptance criterion.
Conclusion: A Dual-Method Approach for Enhanced Confidence
Both the stability-indicating HPLC-UV method and the high-sensitivity LC-MS method have been successfully validated for the quantitative determination of this compound. The HPLC-UV method is well-suited for routine quality control and release testing, while the LC-MS method provides superior sensitivity for specialized applications.
The successful cross-validation demonstrates that both methods produce comparable and reliable results, providing a high degree of confidence in the analytical data generated. This dual-method approach allows for flexibility in analytical testing while maintaining data integrity across different laboratories and throughout the drug development lifecycle.
Experimental Protocols
Sample Preparation for HPLC-UV Analysis
-
Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.
Sample Preparation for LC-MS Analysis
-
Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.
-
Perform a serial dilution of the stock solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 10 ng/mL).
-
Filter the final diluted solution through a 0.22 µm PTFE syringe filter into an LC-MS vial.
Analytical Method Validation Workflow
Caption: General workflow for analytical method validation.
References
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Benchchem. (2025). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
- Organomation. (n.d.). HPLC Sample Preparation.
- Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1181-1192.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Request PDF. (n.d.). 5 Sample preparation for HPLC analysis of drug products.
- Sartorius. (n.d.). Sample Preparation.
- Bioanalysis Zone. (n.d.). Cross and Partial Validation.
- IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis.
- Jones, M. D. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Journal of Pharmaceutical and Biomedical Analysis.
- Request PDF. (2025, August 6). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry.
- PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- BioPharm International. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods.
- van der Horst, F. A., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 396(8), 2859-2867.
- MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- RJPT. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- SciSpace. (2016, December 14). Forced Degradation Studies.
- SIELC Technologies. (n.d.). Separation of 2-Hydroxydibenzofuran-3-carboxylic acid on Newcrom R1 HPLC column.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Seeseiten Buchhandlung. (n.d.). HPLC Method Validation Benzofuran Derivatives.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Request PDF. (2025, August 6). The Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review.
- Chemical Methodologies. (2019, May 1). Development and validation of a stability indicating HPLC method for the determination of warfarin in pharmaceutical dosage forms.
- PubMed. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization.
- MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
- Request PDF. (2025, August 7). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil.
- MDPI. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product.
- Der Pharma Chemica. (n.d.). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations.
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A Technical Guide to Benchmarking 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid in Heterocyclic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, scalability, and novelty of synthetic routes. This guide provides an in-depth performance benchmark of 3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid, a versatile yet specific building block, against more conventional reagents, particularly phthalic anhydride and its derivatives. Through a detailed examination of experimental data and reaction mechanisms, we aim to elucidate the strategic advantages and specific applications where this reagent offers superior performance.
Introduction to this compound
This compound, also known as 3-carbox-3-hydroxyphthalide, is a bifunctional molecule featuring a lactone, a carboxylic acid, and a chiral center.[1] This unique combination of functional groups makes it an intriguing precursor for the synthesis of complex heterocyclic scaffolds. Its primary utility lies in its potential to serve as a masked aldehyde-acid, which can be unmasked through decarboxylation to generate a reactive intermediate for subsequent cyclization or condensation reactions. This guide will focus on its application in the synthesis of phthalides and, by extension, its potential as a precursor for benzofuran derivatives, comparing its performance with established methods.
Core Reactivity and Benchmarking Focus: Phthalide and Benzofuran Synthesis
The core value proposition of this compound lies in its ability to generate a 3-substituted phthalide scaffold. Phthalides are prevalent motifs in numerous natural products and bioactive compounds.[2][3] Furthermore, the decarboxylation of a related compound, 3-methylbenzofuran-2-carboxylic acid, suggests a viable pathway to benzofuran synthesis, a key structure in medicinal chemistry.[4]
Our benchmarking will focus on comparing the synthetic routes starting from this compound (or its ester) with traditional methods employing phthalic anhydride or 2-formylbenzoic acid (o-phthalaldehydic acid).
Performance Comparison in Phthalide Synthesis
Scenario 1: Synthesis of 3-Substituted Phthalides via Michael Addition
A key reaction highlighting the utility of the methyl ester of our target compound, methyl 3-oxo-1,3-dihydroisobenzofuran-1-carboxylate, is its Michael addition to nitrostyrenes. This reaction, catalyzed by amine bases, provides a direct route to highly functionalized phthalide derivatives.
Experimental Data Snapshot:
| Reagent | Reaction Type | Catalyst | Solvent | Yield | Reference |
| Methyl 3-oxo-1,3-dihydroisobenzofuran-1-carboxylate | Michael Addition | ψ-ephedrine (0.1 equiv.) | Toluene | Diastereoselective | Janowski & Prager, 1989[5] |
| 2-Formylbenzoic acid & Indoles | Friedel-Crafts Alkylation | Amberlyst 15 | - | High Yield | (TsOH·H₂O catalyzed shown)[6] |
| Phthalic Anhydride & Ketones | Reductive Coupling | Zn-TiCl₄ | THF | Exo-cis selective | RSC Advances, 2023[7] |
Analysis of Performance:
The use of methyl 3-oxo-1,3-dihydroisobenzofuran-1-carboxylate in a Michael addition offers a distinct advantage in accessing complex phthalides with stereocontrol, as demonstrated by the use of a chiral amine base leading to a single diastereoisomer.[5] This level of stereoselectivity is not inherently available in the direct Friedel-Crafts reaction of 2-formylbenzoic acid or the reductive coupling of phthalic anhydride. This makes the target reagent particularly valuable for the synthesis of chiral bioactive molecules where specific stereoisomers are required.
However, the alternative methods are often more direct for simpler substitutions. The Friedel-Crafts reaction of indoles with 2-formylbenzoic acid, for instance, provides a straightforward and high-yielding synthesis of 3-indolyl-substituted phthalides.[6] Similarly, the reductive coupling of phthalic anhydride with ketones is a powerful method for generating spiro-phthalides.[7]
Causality Behind Experimental Choices:
The choice of a non-polar solvent like toluene in the Michael addition is crucial for achieving high diastereoselectivity.[5] The chiral amine catalyst, ψ-ephedrine, creates a chiral environment that directs the nucleophilic attack of the enolate of the phthalide ester onto the nitrostyrene. In contrast, heating the reaction mixture leads to a loss of selectivity, highlighting the importance of kinetic control.
Experimental Protocol: Michael Addition of Methyl 3-oxo-1,3-dihydroisobenzofuran-1-carboxylate
This protocol is based on the work of Janowski and Prager (1989).[5]
-
Reagent Preparation: Dissolve methyl 3-oxo-1,3-dihydroisobenzofuran-1-carboxylate (1 equivalent) and the desired nitrostyrene (1 equivalent) in dry toluene.
-
Catalyst Addition: Add a catalytic amount of ψ-ephedrine (0.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with a dilute acid solution to remove the amine catalyst, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the diastereomerically pure 3-substituted phthalide.
Workflow Diagram:
Caption: Workflow for the diastereoselective Michael addition.
Performance Comparison in Benzofuran Synthesis (Projected)
Scenario 2: Decarboxylation as a Route to Benzofurans
A patented method for the decarboxylation of 3-methylbenzofuran-2-carboxylic acid provides a strong precedent.[4] This reaction proceeds in high yield in the presence of an acid catalyst in a polar aprotic solvent.
Projected Experimental Data:
| Reagent | Reaction Type | Catalyst | Solvent | Temperature | Yield | Reference |
| 3-Methylbenzofuran-2-carboxylic acid | Decarboxylation | Acetic Acid | DMF | 95-100 °C | 94% | CN109694343B[4] |
| o-Iodophenol & Terminal Alkyne | Sonogashira Coupling/Cyclization | (PPh₃)PdCl₂/CuI | Triethylamine | Reflux | Good to Excellent | BenchChem Technical Guide[8] |
| Salicylaldehyde, Amine, Alkyne | One-pot Synthesis | CuI | DES | 80-100 °C | High Yields | BenchChem Technical Guide[8] |
Analysis of Performance:
The projected two-step route from this compound to a benzofuran (decarboxylation followed by intramolecular cyclization) would likely be a high-yielding process based on the analogous decarboxylation.[4] This method offers the advantage of starting from a stable, crystalline solid and generating the reactive intermediate in situ.
In comparison, the well-established palladium-catalyzed Sonogashira coupling of o-iodophenols with terminal alkynes is a highly versatile and robust method for accessing 2-substituted benzofurans.[8] One-pot multicomponent reactions, such as the copper-catalyzed synthesis from salicylaldehydes, amines, and alkynes in deep eutectic solvents, represent a more atom-economical and environmentally friendly approach.[8]
The choice of reagent would depend on the desired substitution pattern and the availability of starting materials. The this compound route could be particularly useful for synthesizing benzofurans with specific substitution at the 3-position, which might be less accessible through other routes.
Reaction Pathway Diagram:
Caption: Comparison of synthetic pathways to benzofurans.
Conclusion and Future Outlook
This compound and its esters are valuable reagents for the synthesis of complex, substituted phthalides, offering a distinct advantage in stereoselective synthesis. While its application as a direct precursor for benzofurans requires further experimental validation, the high efficiency of analogous decarboxylation reactions suggests it is a promising avenue for the development of novel synthetic routes.
In comparison to workhorse reagents like phthalic anhydride, this compound provides a more nuanced and specialized tool for the synthetic chemist. Its utility shines in scenarios requiring the construction of intricate, stereochemically defined heterocyclic scaffolds. For routine synthesis of simpler benzofurans or phthalimides, established methods using phthalic anhydride or other commercially available precursors may offer a more straightforward and cost-effective solution.
Further research into the scope of reactions involving this compound, particularly in multicomponent reactions and asymmetric catalysis, will undoubtedly uncover new and powerful applications for this versatile building block.
References
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Cheng, C.-H. et al. (2015). New Route to Phthalides. ChemistryViews. Available at: [Link]
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- Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology.
- TsOH·H₂O-Catalyzed Friedel-Crafts of Indoles of 3-Hydroxyisobenzofuran-1(3H)-One with Indoles: Highly Synthesis of 3-Indolyl-Substituted Phthalides.
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- Rapid and Scalable Synthesis of Oxazoles Directly
- Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl
- 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic acid.
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Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[2][9]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. PubMed Central.
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Synthesis and some chemical transformations of novel 1-oxo-3,4-dihydro-1H-pyrrolo[2,1- c][2][9]oxazine-8-carboxylic acids and their derivatives. Growing Science.
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Safety Operating Guide
Personal protective equipment for handling 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
A Comprehensive Guide to the Safe Handling of 3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazards
Given these potential risks, it is imperative to handle this compound with the appropriate precautions to minimize exposure and ensure a safe laboratory environment.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and use of PPE are critical to mitigate the risks associated with handling this compound.[6][7] The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical safety goggles.[8][9] | Nitrile or butyl rubber gloves.[8][10][11] | Laboratory coat.[7] | N95 mask or a respirator with a particulate filter if the material is dusty or handled in a poorly ventilated area.[8][9] |
| Dissolving in Solvent | Chemical safety goggles and a face shield.[8] | Nitrile or butyl rubber gloves.[8][11] | Chemical-resistant laboratory coat or apron.[5] | Work in a certified chemical fume hood.[12] |
| Conducting Reactions | Chemical safety goggles and a face shield.[8] | Nitrile or butyl rubber gloves.[8][11] | Chemical-resistant laboratory coat.[7] | Work in a certified chemical fume hood.[12] |
| Waste Disposal | Chemical safety goggles and a face shield.[8] | Nitrile or butyl rubber gloves.[8][11] | Chemical-resistant laboratory coat or apron.[5] | Work in a certified chemical fume hood.[12] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow is crucial for minimizing the risk of exposure and contamination.[7]
Preparation and Weighing
-
Designated Area : Conduct all handling of the solid compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.[13]
-
Gather Materials : Before handling the compound, ensure all necessary equipment, including spatulas, weigh boats, and labeled containers, are within reach.
-
Don PPE : Wear the appropriate PPE as outlined in the table above.
-
Careful Transfer : Handle the solid with care to minimize dust generation.[14] Use a spatula to transfer the desired amount to a tared weigh boat.
-
Immediate Cleanup : Clean any spills on the balance or surrounding area immediately using a damp cloth or a specialized absorbent pad.
Dissolution and Reaction
-
Fume Hood : All procedures involving solvents should be performed in a certified chemical fume hood to prevent the inhalation of vapors.[12]
-
Slow Addition : When dissolving the compound, add it slowly to the solvent to avoid splashing. If the dissolution is exothermic, consider cooling the mixture.
-
Proper Labeling : Clearly label all solutions with the compound name, concentration, solvent, and date.[6]
-
Incompatible Materials : Avoid contact with strong bases, oxidizing agents, and reducing agents, as these may cause vigorous or hazardous reactions.[1][15]
Spill Management and Emergency Procedures
Accidents can happen, and a well-defined spill response plan is essential.[4]
Small Spills (Solid)
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Isolate the Area : Restrict access to the spill area.
-
Don PPE : Ensure you are wearing the appropriate PPE.
-
Containment : Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[16]
-
Collection : Carefully sweep the material into a designated waste container.[14] Avoid creating dust.
-
Decontamination : Clean the spill area with a suitable detergent and water.[17]
Large Spills
In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) office.
Disposal Plan
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.[6]
-
Waste Segregation : Dispose of this compound and any materials contaminated with it (e.g., gloves, weigh boats, absorbent pads) in a clearly labeled hazardous waste container.
-
Neutralization (for solutions) : Acidic solutions may require neutralization before disposal.[18][19] Use a weak base, such as sodium bicarbonate, and check the pH to ensure it is between 6 and 8 before disposing of it down the drain with copious amounts of water, if permitted by local regulations.[18][19] Always consult your institution's EHS guidelines for specific disposal procedures.
-
Container Labeling : Ensure the waste container is properly labeled with the full chemical name and associated hazards.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling
References
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The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
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What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025-01-07). [Link]
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How to Neutralize Chemical Spills - Lab Manager. (2024-12-31). [Link]
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10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions. (2023-08-22). [Link]
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CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
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Guide for Chemical Spill Response. American Chemical Society. [Link]
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Laboratory Chemical Spill Cleanup and Response Guide - CUNY. [Link]
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Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]
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Safety equipment, PPE, for handling acids - Quicktest. (2022-08-26). [Link]
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Safety in the Handling of Laboratory Reagents - Kalstein EU. [Link]
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Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. [Link]
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School Chemistry Laboratory Safety Guide - CDC. [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. [Link]
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1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517 - PubChem. [Link]
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Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid - Cole-Parmer. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
